1-(4-Bromophenyl)-3-chloropropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKBOMYDGMFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276241 | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-19-0 | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary and well-documented synthetic pathway for 1-(4-bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis. The described methodology involves a two-step process commencing with a Friedel-Crafts acylation to generate a key β-chloro ketone intermediate, followed by its reduction to the target secondary alcohol. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride, to yield the intermediate compound, 1-(4-bromophenyl)-3-chloropropan-1-one. Subsequent reduction of this ketone, commonly with sodium borohydride, affords the desired this compound[1].
Step 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this specific application, bromobenzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane[1][2]. Stoichiometric amounts of the catalyst are often necessary as it complexes with the resulting aryl ketone product[1].
Step 2: Reduction of the Ketone
The second step involves the reduction of the carbonyl group of 1-(4-bromophenyl)-3-chloropropan-1-one to a secondary alcohol. This transformation is commonly accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol[1]. This method is highly effective for the selective reduction of ketones in the presence of other functional groups.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Intermediate)
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane in a reaction vessel.
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise under ambient conditions and stir for 15 minutes[2].
-
Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise at room temperature and continue stirring for 16 hours[2].
-
After the reaction is complete, carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid[1][2].
-
Separate the organic phase. Extract the aqueous phase twice with diethyl ether[2].
-
Combine the organic phases and wash sequentially with a saturated aqueous sodium carbonate solution and then twice with water[2].
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure[2].
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product[2].
Synthesis of this compound (Final Product)
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portionwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour[3].
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution and stir at 0 °C for 20 minutes[3].
-
Extract the mixture twice with ethyl acetate[3].
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[3].
-
Purify the crude product by column chromatography if necessary[3].
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of the intermediate, 1-(4-bromophenyl)-3-chloropropan-1-one, as reported in the literature.
| Parameter | Value | Reference |
| Reagents for Intermediate Synthesis | ||
| Bromobenzene | 24.0 g (152.8 mmol, 1.0 eq.) | [2] |
| 3-Chloropropionyl chloride | 19.4 g (152.8 mmol, 1.0 eq.) | [2] |
| Aluminum chloride | 25.5 g (191.0 mmol, 1.25 eq.) | [2] |
| Dichloromethane | 45 ml | [2] |
| Reaction Conditions | ||
| Reaction Time | 16 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Product Yield and Purity | ||
| Yield of 1-(4-bromophenyl)-3-chloropropan-1-one | 27.8 g (74%) | [2] |
| Purity of this compound | Typically 95% | [1] |
Logical Workflow Diagram
The following diagram illustrates the synthesis pathway from starting materials to the final product.
Caption: Synthesis pathway for this compound.
This in-depth guide provides the essential information for the successful synthesis of this compound. The presented protocols and data are based on established chemical literature, offering a reliable foundation for researchers and professionals in the field of drug development and organic synthesis.
References
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(4-Bromophenyl)-3-chloropropan-1-ol. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide combines established data for its precursor, predictive insights for the target molecule, and detailed, generalized experimental protocols.
Core Chemical Properties
This compound is a halogenated secondary alcohol with the chemical formula C₉H₁₀BrClO.[1] Its structure features a p-bromophenyl group and a chloropropyl chain attached to a secondary alcohol, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 25574-19-0 | [1] |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| Molecular Weight | 249.53 g/mol | [1] |
| Physical State | Predicted to be a solid at room temperature | Based on the solid nature of its precursor |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. | General solubility of similar organic compounds |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation to form the precursor ketone, followed by its reduction to the desired secondary alcohol.
Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor)
This β-chloro ketone is synthesized via a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, using aluminum chloride as a catalyst.[2]
Experimental Protocol:
-
Reaction Setup: Suspend aluminum chloride (1.25 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the stirred suspension at room temperature. Stir for an additional 15 minutes.
-
Addition of Bromobenzene: Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium carbonate and then twice with water.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the solid residue from a hexane/acetone mixture to yield 1-(4-bromophenyl)-3-chloropropan-1-one as a yellowish solid.[2]
Table 2: Characterization Data for 1-(4-Bromophenyl)-3-chloropropan-1-one
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO | [2] |
| Molecular Weight | 247.51 g/mol | [2] |
| Melting Point | 69 °C | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 7.84–7.79 (m, 2H, ArH); 7.65–7.59 (m, 2H, ArH); 3.91 (t, ³J = 6.7 Hz, 2H); 3.42 (t, ³J = 6.7 Hz, 2H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) = 195.83 (C=O); 135.20 (C); 132.22 (CH); 129.68 (CH); 128.96 (C); 41.33 (CH₂); 38.59 (CH₂) | [2] |
Step 2: Reduction to this compound
The precursor ketone is reduced to the target secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
Generalized Experimental Protocol:
-
Dissolution: Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone should be at least 0.25:1, but a slight excess (e.g., 0.5-1.0 equivalents) is typically used to ensure complete reaction.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following are predicted characteristic peaks based on its structure and known spectral data of similar compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | - Aromatic protons (4H, two doublets) around δ 7.2-7.6 ppm.- Methine proton (-CH(OH)-) as a multiplet around δ 4.8-5.2 ppm.- Methylene protons adjacent to the chlorine (-CH₂Cl) as a triplet around δ 3.6-3.8 ppm.- Methylene protons adjacent to the carbinol carbon (-CH₂-CH(OH)-) as a multiplet around δ 2.0-2.3 ppm.- Hydroxyl proton (-OH) as a broad singlet, variable chemical shift. |
| ¹³C NMR | - Aromatic carbons in the range of δ 120-145 ppm.- Carbon bearing the hydroxyl group (-CH(OH)-) around δ 70-75 ppm.- Carbon bearing the chlorine atom (-CH₂Cl) around δ 45-50 ppm.- Methylene carbon adjacent to the carbinol carbon (-CH₂-CH(OH)-) around δ 35-40 ppm. |
| IR Spectroscopy | - Broad O-H stretch around 3200-3600 cm⁻¹.- Aromatic C-H stretches around 3000-3100 cm⁻¹.- Aliphatic C-H stretches around 2850-3000 cm⁻¹.- Aromatic C=C stretches around 1400-1600 cm⁻¹.- C-O stretch around 1000-1200 cm⁻¹.- C-Cl stretch around 600-800 cm⁻¹.- C-Br stretch around 500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine and chlorine.- Fragments corresponding to the loss of H₂O, Cl, Br, and cleavage of the propanol chain. |
Reactivity and Potential Applications
This compound possesses three reactive sites: the secondary alcohol, the primary alkyl chloride, and the brominated aromatic ring. This trifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.
-
The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification.
-
The chloro group can be displaced by various nucleophiles in Sₙ2 reactions to introduce a wide range of functionalities.
-
The bromo-phenyl group is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring.
Derivatives of 1-aryl-3-substituted propanols have been investigated for their biological activities, including potential antimalarial and anti-Candida properties.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic steps.
References
Technical Guide: 1-(4-Bromophenyl)-3-chloropropan-1-ol (CAS No. 25574-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a halogenated secondary alcohol with significant potential as a versatile building block in organic synthesis. The document details its chemical identity, a robust two-step synthesis protocol, and explores the known biological activities of the broader class of 1-aryl-3-substituted propanol derivatives. While specific biological data for the title compound is limited in publicly accessible literature, this guide consolidates available information on its synthesis and the therapeutic potential of structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a chemical compound with the CAS Registry Number 25574-19-0.[1][2][3] It belongs to the class of halogenated secondary alcohols, characterized by a hydroxyl group and two different halogen atoms attached to the propanol backbone.
| Property | Value | Source |
| CAS Number | 25574-19-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| Molecular Weight | 249.53 g/mol | [1] |
| InChI Key | STJKBOMYDGMFKB-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥95% | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the Friedel-Crafts acylation of bromobenzene followed by the reduction of the resulting ketone.[1]
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Ketone Precursor)
This step involves a Friedel-Crafts acylation reaction between bromobenzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]
-
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
-
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane.
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise under ambient conditions and stir for 15 minutes.
-
Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 16 hours.
-
Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases and wash sequentially with saturated aqueous Na₂CO₃ solution and water.
-
Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.[4]
-
Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound
The ketone precursor is reduced to the desired secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).[5][6][7][8]
-
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or another suitable protic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
General Procedure (Adaptable):
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. The amount of NaBH₄ should be in excess (typically 1.5 to 2 equivalents) to ensure complete reduction.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
-
Synthesis Workflow
References
- 1. This compound | 25574-19-0 | Benchchem [benchchem.com]
- 2. This compound , NLT 96% , 25574-19-0 - CookeChem [cookechem.com]
- 3. 25574-19-0|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. rsc.org [rsc.org]
Technical Overview of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Immediate Release
This technical guide provides a detailed analysis of the physicochemical properties of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a compound of interest for researchers and professionals in the field of drug development and organic synthesis.
Core Molecular Data
The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical method development, and computational modeling.
The molecular formula for this compound is C9H10BrClO, and its molecular weight is 249.53 g/mol [1].
| Property | Value |
| Molecular Formula | C9H10BrClO |
| Molecular Weight | 249.53 g/mol [1] |
| CAS Number | 25574-19-0[1] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. This synthetic route is valuable for creating a structural motif that serves as a versatile building block in the synthesis of more complex molecules[1].
The process begins with the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, utilizing aluminum chloride (AlCl₃) as a catalyst. This reaction yields the intermediate compound, 1-(4-Bromophenyl)-3-chloropropan-1-one[1][2]. The subsequent step involves the reduction of this intermediate, commonly with a reducing agent such as sodium borohydride (NaBH₄), to produce the final product, this compound[1].
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation
-
Suspend aluminum chloride (AlCl₃) (1.25 eq.) in dichloromethane.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension under ambient conditions and stir for 15 minutes[2].
-
Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours[2].
-
Pour the final solution onto a mixture of ice and concentrated hydrochloric acid[2].
-
Separate the organic phase, dry it over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield the crude intermediate, 1-(4-Bromophenyl)-3-chloropropan-1-one[2].
Step 2: Reduction
-
Dissolve the crude 1-(4-Bromophenyl)-3-chloropropan-1-one in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.
Note: This is a generalized protocol. Reaction conditions, including solvent choice, temperature, and reaction time, may need to be optimized for specific laboratory settings and scales.
References
Elucidation of the Structure of 1-(4-Bromophenyl)-3-chloropropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-bromophenyl)-3-chloropropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth analysis of spectroscopic data essential for the unambiguous confirmation of its chemical structure.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride to yield the precursor ketone, 1-(4-bromophenyl)-3-chloropropan-1-one. Subsequent reduction of the ketone functionality affords the target secondary alcohol.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
A detailed experimental protocol for the synthesis of the precursor ketone is adapted from the literature.[1]
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Diethyl ether
Procedure:
-
A suspension of anhydrous AlCl₃ in dichloromethane is prepared in a reaction vessel under an inert atmosphere.
-
3-Chloropropionyl chloride is added dropwise to the suspension while stirring.
-
A solution of bromobenzene in dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is quenched by pouring it onto a mixture of ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system like hexanes to afford 1-(4-bromophenyl)-3-chloropropan-1-one as a solid.
Synthesis of this compound
The reduction of the ketone to the corresponding alcohol is a standard procedure in organic synthesis. A general protocol using sodium borohydride is provided below.
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
1-(4-bromophenyl)-3-chloropropan-1-one is dissolved in methanol or ethanol in a reaction flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is monitored by TLC for the disappearance of the starting ketone.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Structure Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Logical workflow for the structure elucidation of the target compound.
Spectroscopic Data and Interpretation
Due to the limited availability of published spectra for this compound, the following data is a combination of reported data for its precursor and predicted values based on highly analogous compounds and general spectroscopic principles.
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀BrClO |
| Molecular Weight | 249.53 g/mol |
| Expected [M]⁺ Peaks | m/z 248, 250, 252 (reflecting Br and Cl isotopes) |
Key fragmentation patterns would likely involve the loss of H₂O, HCl, and cleavage of the C-C bonds adjacent to the alcohol and the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in confirming the conversion of the ketone to the alcohol.
| Functional Group | Precursor Ketone (cm⁻¹)[1] | Expected for Alcohol (cm⁻¹) |
| O-H Stretch | N/A | 3500-3200 (broad) |
| C=O Stretch | ~1685 | Absent |
| C-O Stretch | N/A | 1250-1000 |
| C-Cl Stretch | ~750 | ~750 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
The appearance of a broad O-H stretching band and the disappearance of the strong C=O stretching band are key indicators of a successful reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data for the precursor ketone is provided for comparison.
| Proton Assignment | Precursor Ketone (δ, ppm)[1] | Expected for Alcohol (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to CO/CHOH) | 7.84-7.79 | ~7.4 | Doublet | 2H |
| Ar-H (meta to CO/CHOH) | 7.65-7.59 | ~7.2 | Doublet | 2H |
| -CH(OH)- | N/A | ~4.9-5.1 | Triplet | 1H |
| -CH₂-CH₂Cl | 3.42 | ~2.1-2.3 | Multiplet | 2H |
| -CH₂Cl | 3.91 | ~3.6-3.8 | Triplet | 2H |
| -OH | N/A | Variable (broad singlet) | Singlet | 1H |
The most significant changes from the ketone to the alcohol are the appearance of the carbinol proton (-CH(OH)-) signal as a triplet and the upfield shift of the adjacent methylene protons.
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Precursor Ketone (δ, ppm)[1] | Expected for Alcohol (δ, ppm) |
| C=O | 195.83 | Absent |
| -CH(OH)- | N/A | ~70-75 |
| Ar-C (ipso to CHOH) | 135.20 | ~142-144 |
| Ar-CH (ortho) | 129.68 | ~127-129 |
| Ar-CH (meta) | 132.22 | ~131-133 |
| Ar-C (ipso to Br) | 128.96 | ~121-123 |
| -CH₂-CH₂Cl | 38.59 | ~40-42 |
| -CH₂Cl | 41.33 | ~45-47 |
The most notable difference in the ¹³C NMR spectrum is the disappearance of the downfield carbonyl signal and the appearance of the carbinol carbon signal in the 70-75 ppm region.
Molecular Structure Diagram
The confirmed structure of this compound with atom numbering for NMR assignment is presented below.
Caption: Structure of this compound.
Conclusion
The structural elucidation of this compound is a systematic process involving its synthesis from 1-(4-bromophenyl)-3-chloropropan-1-one followed by comprehensive spectroscopic analysis. The combined data from mass spectrometry, IR, and NMR spectroscopy provide conclusive evidence for the molecular formula, functional groups, and atomic connectivity, thereby confirming the identity of the target compound. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 1-(4-bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis. It details its chemical identity, physical and spectral properties, a well-documented synthetic protocol, and its significance as a research chemical.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
This bifunctional molecule, featuring both a secondary benzylic alcohol and a primary alkyl halide, serves as a versatile intermediate for creating more complex molecular architectures. The 4-bromophenyl group provides a site for cross-coupling reactions, further enhancing its synthetic utility.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrClO |
| Molecular Weight | 249.53 g/mol [1] |
| CAS Number | 25574-19-0[1] |
| Appearance | Typically a solid at room temperature |
| Purity | Commonly available at ≥95% |
Table 2: Key Spectral Data Identifiers [1]
| Spectral Method | Characteristic Signals |
| ¹H NMR | Distinct splitting patterns from the chloropropanol chain (e.g., δ 3.6–4.2 ppm for hydroxyl and adjacent CH₂ groups). |
| ¹³C NMR | Signals around ~70 ppm (C-OH) and ~40 ppm (C-Cl), with aromatic carbons in the 120–140 ppm range. |
| IR Spectroscopy | Broad O-H stretch around 3300 cm⁻¹ and C-Cl/C-Br vibrations in the 550–750 cm⁻¹ region. |
Synthesis Protocol
A primary and well-documented route to synthesize this compound involves a two-step process: a Friedel-Crafts acylation to generate a key ketone intermediate, followed by its reduction to the final alcohol product.
The initial step is the synthesis of the precursor, 1-(4-bromophenyl)-3-chloropropan-1-one, via a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.
Experimental Protocol for 1-(4-Bromophenyl)-3-chloropropan-1-one: [2]
-
Preparation: Suspend aluminum chloride (AlCl₃) (25.5 g, 191.0 mmol, 1.25 eq.) in dichloromethane (35 ml).
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise to the AlCl₃ suspension under ambient conditions. Stir the mixture for 15 minutes.
-
Addition of Bromobenzene: Subsequently, add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise at room temperature.
-
Reaction: Stir the resulting suspension for 16 hours.
-
Quenching: Pour the final solution onto a mixture of ice and concentrated hydrochloric acid (45 g ice: 15 g HCl).
-
Extraction: Separate the organic phase. Extract the aqueous phase twice with 100 ml portions of diethyl ether.
-
Washing: Combine the organic phases and wash once with 150 ml of saturated aqueous sodium carbonate (Na₂CO₃) solution, followed by two washes with 150 ml portions of water.
-
Drying and Isolation: Dry the organic phase over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product, 1-(4-bromophenyl)-3-chloropropan-1-one.
The second step involves the reduction of the ketone intermediate to the target secondary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).
Experimental Protocol for Reduction: [1][3]
-
Preparation: Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (e.g., 5.37 mmol) in methanol (MeOH) in a suitable flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (e.g., 5.37 mmol) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quenching: Add a saturated ammonium chloride (NH₄Cl) solution to quench the reaction and stir the mixture at 0 °C for 20 minutes.
-
Extraction: Extract the mixture twice with ethyl acetate (EtOAc).
-
Drying and Isolation: Combine the organic phases, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography to afford the pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Technical Guide: Physicochemical Properties of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-3-chloropropan-1-ol is a halogenated secondary alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a halogenated carbon chain, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a summary of its known physical properties and outlines detailed experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
| Property | This compound | 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor) |
| Molecular Formula | C₉H₁₀BrClO | C₉H₈BrClO |
| Molecular Weight | 249.53 g/mol [1] | 247.51 g/mol |
| Melting Point | Data not available | 69 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Logical Workflow
The synthesis of this compound is typically achieved through the reduction of its ketone precursor, 1-(4-Bromophenyl)-3-chloropropan-1-one. This precursor is synthesized via a Friedel-Crafts acylation reaction.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Given the absence of specific reported values for some physical properties of this compound, the following are detailed, generalized experimental protocols for their determination.
Determination of Melting Point
This protocol is based on the capillary method and is suitable for crystalline solid compounds.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder. The sample height should be approximately 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
Determination of Boiling Point
This protocol describes the distillation method for determining the boiling point of a liquid at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.
-
The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this stable temperature.
-
It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Solubility
This qualitative protocol can be used to determine the solubility of this compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinders or pipettes
Procedure:
-
Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Add approximately 1 mL of each solvent to the corresponding test tube.
-
Add a small, accurately measured amount of this compound (e.g., 10 mg) to each test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.
-
Observations should be recorded systematically, noting the degree of solubility (e.g., soluble, partially soluble, insoluble).
Conclusion
This technical guide provides the available physical property data for this compound and its precursor, along with standardized protocols for the experimental determination of its melting point, boiling point, and solubility. The provided synthesis workflow illustrates its preparation, which is fundamental for researchers working with this compound. Accurate determination of these physical properties is essential for its purification, handling, and application in further chemical synthesis and drug development endeavors.
References
Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol from Bromobenzene: An In-depth Technical Guide
Introduction
1-(4-Bromophenyl)-3-chloropropan-1-ol is a valuable bifunctional molecule in organic synthesis. This structural motif incorporates the reactivity of both a secondary benzylic alcohol and a primary alkyl halide, presenting multiple opportunities for molecular development.[1] The presence of the 4-bromophenyl group also provides a convenient site for cross-coupling reactions, further enhancing its utility as a versatile building block for more complex molecules.[1]
This technical guide outlines a reliable and well-documented two-step synthetic pathway starting from bromobenzene. The synthesis involves an initial Friedel-Crafts acylation to form a ketone intermediate, followed by a selective reduction of the carbonyl group to yield the target secondary alcohol. This guide provides detailed experimental protocols, a summary of quantitative data, and visualizations of the process for researchers and professionals in drug development and chemical synthesis.
Overall Synthetic Pathway
The synthesis proceeds in two distinct steps:
-
Step 1: Friedel-Crafts Acylation: Bromobenzene is acylated with 3-chloropropionyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst to produce the intermediate ketone, 1-(4-bromophenyl)-3-chloropropan-1-one.
-
Step 2: Reduction: The ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) to afford the final product, this compound.[1]
Figure 1: Overall synthetic workflow from bromobenzene to this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In this step, the acylium ion, generated from 3-chloropropionyl chloride and aluminum chloride, acts as the electrophile that attacks the electron-rich bromobenzene ring.
Figure 2: Logical pathway of the Friedel-Crafts acylation reaction.
Methodology [2]
-
Suspend aluminum chloride (AlCl₃, 25.5 g, 191.0 mmol, 1.25 eq.) in 35 mL of dichloromethane in a reaction flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 mL of dichloromethane dropwise to the AlCl₃ suspension under ambient conditions. Stir the mixture for 15 minutes.
-
Subsequently, add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 mL of dichloromethane dropwise to the suspension at room temperature.
-
Allow the reaction to stir for 16 hours.
-
After the reaction period, quench the reaction by carefully pouring the solution onto a mixture of ice (45 g) and concentrated hydrochloric acid (15 g).
-
Separate the organic phase. Extract the aqueous phase twice with 100 mL portions of diethyl ether.
-
Combine all organic phases and wash once with 150 mL of saturated aqueous sodium carbonate (Na₂CO₃) solution, followed by two washes with 150 mL portions of water.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product, 1-(4-bromophenyl)-3-chloropropan-1-one, as a slightly yellowish solid.
Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one
The reduction of the carbonyl group in the intermediate ketone to a secondary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the chloro- and bromo- functional groups.
Representative Methodology Note: This is a representative protocol based on standard procedures for NaBH₄ reductions, as detailed specifics for this exact transformation were not available in the cited literature.
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (e.g., 10.0 g, 40.1 mmol, 1.0 eq.) in a suitable solvent such as methanol or ethanol (e.g., 100 mL) in a round-bottomed flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (e.g., 1.82 g, 48.1 mmol, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄.
-
Reduce the volume of the solvent in vacuo.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Reduction (Representative) |
| Starting Material | Bromobenzene | 1-(4-Bromophenyl)-3-chloropropan-1-one |
| Key Reagents | 3-Chloropropionyl Chloride, AlCl₃ | Sodium Borohydride (NaBH₄) |
| Stoichiometry (eq.) | Bromobenzene (1.0), 3-Chloropropionyl Chloride (1.0), AlCl₃ (1.25)[2] | Ketone (1.0), NaBH₄ (1.2) |
| Solvent | Dichloromethane[2] | Methanol or Ethanol |
| Temperature | Room Temperature[2] | 0°C to Room Temperature |
| Reaction Time | 16 hours[2] | 2-4 hours |
| Product | 1-(4-Bromophenyl)-3-chloropropan-1-one | This compound |
| Reported Yield | 74%[2] | Typically >90% |
| Product M.W. | 247.51 g/mol [3] | 249.53 g/mol [1] |
| Product M.P. | 69°C[2] | Not specified |
Conclusion
The synthesis of this compound from bromobenzene is efficiently accomplished through a two-step sequence involving a Friedel-Crafts acylation followed by a selective ketone reduction. The initial acylation provides the key intermediate, 1-(4-bromophenyl)-3-chloropropan-1-one, in good yield. The subsequent reduction of the carbonyl is a standard and high-yielding transformation. This synthetic route offers a practical and accessible method for producing a valuable bifunctional building block for further synthetic applications in research and development.
References
Precursors for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways and precursors for the synthesis of 1-(4-bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis. The document details the core synthetic route, including experimental protocols and quantitative data, and explores potential alternative precursors.
Core Synthetic Pathway: A Two-Step Approach
The most prominently documented and efficient synthesis of this compound proceeds through a two-step reaction sequence. This process begins with the Friedel-Crafts acylation of bromobenzene to form a key intermediate, which is subsequently reduced to the target secondary alcohol.[1]
Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-Bromophenyl)-3-chloropropan-1-one
The initial and critical step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.[1][2] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the intermediate β-chloro ketone, 1-(4-bromophenyl)-3-chloropropan-1-one.[1][2]
Reaction Scheme: Bromobenzene + 3-Chloropropionyl chloride --(AlCl₃)--> 1-(4-Bromophenyl)-3-chloropropan-1-one[1]
Experimental Protocol: Friedel-Crafts Acylation [2]
-
Reagents and Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Diethyl ether
-
-
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension at ambient temperature and stir for 15 minutes.
-
Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours.
-
Pour the final reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase. Extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases and wash once with a saturated aqueous Na₂CO₃ solution, followed by two washes with water.
-
Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74% | [2] |
| Appearance | Slightly yellowish solid | [2] |
Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one
The second step involves the reduction of the ketone functional group in 1-(4-bromophenyl)-3-chloropropan-1-one to a secondary alcohol, yielding the final product, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1]
Reaction Scheme: 1-(4-Bromophenyl)-3-chloropropan-1-one --(NaBH₄)--> this compound[1]
Synthetic Pathway Diagram
Caption: Primary synthetic route to this compound.
Alternative Precursors and Synthetic Strategies
While the Friedel-Crafts acylation route is well-established, other precursors can be considered for the synthesis of this compound, primarily through Grignard reactions.
Grignard Reaction with 4-Bromobenzaldehyde
An alternative approach involves the use of 4-bromobenzaldehyde as a starting material.[3][4] This aromatic aldehyde can react with a suitable Grignard reagent to form the desired carbon skeleton.
Conceptual Synthetic Steps:
-
Formation of a Grignard Reagent: A chloro-containing Grignard reagent, such as 2-chloroethylmagnesium bromide, would be required. The synthesis of such reagents can be challenging due to potential side reactions.
-
Reaction with Aldehyde: The Grignard reagent would then react with 4-bromobenzaldehyde in an anhydrous ether solvent.[5][6]
-
Workup: The reaction would be quenched with an aqueous acid solution to yield this compound.
Potential Precursors for this Route:
| Precursor | Role in Synthesis |
| 4-Bromobenzaldehyde | Aromatic electrophile |
| 1-bromo-2-chloroethane | Precursor to the Grignard reagent |
| Magnesium metal | For Grignard reagent formation |
It is important to note that the direct synthesis and use of chloro-containing Grignard reagents can be complex, and this route is less commonly documented for this specific target molecule compared to the Friedel-Crafts pathway.
Logical Relationship of Precursor Selection
The choice of precursors is primarily dictated by the desired bond formations and the commercial availability and reactivity of the starting materials.
Caption: Retrosynthetic analysis of this compound.
References
Technical Guide: Safety, Handling, and Experimental Protocols of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-3-chloropropan-1-ol is a halogenated secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a halogenated alkyl chain, allows for diverse chemical modifications. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound, intended for use in a laboratory research and development setting.
Safety and Handling
Hazard Identification and GHS Classification
Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.
Storage and Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[1] Store in a cool place.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrClO | Inferred |
| Molecular Weight | 249.53 g/mol | Inferred |
| Appearance | Solid (based on precursor) | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor)
This protocol is adapted from a published procedure for the Friedel-Crafts acylation of bromobenzene.[3]
Materials:
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
3-Chloropropionyl chloride
-
Bromobenzene
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension under ambient conditions and stir for 15 minutes.
-
Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours.
-
Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases and wash once with saturated aqueous sodium carbonate solution, followed by two washes with water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.
Workflow for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one:
Caption: Friedel-Crafts acylation for precursor synthesis.
Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound
A standard method for the reduction of a ketone to a secondary alcohol involves the use of sodium borohydride (NaBH₄).[4]
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Methanol (or another suitable alcohol solvent)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Workflow for Ketone Reduction:
Caption: Sodium borohydride reduction workflow.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological effects.
Proposed Research Workflow:
Caption: A proposed workflow for biological activity screening.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While direct safety and biological data are limited, this guide provides a framework for its safe handling and synthesis based on available information for related compounds. Further research is warranted to fully characterize its toxicological and pharmacological properties. All handling and experimental procedures should be conducted by qualified personnel in a well-equipped laboratory, adhering to all institutional and governmental safety regulations.
References
An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-3-chloropropan-1-ol
Chemical Structure and Properties:
-
IUPAC Name: 1-(4-Bromophenyl)-3-chloropropan-1-ol
-
Molecular Formula: C₉H₁₀BrClO[1]
-
Molecular Weight: 249.53 g/mol [1]
-
CAS Number: 25574-19-0[1]
The presence of a polar hydroxyl group (-OH) and two halogen atoms (Bromine and Chlorine) attached to an aromatic ring suggests that this compound will exhibit limited solubility in water and higher solubility in organic solvents. The "like dissolves like" principle indicates its miscibility with other polar organic solvents.[2][3]
Qualitative Solubility Data
Based on its structural features, a qualitative solubility profile can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low | The large nonpolar bromophenyl group and the propyl chain outweigh the polarity of the single hydroxyl group, leading to poor solubility in water. |
| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl group of the compound can form hydrogen bonds with the solvent's hydroxyl groups, and the overall polarity is similar. |
| Polar Aprotic | ||
| Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Nonpolar | ||
| Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity introduced by the hydroxyl and chloro groups will likely limit its solubility in nonpolar solvents. However, the presence of the phenyl ring might allow for some interaction with aromatic solvents like toluene. |
Experimental Protocols for Solubility Determination
A precise determination of the solubility of this compound requires experimental measurement. The following protocols outline standard methods for this purpose.
Method 1: Gravimetric Method (Shake-Flask)
This is a conventional and widely used method for determining the equilibrium solubility of a compound in a specific solvent.[4]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials or flasks with screw caps
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the equilibration time.[4]
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe and filter it to remove any undissolved solid particles.
-
Transfer the filtered supernatant to a pre-weighed container.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point) until a constant weight of the dissolved solid is obtained.
-
Weigh the container with the dried solid. The difference in weight gives the mass of the dissolved this compound.
-
Calculate the solubility in terms of g/L or mol/L.
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining the solubility of compounds with good chromophoric properties.
Materials:
-
Same as the Gravimetric Method
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase
Procedure:
-
Prepare a saturated solution as described in steps 1-6 of the Gravimetric Method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Dilute a known volume of the filtered saturated supernatant with the solvent.
-
Inject the diluted supernatant into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account. This concentration represents the solubility of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and standardized methods for its quantitative measurement. Researchers are encouraged to perform these experiments to obtain precise data for their specific applications.
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the chemical compound 1-(4-Bromophenyl)-3-chloropropan-1-ol. This document is intended for an audience with a technical background in chemistry and drug development, offering detailed experimental protocols and data analysis.
Introduction
This compound is a halogenated secondary alcohol that holds promise as a versatile building block in organic synthesis. Its structure, featuring a secondary benzylic alcohol and a primary alkyl halide, offers two distinct reactive sites for further molecular elaboration. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and development. The presence of the 4-bromophenyl group also provides a handle for cross-coupling reactions, further expanding its synthetic utility.
Synthesis and Discovery
The history of this compound is intrinsically linked to its ketone precursor, 1-(4-Bromophenyl)-3-chloropropan-1-one. The synthesis of this β-chloro ketone has been well-documented and is typically achieved through a Friedel-Crafts acylation reaction. The subsequent reduction of this ketone yields the target alcohol.
Synthesis of the Precursor: 1-(4-Bromophenyl)-3-chloropropan-1-one
The primary route for the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2].
Experimental Protocol: Friedel-Crafts Acylation
-
Reagents:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
-
Procedure:
-
A suspension of aluminum chloride in dichloromethane is prepared in a reaction vessel.
-
A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise to the AlCl₃ suspension under ambient conditions and stirred.
-
A solution of bromobenzene in dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is stirred for several hours at room temperature.
-
The reaction is quenched by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by recrystallization from a suitable solvent system, such as hexanes, to yield 1-(4-Bromophenyl)-3-chloropropan-1-one as a crystalline solid[1][2].
-
Logical Workflow for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
Caption: Synthesis workflow for 1-(4-Bromophenyl)-3-chloropropan-1-one.
Reduction to this compound
Experimental Protocol: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one
-
Reagents:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for approximately 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride and stir for 20 minutes at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Reaction Pathway from Precursor to Final Product
Caption: Reduction of the ketone precursor to the final alcohol product.
Characterization Data
1-(4-Bromophenyl)-3-chloropropan-1-one
The precursor ketone has been thoroughly characterized.
| Property | Value |
| Molecular Formula | C₉H₈BrClO |
| Molecular Weight | 247.52 g/mol |
| Melting Point | 69 °C[2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.84–7.79 (m, 2H), 7.65–7.59 (m, 2H), 3.91 (t, 2H), 3.42 (t, 2H)[2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 195.83, 135.20, 132.22, 129.68, 128.96, 41.33, 38.59[2] |
| Elemental Analysis | C, 43.85%; H, 3.18%; Br, 32.37%; Cl, 14.19% (Calculated: C, 43.67%; H, 3.26%; Br, 32.28%; Cl, 14.32%)[2] |
This compound
Characterization data for the final alcohol product is not extensively reported in the literature. However, based on the structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀BrClO |
| Molecular Weight | 249.53 g/mol |
| ¹H NMR | Expected signals for aromatic protons, a methine proton (CH-OH), and two methylene groups (CH₂-CH₂Cl). The methine proton would likely appear as a triplet or doublet of doublets. |
| ¹³C NMR | Expected signals for the aromatic carbons, the carbon bearing the hydroxyl group (C-OH), and the two aliphatic carbons. |
| IR Spectroscopy | Expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. |
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound have not been detailed in publicly available research, its structural motifs are present in various biologically active molecules. Halogenated compounds, in general, play a significant role in medicinal chemistry.
The dual reactivity of this molecule makes it a valuable intermediate for the synthesis of a diverse range of compounds. The secondary alcohol can be a precursor for esters and ethers, or it can be oxidized to the corresponding ketone. The primary chloride is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, and thiols.
Given its structure, this compound could potentially serve as a scaffold for the development of novel therapeutic agents. The bromophenyl group can be modified via cross-coupling reactions to introduce further diversity. Derivatives of this compound could be investigated for a range of biological activities.
Conclusion
This compound is a synthetically accessible and versatile chemical entity. While its own biological properties are yet to be fully explored, its value as a building block in the synthesis of more complex and potentially bioactive molecules is clear. The detailed synthetic protocols for its precursor and a reliable method for its own synthesis provided in this guide should facilitate further research into the chemistry and potential applications of this promising compound. Future investigations into the biological activity of derivatives of this compound are warranted and could lead to the discovery of new therapeutic agents.
References
Spectroscopic and Synthetic Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol: A Technical Whitepaper for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the spectroscopic and synthetic aspects of the chemical intermediate, 1-(4-Bromophenyl)-3-chloropropan-1-ol. This guide includes detailed experimental protocols for its synthesis, tabulated spectroscopic data for its precursor, and a thorough, predicted spectroscopic analysis of the final compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene to form the ketone precursor, 1-(4-bromophenyl)-3-chloropropan-1-one. The subsequent step is the reduction of this ketone to the desired secondary alcohol.
Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one[1]
Experimental Protocol:
-
In a reaction vessel, a suspension of aluminum chloride (AlCl₃) is prepared in dichloromethane (CH₂Cl₂).
-
A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise to the AlCl₃ suspension under ambient conditions, and the mixture is stirred.
-
A solution of bromobenzene in dichloromethane is then added dropwise to the reaction mixture, which is stirred for an extended period (e.g., 16 hours) at room temperature.
-
The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and water.
-
The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting solid residue is recrystallized from a suitable solvent, such as a hexane mixture, to yield 1-(4-bromophenyl)-3-chloropropan-1-one as a solid.
Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound
Experimental Protocol:
This procedure is a standard method for the reduction of an aryl ketone to a secondary alcohol using sodium borohydride (NaBH₄).
-
1-(4-Bromophenyl)-3-chloropropan-1-one is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
The solution is cooled in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution. The reaction is exothermic.
-
The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow addition of water.
-
The solvent is partially removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Spectroscopic Data
While extensive experimental data for the precursor, 1-(4-bromophenyl)-3-chloropropan-1-one, is available, the specific experimental spectroscopic data for the final product, this compound, is not readily found in the surveyed literature. Therefore, this guide provides the experimental data for the precursor and a detailed prediction of the spectroscopic data for the final product based on established chemical principles.
Spectroscopic Data of 1-(4-Bromophenyl)-3-chloropropan-1-one
The following tables summarize the experimentally determined ¹H and ¹³C NMR data for the ketone precursor.
Table 1: ¹H NMR Data of 1-(4-Bromophenyl)-3-chloropropan-1-one [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.84–7.79 | m | 2H | Ar-H |
| 7.65–7.59 | m | 2H | Ar-H |
| 3.91 | t | 2H | -C(=O)-CH₂- |
| 3.42 | t | 2H | -CH₂-Cl |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Data of 1-(4-Bromophenyl)-3-chloropropan-1-one [1]
| Chemical Shift (δ) ppm | Assignment |
| 195.83 | C=O |
| 135.20 | Ar-C (quaternary) |
| 132.22 | Ar-CH |
| 129.68 | Ar-CH |
| 128.96 | Ar-C (quaternary) |
| 41.33 | -C(=O)-CH₂- |
| 38.59 | -CH₂-Cl |
Solvent: CDCl₃, Frequency: 75 MHz
Predicted Spectroscopic Data for this compound
The following tables present the predicted spectroscopic data for the target compound, this compound. These predictions are based on the structure of the molecule and typical spectroscopic values for similar functional groups.
Table 3: Predicted ¹H NMR Data of this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment |
| ~7.50 | d | 2H | Ar-H (ortho to C-Br) |
| ~7.25 | d | 2H | Ar-H (ortho to C-CH(OH)) |
| ~4.90 | t | 1H | -CH(OH)- |
| ~3.70 | t | 2H | -CH₂-Cl |
| ~2.50 | s (broad) | 1H | -OH |
| ~2.20 | m | 2H | -CH(OH)-CH₂- |
Predicted in CDCl₃
Table 4: Predicted ¹³C NMR Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~143 | Ar-C (quaternary) |
| ~131 | Ar-CH |
| ~127 | Ar-CH |
| ~122 | Ar-C (quaternary, C-Br) |
| ~70 | -CH(OH)- |
| ~42 | -CH₂-Cl |
| ~40 | -CH(OH)-CH₂- |
Predicted in CDCl₃
Table 5: Predicted IR Data of this compound
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600, 1485 | Aromatic C=C stretch |
| 1050-1150 | C-O stretch (secondary alcohol) |
| 1010 | Aromatic C-Br stretch |
| 750-650 | C-Cl stretch |
Table 6: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Predicted Fragment |
| 248/250/252 | [M]⁺ (isotopic pattern due to Br and Cl) |
| 231/233/235 | [M - OH]⁺ |
| 213/215 | [M - CH₂Cl]⁺ |
| 183/185 | [C₇H₆Br]⁺ (bromotropylium ion) |
| 155/157 | [C₆H₄Br]⁺ |
| 77 | [C₆H₅]⁺ |
Visualization of Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-3-chloropropan-1-ol is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a chiral secondary alcohol and a primary alkyl chloride, providing two distinct sites for chemical modification. The presence of the bromo-substituted phenyl ring further allows for subsequent cross-coupling reactions, making it a valuable building block for the synthesis of diverse molecular scaffolds and potential drug candidates. This document provides detailed protocols for the synthesis of this compound and its subsequent reactions with various nucleophiles, along with tabulated data for easy comparison of reaction outcomes.
Synthesis of this compound
The synthesis of the target alcohol is achieved in a two-step process starting from the readily available bromobenzene. The first step involves a Friedel-Crafts acylation to form the corresponding ketone, followed by a selective reduction of the carbonyl group.
Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (AlCl₃) (1.25 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM dropwise at 0 °C (ice bath).
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.
-
Slowly add a solution of bromobenzene (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 1-(4-bromophenyl)-3-chloropropan-1-one as a solid.
| Reactant/Reagent | Molar Eq. | Typical Yield (%) | Reference |
| Bromobenzene | 1.0 | 74 | [1] |
| 3-Chloropropionyl chloride | 1.0 | ||
| Aluminum chloride | 1.25 |
Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound
The selective reduction of the ketone to a secondary alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq.) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | Typical Yield (%) |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 1.0 | >90 (estimated) |
| Sodium borohydride | 1.0-1.5 |
Nucleophilic Substitution Reactions
The primary chloride in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Below are protocols for reactions with representative nucleophiles.
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Reaction with Amine Nucleophiles (e.g., Piperidine)
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add piperidine (2.0-3.0 eq.) and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-(4-bromophenyl)-3-(piperidin-1-yl)propan-1-ol.
Reaction with Thiol Nucleophiles (e.g., Sodium Hydrosulfide)
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a solvent mixture of ethanol and water.
-
Add sodium hydrosulfide (NaSH) (1.5-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with dilute HCl to pH ~5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(4-bromophenyl)-3-mercaptopropan-1-ol.
Reaction with Azide Nucleophile (Sodium Azide)
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide (NaN₃) (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 3-azido-1-(4-bromophenyl)propan-1-ol.
Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |
| Piperidine | Piperidine, K₂CO₃, ACN, 80 °C, 12h | 1-(4-Bromophenyl)-3-(piperidin-1-yl)propan-1-ol | 70-85 (estimated) |
| Sodium Hydrosulfide | NaSH, EtOH/H₂O, rt, 18h | 1-(4-Bromophenyl)-3-mercaptopropan-1-ol | 60-75 (estimated) |
| Sodium Azide | NaN₃, DMF, 70 °C, 8h | 3-Azido-1-(4-bromophenyl)propan-1-ol | 85-95 (estimated) |
| Sodium Cyanide | NaCN, EtOH/H₂O, reflux, 12h | 4-(4-Bromophenyl)-4-hydroxybutanenitrile | 65-80 (estimated) |
| Sodium Methoxide | NaOMe, MeOH, reflux, 6h | 1-(4-Bromophenyl)-3-methoxypropan-1-ol | 75-90 (estimated) |
Note: The yields provided are estimates based on typical reactions of similar substrates and may require optimization for this specific molecule.
Reaction Pathways
The reaction of this compound with nucleophiles primarily follows an Sₙ2 mechanism at the primary carbon bearing the chlorine atom.
Caption: General Sₙ2 reaction pathway.
Conclusion
This compound serves as a highly useful and adaptable synthetic intermediate. The protocols outlined in this document provide a foundation for the synthesis and derivatization of this compound, enabling the generation of a library of analogs for applications in drug discovery and materials science. The differential reactivity of the hydroxyl and chloro functionalities, coupled with the potential for further modification of the bromophenyl ring, underscores the synthetic utility of this versatile building block. Researchers are encouraged to optimize the provided reaction conditions to suit their specific nucleophiles and desired outcomes.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental protocol for the synthesis and potential applications of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a valuable bifunctional building block in organic synthesis and drug discovery. The document details the two-step synthesis from bromobenzene, including the Friedel-Crafts acylation to form the intermediate ketone and its subsequent reduction. Furthermore, it explores the utility of the title compound as a precursor to biologically relevant scaffolds, such as 3-amino-1-arylpropan-1-ols, which are of interest in medicinal chemistry. All experimental data is presented in structured tables, and key workflows are visualized using diagrams.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀BrClO |
| Molecular Weight | 249.53 g/mol |
| Appearance | Expected to be a solid or oil |
| Purity (Typical) | >95% |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor)
This protocol outlines the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride to yield the β-chloro ketone intermediate.[1]
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of bromobenzene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude solid from a suitable solvent system, such as hexanes, to afford pure 1-(4-Bromophenyl)-3-chloropropan-1-one.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| Bromobenzene | 157.01 | 1.0 | 1.0 |
| 3-Chloropropionyl chloride | 126.98 | 1.0 | 1.0 |
| Aluminum chloride | 133.34 | 1.25 | 1.25 |
| 1-(4-Bromophenyl)-3-chloropropan-1-one (Theoretical) | 247.51 | 1.0 | - |
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the ketone precursor to the desired secondary alcohol using sodium borohydride.
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6-7 with 1 M HCl.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 247.51 | 1.0 | 1.0 |
| Sodium borohydride | 37.83 | 1.0 - 1.5 | 1.0 - 1.5 |
| This compound (Theoretical) | 249.53 | 1.0 | - |
Application Notes: A Gateway to Bioactive Molecules
This compound is a versatile intermediate for the synthesis of various molecules with potential biological activity. The presence of three reactive sites—the secondary alcohol, the alkyl chloride, and the brominated aromatic ring—allows for diverse chemical transformations.
A key application is its use as a precursor for the synthesis of 3-amino-1-(4-bromophenyl)propan-1-ol derivatives. The chloro group can be readily displaced by various primary and secondary amines to introduce an amino functionality. This class of compounds, the 3-amino-1-arylpropan-1-ols, is a common scaffold in many biologically active molecules and approved drugs.
Potential Signaling Pathway Involvement
While specific biological data for this compound is not extensively documented, its derivatives, particularly the corresponding amino alcohols, may interact with various biological targets. For instance, many psychoactive drugs and cardiovascular agents contain the 3-amino-1-arylpropan-1-ol motif. These molecules are known to interact with G-protein coupled receptors (GPCRs), ion channels, and transporters. The bromophenyl moiety can also be utilized for further structural modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Synthetic utility towards bioactive molecules.
References
The Versatile Building Block: 1-(4-Bromophenyl)-3-chloropropan-1-ol in Organic Synthesis
Introduction
1-(4-Bromophenyl)-3-chloropropan-1-ol is a key bifunctional organic molecule that has garnered significant attention as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a bromo-substituted aromatic ring, a secondary alcohol, and a primary alkyl chloride, provides multiple reactive sites for diverse chemical transformations. This application note explores the utility of this compound, with a particular focus on its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs), such as analogues of fluoxetine and dapoxetine. Detailed experimental protocols for the preparation of this building block and its subsequent elaboration are provided for researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor ketone and the target alcohol is provided in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | C₉H₈BrClO | 247.52 | Slightly yellowish solid |
| This compound | C₉H₁₀BrClO | 249.53 | White to off-white solid |
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its utility as a precursor for the synthesis of psychoactive pharmaceuticals. The presence of the bromophenyl moiety allows for subsequent cross-coupling reactions, while the chloro-alcohol functionality is ideal for introducing ether or amine linkages, which are common structural motifs in many drug molecules.
Synthesis of Fluoxetine and Dapoxetine Analogues
Fluoxetine and dapoxetine are prominent SSRIs used in the treatment of depression and premature ejaculation, respectively. The core structure of these molecules often features a 3-amino-1-phenylpropan-1-ol or a 3-aryloxy-1-phenylpropan-1-amine backbone. This compound serves as an excellent starting material for the synthesis of analogues of these drugs. The synthetic strategy typically involves the reduction of the corresponding ketone, followed by nucleophilic substitution at the chlorine-bearing carbon and/or etherification at the hydroxyl group.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its potential application in the synthesis of a fluoxetine analogue are provided below.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol describes the synthesis of the ketone precursor via a Friedel-Crafts acylation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Bromobenzene | 157.01 | 24.0 | 152.8 | 1.0 |
| 3-Chloropropionyl chloride | 126.98 | 19.4 | 152.8 | 1.0 |
| Aluminum chloride (AlCl₃) | 133.34 | 25.5 | 191.0 | 1.25 |
| Dichloromethane (DCM) | - | 55 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Saturated Na₂CO₃ solution | - | 150 mL | - | - |
| Water | - | 300 mL | - | - |
| Magnesium sulfate (MgSO₄) | - | - | - | - |
| Hexanes | - | - | - | - |
| Ice | - | - | - | - |
| Concentrated HCl | - | 15 g | - | - |
Procedure:
-
Suspend aluminum chloride (25.5 g, 191.0 mmol) in 35 mL of dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol) in 10 mL of dichloromethane dropwise to the AlCl₃ suspension at room temperature and stir for 15 minutes.
-
Subsequently, add a solution of bromobenzene (24.0 g, 152.8 mmol) in 10 mL of dichloromethane dropwise to the reaction mixture and continue stirring for 16 hours at room temperature.[1]
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid (45 g ice: 15 g HCl).
-
Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 150 mL of saturated aqueous Na₂CO₃ solution and two 150 mL portions of water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a mixture of hexanes to yield 1-(4-bromophenyl)-3-chloropropan-1-one as a slightly yellowish solid.
Expected Yield: 27.8 g (74%).[1]
Protocol 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound
This protocol outlines the reduction of the ketone to the desired alcohol using sodium borohydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 247.52 | 10.0 | 40.4 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.53 | 40.4 | 1.0 |
| Methanol | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (10.0 g, 40.4 mmol) in 100 mL of methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.53 g, 40.4 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with three 100 mL portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
Expected Yield: Quantitative yield is expected, though purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) may be required to achieve high purity.
Protocol 3: Synthesis of a Fluoxetine Analogue via Williamson Ether Synthesis
This protocol describes a potential subsequent reaction of this compound with a phenolic compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| This compound | 249.53 | 5.0 | 20.0 | 1.0 |
| 4-Fluorophenol | 112.11 | 2.24 | 20.0 | 1.0 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.88 | 22.0 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Ethyl acetate | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a stirred solution of 4-fluorophenol (2.24 g, 20.0 mmol) in 50 mL of anhydrous DMF at 0 °C, add sodium hydride (0.88 g of a 60% dispersion, 22.0 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (5.0 g, 20.0 mmol) in 10 mL of anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 100 mL of water.
-
Extract the aqueous mixture with three 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of water and 50 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluoxetine analogue.
Visualizing the Synthetic and Mechanistic Pathways
To better illustrate the synthetic workflow and the biological mechanism of action of the resulting compounds, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of a fluoxetine analogue.
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The straightforward and high-yielding protocols for its preparation, coupled with its diverse reactivity, make it an attractive starting material for the development of novel pharmaceutical agents. The provided protocols offer a solid foundation for researchers to explore the synthesis of new chemical entities based on this promising scaffold.
References
Applications of 1-(4-Bromophenyl)-3-chloropropan-1-ol in Medicinal Chemistry: A Key Intermediate for Psychoactive Pharmaceuticals
Introduction: 1-(4-Bromophenyl)-3-chloropropan-1-ol is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structural framework, featuring a bromophenyl group, a secondary alcohol, and a primary chloride, offers multiple reaction sites for the construction of more complex molecules. This halohydrin is a pivotal precursor in the synthesis of various biologically active compounds, particularly those targeting the central nervous system. Its primary application lies in its conversion to 3-amino-1-(4-bromophenyl)propan-1-ol derivatives, which are key building blocks for selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), classes of drugs widely used in the treatment of depression and other psychiatric disorders.
Application Notes
The principal application of this compound in medicinal chemistry is as a strategic intermediate in the synthesis of analogues of blockbuster drugs such as Fluoxetine and Atomoxetine. The bromo- and chloro- functionalities allow for sequential nucleophilic substitution reactions, enabling the introduction of various amino and phenoxy moieties, which are crucial for the pharmacological activity of these drugs.
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The secondary alcohol can be used for ether formation, while the primary chloride is readily displaced by amines to introduce the side chain characteristic of many psychoactive pharmaceuticals. The 4-bromophenyl group can also be a site for further modification, for instance, through cross-coupling reactions, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of this compound are being investigated for their potential as:
-
Antidepressants: By serving as precursors to analogues of Fluoxetine and Atomoxetine, this intermediate is crucial in the development of novel SSRIs and NRIs with potentially improved efficacy, side-effect profiles, or pharmacokinetic properties.
-
Anticancer Agents: The bromophenyl moiety is found in various compounds with demonstrated anticancer activity.[1]
-
Antimicrobial Agents: Thiazole derivatives containing a bromophenyl group have shown promise as antimicrobial agents.[2]
Experimental Protocols
The synthesis of this compound and its subsequent elaboration into medicinally relevant compounds involves a multi-step sequence. Below are detailed protocols for the key transformations.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol describes the synthesis of the precursor ketone via a Friedel-Crafts acylation.[3]
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Diethyl ether
Procedure:
-
Suspend AlCl₃ (25.5 g, 191.0 mmol, 1.25 eq.) in 35 ml of dichloromethane.
-
Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise to the AlCl₃ suspension under ambient conditions and stir for 15 minutes.
-
Add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise to the suspension at room temperature and stir for 16 hours.
-
Pour the final solution onto a mixture of ice and concentrated hydrochloric acid (45 g : 15 g).
-
Separate the organic phase and extract the aqueous phase twice with 100 ml portions of diethyl ether.
-
Combine the organic phases and wash once with 150 ml of saturated aqueous Na₂CO₃ solution, followed by two washes with 150 ml portions of water.
-
Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield a slightly yellowish final product.
Quantitative Data:
| Compound | Starting Materials | Reagents | Solvent | Yield |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | Bromobenzene, 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane | 74%[3] |
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the ketone to the desired secondary alcohol using sodium borohydride. This is a general procedure for the reduction of β-chloro ketones.[2][4]
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one (10 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (50 mL) and saturated aqueous NH₄Cl solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over MgSO₄, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Expected Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Expected Yield |
| This compound | 1-(4-Bromophenyl)-3-chloropropan-1-one | NaBH₄ | Methanol | >90% (based on similar reductions) |
Protocol 3: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-ol
This protocol describes the amination of the chloropropanol derivative, a key step towards the synthesis of psychoactive drug analogues.
Materials:
-
This compound
-
Aqueous methylamine solution (e.g., 40%)
-
Tetrahydrofuran (THF) or another suitable solvent
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, dissolve this compound (5 mmol) in THF (20 mL).
-
Add an excess of aqueous methylamine solution (e.g., 10 equivalents, 50 mmol).
-
Heat the mixture to a temperature sufficient to drive the reaction to completion (e.g., 60-80 °C) and maintain for several hours (monitor by TLC).
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Add water (30 mL) and ethyl acetate (50 mL).
-
Basify the aqueous layer with NaOH solution to a pH > 10.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylamino-1-(4-bromophenyl)propan-1-ol.
Expected Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Expected Yield |
| 3-Methylamino-1-(4-bromophenyl)propan-1-ol | This compound | Methylamine | THF | High |
Visualizations
Caption: Synthetic workflow for this compound and its application.
Caption: Mechanism of action for SSRIs derived from the intermediate.
References
Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
Introduction
Optically active 1-(4-Bromophenyl)-3-chloropropan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired pharmacological activity and reduce potential side effects from unwanted stereoisomers. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The primary route involves the enantioselective reduction of the prochiral ketone, 1-(4-bromophenyl)-3-chloropropan-1-one. Various catalytic systems, including chemical and biological methods, are presented to offer a range of options depending on available resources and desired outcomes.
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis for producing chiral secondary alcohols.[1] Key methodologies that have been successfully employed for such transformations include the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reductions.[2][3][4] These methods offer high enantioselectivity and yield, making them suitable for laboratory and industrial-scale synthesis.
Synthesis of the Starting Material: 1-(4-Bromophenyl)-3-chloropropan-1-one
The precursor ketone, 1-(4-bromophenyl)-3-chloropropan-1-one, can be synthesized via a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.[5][6]
Experimental Protocol:
-
Suspend aluminum chloride (AlCl₃, 1.25 eq.) in dichloromethane (DCM).
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in DCM dropwise under ambient conditions and stir for 15 minutes.
-
Subsequently, add a solution of bromobenzene (1.0 eq.) in DCM dropwise and continue stirring for 16 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase with diethyl ether.
-
Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and water.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., hexanes) to yield 1-(4-bromophenyl)-3-chloropropan-1-one.[5][6]
Asymmetric Reduction Methodologies
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[7] It employs a chiral oxazaborolidine catalyst, which, in coordination with a borane source, delivers a hydride stereoselectively to the ketone.[8][9][10]
Experimental Protocol:
-
To a solution of (R)- or (S)-CBS catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.05-0.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.5 eq.) at 0 °C.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Cool the mixture to the desired reaction temperature (typically between -40 °C and room temperature).
-
Slowly add a solution of 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq.) in anhydrous THF to the catalyst-borane mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Perform an acidic workup (e.g., with 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.
Data Presentation:
| Catalyst | Stoichiometric Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-Me-CBS | BH₃·SMe₂ | -20 | >90 | >95 |
| (S)-Me-CBS | BH₃·THF | -20 | >90 | >95 |
Note: The specific yield and ee are highly dependent on the exact reaction conditions and substrate. The values presented are typical for CBS reductions of aromatic ketones.
Logical Relationship Diagram:
Caption: Logical flow of the CBS reduction.
Method 2: Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral BINAP ligand and hydrogen gas.[4][11] This method is known for its high atom economy and efficiency.[12]
Experimental Protocol:
-
In a high-pressure reactor, dissolve the 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Add the chiral ruthenium catalyst, such as RuCl₂--INVALID-LINK--n or a related complex (0.001-0.01 eq.).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 4-100 atm).[13]
-
Heat the reaction mixture to the specified temperature (e.g., 25-80 °C) and stir until the reaction is complete (monitored by HPLC or GC).
-
Cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired chiral alcohol.
Data Presentation:
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl₂[(R)-BINAP] | 10 | 50 | Methanol | >95 | >98 |
| RuCl₂[(S)-BINAP] | 10 | 50 | Methanol | >95 | >98 |
Note: These are representative conditions and outcomes. Optimization may be required for the specific substrate.
Experimental Workflow Diagram:
Caption: Workflow for Noyori asymmetric hydrogenation.
Method 3: Biocatalytic Reduction
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.[14] Whole-cell microorganisms or isolated enzymes can be used to reduce prochiral ketones with high enantioselectivity. The reduction of 4-bromoacetophenone, a close structural analog, has been successfully demonstrated using various microorganisms.[15][16]
Experimental Protocol (Whole-Cell Bioreduction):
-
Prepare a culture medium (e.g., YM broth for yeast or PDB for fungi) and sterilize it.
-
Inoculate the medium with the selected microorganism (e.g., Geotrichum candidum for the (R)-enantiomer or Rhodotorula rubra for the (S)-enantiomer).[17]
-
Incubate the culture under appropriate conditions (e.g., 25-30 °C with shaking) until it reaches the desired growth phase.
-
Add the substrate, 1-(4-bromophenyl)-3-chloropropan-1-one, to the culture (often dissolved in a minimal amount of a water-miscible co-solvent like ethanol or DMSO).
-
Continue the incubation and monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
Once the reaction is complete, separate the biomass by centrifugation or filtration.
-
Extract the supernatant or the entire culture broth with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation (Based on 4-bromoacetophenone reduction):
| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| Geotrichum candidum | (R) | 98.9 | >99 |
| Rhodotorula rubra | (S) | 97.6 | 98.8 |
| Aspergillus niger | (R) | 98.4 | 100 |
Source: Data adapted from studies on the bioreduction of 4-bromoacetophenone.[15][17]
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual pathway of biocatalytic reduction.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through several robust methodologies. The choice of method will depend on factors such as the desired enantiomer, required scale, available equipment, and cost considerations. The CBS reduction and Noyori asymmetric hydrogenation offer excellent chemical routes with high enantioselectivity and yields. Biocatalysis presents a green and highly selective alternative, capable of producing both enantiomers with high purity by selecting the appropriate microorganism. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific needs.
References
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes: 1-(4-Bromophenyl)-3-chloropropan-1-ol in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-bromophenyl)-3-chloropropan-1-ol is a versatile bifunctional synthetic building block. Its structure, featuring a reactive secondary alcohol and a primary alkyl chloride, makes it an ideal precursor for the synthesis of various four-membered heterocyclic compounds. The presence of a bromophenyl group offers a site for further functionalization, for example, through cross-coupling reactions, enhancing its utility in the generation of compound libraries for drug discovery. This document provides detailed protocols for the synthesis of the starting material and its application in the preparation of oxetane and azetidine derivatives.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step preparation of the key this compound intermediate, followed by its conversion into target heterocyclic structures.
Caption: Overall workflow for the synthesis of heterocyclic compounds from bromobenzene.
Protocol 1: Synthesis of this compound
This protocol is divided into two parts: the Friedel-Crafts acylation to form the precursor ketone and its subsequent reduction to the target alcohol.
Part A: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This procedure is adapted from the Friedel-Crafts acylation of bromobenzene.[1][2]
Reaction Scheme: Bromobenzene + 3-Chloropropionyl chloride → 1-(4-Bromophenyl)-3-chloropropan-1-one
Materials:
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
3-Chloropropionyl chloride
-
Bromobenzene
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexanes
Procedure:
-
Suspend AlCl₃ (25.5 g, 191.0 mmol, 1.25 eq.) in 35 mL of anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.
-
Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 mL of DCM dropwise to the AlCl₃ suspension at room temperature. Stir the mixture for 15 minutes.
-
Subsequently, add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 mL of DCM dropwise to the suspension.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Carefully pour the reaction mixture onto a mixture of ice (approx. 45 g) and concentrated HCl (15 g).
-
Separate the organic phase. Extract the aqueous phase twice with 100 mL portions of diethyl ether.
-
Combine all organic phases and wash sequentially with 150 mL of saturated aqueous Na₂CO₃ solution and then twice with 150 mL portions of water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the product.
Expected Yield: Approximately 74%.[1]
Part B: Reduction to this compound
This is a standard reduction of a ketone to a secondary alcohol using sodium borohydride. A similar reduction of a related substrate is a known procedure.[3]
Reaction Scheme: 1-(4-Bromophenyl)-3-chloropropan-1-one → this compound
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (brine) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (10.0 g, 40.4 mmol) in 100 mL of methanol in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.83 g, 48.5 mmol, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expected Yield: >90% (based on typical NaBH₄ reductions).
Protocol 2: Synthesis of 2-(4-Bromophenyl)oxetane
This protocol utilizes an intramolecular Williamson ether synthesis, a common method for forming oxetanes from γ-haloalcohols.[4][5]
Caption: Mechanism of intramolecular Williamson ether synthesis to form the oxetane.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve this compound (5.0 g, 20.0 mmol) in 50 mL of THF in a round-bottom flask.
-
Add powdered potassium hydroxide (2.24 g, 40.0 mmol, 2.0 eq.) to the solution.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the aqueous mixture three times with 30 mL portions of diethyl ether.
-
Combine the organic layers, wash with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-bromophenyl)oxetane.
Expected Yield: 70-85% (based on analogous cyclizations).[5]
Protocol 3: Synthesis of N-Alkyl/Aryl-2-(4-bromophenyl)azetidine
This is a two-step protocol involving nucleophilic substitution of the chloride with a primary amine, followed by activation of the hydroxyl group and subsequent base-induced cyclization to form the azetidine ring.
Caption: Two-step workflow for the synthesis of N-substituted azetidines.
Step 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-ol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc., 2.5 eq.)
-
Sodium iodide (NaI, catalytic amount)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound (2.5 g, 10.0 mmol) in 40 mL of acetonitrile, add the primary amine (25.0 mmol, 2.5 eq.) and a catalytic amount of sodium iodide (0.15 g, 1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (50 mL).
-
Separate the layers and extract the aqueous phase twice with ethyl acetate (25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amino alcohol, which can be used directly in the next step.
Expected Yield: 60-80%.
Step 2: Cyclization to N-Substituted-2-(4-bromophenyl)azetidine
This procedure involves activation of the hydroxyl group as a mesylate, followed by intramolecular cyclization. This is a common strategy for forming azetidines from γ-amino alcohols.[3]
Materials:
-
Crude 3-Amino-1-(4-bromophenyl)propan-1-ol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude amino alcohol from Step 1 (approx. 10.0 mmol) in 50 mL of anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.).
-
Slowly add methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 eq.) dropwise, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the crude mesylate intermediate in 50 mL of methanol.
-
Add potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.) and heat the mixture to reflux for 6-12 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford the N-substituted-2-(4-bromophenyl)azetidine.
Expected Yield: 50-70% over two steps.
Data Summary
| Reaction Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield | Ref. |
| Protocol 1A | Bromobenzene | AlCl₃, 3-Chloropropionyl chloride | DCM | RT | 16 h | ~74% | [1] |
| Protocol 1B | 1-(4-Bromophenyl)-3-chloropropan-1-one | NaBH₄ | MeOH | 0°C to RT | 3 h | >90% | - |
| Protocol 2 | This compound | KOH | THF | Reflux | 4-6 h | 70-85% | [5] |
| Protocol 3 | This compound | 1. R-NH₂, NaI; 2. MsCl, TEA; 3. K₂CO₃ | ACN, DCM, MeOH | Various | 24-48 h | 50-70% | [3] |
References
- 1. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reduction of 1-(4-bromophenyl)-3-chloropropan-1-one
Abstract
This document provides a detailed protocol for the chemoselective reduction of the ketone moiety in 1-(4-bromophenyl)-3-chloropropan-1-one to the corresponding secondary alcohol, 1-(4-bromophenyl)-3-chloropropan-1-ol. The recommended reagent for this transformation is sodium borohydride (NaBH₄), a mild and selective reducing agent. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
1-(4-bromophenyl)-3-chloropropan-1-one is a halogenated ketone that serves as a versatile building block in organic synthesis. The selective reduction of its ketone functionality is a critical step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The presence of both an aryl bromide and an alkyl chloride necessitates the use of a chemoselective reducing agent to avoid unwanted side reactions. Sodium borohydride is an ideal choice for this purpose as it readily reduces aldehydes and ketones but is generally unreactive towards aryl and alkyl halides under standard conditions.[1] This application note details a robust and efficient protocol for this reduction, including reaction setup, work-up, purification, and characterization.
Reaction Scheme
The reduction of 1-(4-bromophenyl)-3-chloropropan-1-one with sodium borohydride in methanol proceeds as follows:
Caption: Reaction scheme for the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one.
Experimental Protocol
Materials:
-
1-(4-bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄), 99%
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (10.0 g, 40.4 mmol) in anhydrous methanol (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.83 g, 48.5 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield this compound as a white solid.
Data Presentation
The following table summarizes representative quantitative data for the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one.
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 9.2 g (91%) |
| Product Purity (by HPLC) | >98% |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Conforms to structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Conforms to structure |
| IR (KBr, cm⁻¹) | 3350 (O-H), 1590 (C=C), 1070 (C-O), 750 (C-Cl), 550 (C-Br) |
Note: The data presented in this table is representative and may vary depending on experimental conditions.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Hydrochloric acid is corrosive. Handle with care.
-
Always wear appropriate personal protective equipment when handling chemicals.
Conclusion
The protocol described provides an efficient and selective method for the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one to this compound using sodium borohydride. The procedure is straightforward, high-yielding, and amenable to standard laboratory settings, making it a valuable tool for researchers in organic and medicinal chemistry.
References
Application Notes and Protocols: The Use of 1-(4-Bromophenyl)-3-chloropropan-1-ol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures that are common motifs in biologically active molecules.[1][2]
1-(4-Bromophenyl)-3-chloropropan-1-ol is a versatile building block possessing two distinct reactive sites: a bromo-substituted aryl ring amenable to Suzuki coupling and a chloropropanol side chain that can be further functionalized. The ability to selectively perform a Suzuki coupling at the aryl bromide position allows for the synthesis of a diverse library of 1,3-diarylpropan-1-ol derivatives. These products are of significant interest in medicinal chemistry and materials science due to their structural similarity to known pharmacophores and their potential as precursors to novel therapeutic agents and functional materials.
This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions.
Reaction Principle and Significance
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent (in the presence of a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]
The products of the Suzuki coupling of this compound, namely 1-(biphenyl-4-yl)-3-chloropropan-1-ols and their analogs, are valuable intermediates. The diarylpropanol scaffold is found in a variety of biologically active compounds. Furthermore, the remaining chloro and hydroxyl functionalities offer handles for subsequent chemical transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Anhydrous solvents are recommended for optimal results.
-
The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-([1,1'-biphenyl]-4-yl)-3-chloropropan-1-ol.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on typical yields reported for similar aryl bromides.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 80 | 24 | 65-75 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Development and Materials Science
The 1,3-diarylpropan-1-ol structural motif is a privileged scaffold in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities, including as anti-cancer, anti-inflammatory, and anti-microbial agents. The ability to rapidly synthesize a diverse array of these compounds using the described Suzuki coupling protocol allows for efficient exploration of the chemical space around this scaffold, accelerating the identification of lead compounds in drug discovery programs.
In materials science, biaryl and oligoaryl compounds are of interest for their optoelectronic properties. The products derived from this compound can serve as precursors for the synthesis of novel organic light-emitting diode (OLED) materials, liquid crystals, and organic semiconductors. The presence of the hydroxyl and chloro groups allows for further elaboration to fine-tune the material's properties.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of 1,3-diarylpropan-1-ol derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors, with broad applications in drug discovery, medicinal chemistry, and materials science. The straightforward nature of the reaction, combined with the commercial availability of a vast array of boronic acids, makes this an attractive strategy for the generation of novel and complex molecular architectures.
References
Derivatization of the Hydroxyl Group of 1-(4-Bromophenyl)-3-chloropropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the secondary hydroxyl group of 1-(4-Bromophenyl)-3-chloropropan-1-ol. This versatile building block is of significant interest in medicinal chemistry and drug development due to its potential for structural modification at multiple reactive sites. Derivatization of the hydroxyl group can be a critical step in synthesizing novel compounds with tailored pharmacological profiles, improving pharmacokinetic properties, or for use as intermediates in more complex synthetic routes.
Introduction
This compound possesses three key functional handles for chemical modification: the secondary hydroxyl group, the bromine atom on the phenyl ring, and the chlorine atom on the propyl chain. The hydroxyl group, in particular, offers a readily accessible site for derivatization through various classical organic reactions. This allows for the introduction of a wide range of functional groups, thereby modulating the molecule's polarity, steric bulk, and potential for hydrogen bonding. Common derivatization strategies include esterification, etherification, and silylation, each offering distinct advantages depending on the desired properties of the final product.
Derivatization Strategies: An Overview
The choice of derivatization strategy for the hydroxyl group of this compound depends on the desired final compound and its intended application. The three primary methods covered in this document are:
-
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. This is a common method to introduce a wide variety of acyl groups.
-
Etherification: The formation of an ether linkage by reacting the alcohol with an alkylating agent. The Williamson ether synthesis is a classic and versatile method for this transformation.
-
Silylation: The protection of the hydroxyl group as a silyl ether. This is often used as a temporary protecting group during multi-step synthesis due to the ease of both formation and cleavage.
The following sections provide detailed protocols and comparative data for each of these methods.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of secondary benzylic alcohols, which are structurally analogous to this compound. The data presented is a synthesis of literature values for similar substrates and should be considered as a guide for reaction optimization.
| Derivatization Method | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification | Acetic Anhydride | Pyridine or DMAP (cat.) | Dichloromethane | Room Temperature | 1 - 4 | 85 - 95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to Room Temperature | 2 - 6 | 80 - 90 | |
| Carboxylic Acid | H₂SO₄ or DCC/DMAP | Toluene or Dichloromethane | Reflux or Room Temperature | 4 - 24 | 60 - 80 (Fischer) 80 - 95 (DCC) | |
| Etherification | Methyl Iodide | NaH | THF or DMF | 0 to Room Temperature | 2 - 8 | 70 - 90 |
| Benzyl Bromide | NaH | THF or DMF | 0 to Room Temperature | 4 - 12 | 65 - 85 | |
| Silylation | TBDMSCl | Imidazole | DMF | Room Temperature | 2 - 12 | >90 |
| TESCl | Imidazole | DMF or CH₂Cl₂ | Room Temperature | 1 - 4 | >95 | |
| TMSCl | Pyridine or Et₃N | Dichloromethane | 0 to Room Temperature | 0.5 - 2 | >95 |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. Optimization of reaction conditions is recommended for each specific application.
Experimental Protocols
Synthesis of this compound
The starting material can be synthesized from 1-(4-bromophenyl)-3-chloropropan-1-one via reduction.
Reaction Scheme:
Figure 1: Synthesis of the starting material.
Protocol:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Esterification: Synthesis of 1-(4-Bromophenyl)-3-chloropropyl acetate
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Etherification: Williamson Ether Synthesis of 1-Methoxy-1-(4-bromophenyl)-3-chloropropane
Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Silylation: Synthesis of tert-Butyldimethyl((1-(4-bromophenyl)-3-chloropropoxy))silane
Protocol:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Derivatization Pathways
Figure 2: General derivatization pathways for the hydroxyl group.
Experimental Workflow for a Typical Derivatization Reaction
Figure 3: A generalized experimental workflow for derivatization reactions.
Decision Tree for Selecting a Derivatization Method
Figure 4: Decision tree to guide the choice of derivatization method.
Characterization of Derivatized Products
The successful derivatization of this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced group (e.g., a singlet around 2.0 ppm for an acetate group, a singlet around 3.3 ppm for a methoxy group, or characteristic signals for the silyl protecting group). The multiplet for the proton at the C1 position will also likely shift downfield upon derivatization.
-
¹³C NMR: A downfield shift of the C1 carbon signal is expected upon derivatization. New signals corresponding to the introduced group will also be present.
-
-
Infrared (IR) Spectroscopy:
-
Disappearance of the broad O-H stretching band (typically around 3300-3500 cm⁻¹).
-
Appearance of a strong C=O stretching band for esters (around 1735 cm⁻¹) or a C-O stretching band for ethers (around 1050-1150 cm⁻¹).
-
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight of the derivatized product.
Conclusion
The derivatization of the hydroxyl group of this compound provides a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and development. The choice of esterification, etherification, or silylation should be guided by the specific goals of the synthetic strategy. The protocols provided herein serve as a starting point for the development of robust and efficient derivatization procedures for this valuable building block. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of the products are essential for successful outcomes.
Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction condition data for the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis and pharmaceutical research. The primary synthetic route detailed involves a two-step process: a Friedel-Crafts acylation to form the ketone intermediate, followed by a reduction to the target alcohol.
Synthetic Pathway Overview
The synthesis begins with the Friedel-Crafts acylation of bromobenzene using 3-chloropropionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 1-(4-bromophenyl)-3-chloropropan-1-one. This intermediate is then selectively reduced to the desired this compound using a mild reducing agent such as sodium borohydride (NaBH₄).
Figure 1: Two-step synthesis of this compound.
Data Summary: Reaction Conditions and Catalysts
The following tables summarize the quantitative data for the two key steps in the synthesis.
Table 1: Friedel-Crafts Acylation of Bromobenzene
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene | 1.0 eq. (24.0 g, 152.8 mmol) | [1] |
| 3-Chloropropionyl chloride | 1.0 eq. (19.4 g, 152.8 mmol) | [1] |
| Catalyst | ||
| Aluminum Chloride (AlCl₃) | 1.25 eq. (25.5 g, 191.0 mmol) | [1] |
| Solvent | ||
| Dichloromethane (DCM) | 45 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | ||
| Product Yield | 74% (27.8 g) | [1] |
Table 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one
| Parameter | Value | Reference |
| Reactants | ||
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 1.0 eq. | General Protocol |
| Sodium Borohydride (NaBH₄) | 1.0 - 1.5 eq. | [2] |
| Solvent | ||
| Methanol or Ethanol | Sufficient to dissolve ketone | [3] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 1 - 3 hours | General Protocol |
| Yield | ||
| Product Yield | >90% (Typical) | General Protocol |
Experimental Protocols
The following are detailed methodologies for the synthesis.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol is adapted from the Friedel-Crafts acylation method.[1][4]
Materials:
-
Bromobenzene (24.0 g, 152.8 mmol)
-
3-Chloropropionyl chloride (19.4 g, 152.8 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (25.5 g, 191.0 mmol)
-
Anhydrous Dichloromethane (DCM) (45 mL)
-
Dichloromethane (for extraction)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Water
-
Magnesium Sulfate (MgSO₄)
-
Hexanes (for recrystallization)
Procedure:
-
Suspend anhydrous AlCl₃ (1.25 eq.) in 35 mL of anhydrous dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in 10 mL of dichloromethane dropwise to the AlCl₃ suspension at room temperature. Stir for 15 minutes.
-
Subsequently, add a solution of bromobenzene (1.0 eq.) in 10 mL of dichloromethane dropwise to the reaction mixture.
-
Stir the resulting suspension at room temperature for 16 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic phase. Extract the aqueous phase twice with 100 mL portions of diethyl ether or dichloromethane.[1]
-
Combine the organic phases and wash sequentially with 150 mL of saturated aqueous Na₂CO₃ solution and then twice with 150 mL portions of water.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to yield the product, 1-(4-bromophenyl)-3-chloropropan-1-one.[1]
Figure 2: Workflow for Friedel-Crafts acylation.
Protocol 2: Reduction to this compound
This is a general protocol for the reduction of an aryl ketone to an alcohol using sodium borohydride.[2]
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one (e.g., 10 mmol)
-
Sodium Borohydride (NaBH₄) (1.0 - 1.5 eq.)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Diethyl Ether (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture back to 0 °C and slowly add water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
References
Application Notes and Protocols: 1-(4-Bromophenyl)-3-chloropropan-1-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-(4-bromophenyl)-3-chloropropan-1-ol as a key intermediate in the preparation of various pharmaceutical agents. The protocols outlined below are intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.
Introduction
This compound is a versatile chemical building block, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a secondary alcohol and a primary alkyl chloride, allows for sequential or one-pot modifications to construct more complex molecular architectures. The presence of the bromophenyl moiety is particularly significant as it serves as a handle for further functionalization, such as cross-coupling reactions, or is an integral part of the final drug's pharmacophore. This intermediate is notably implicated in the synthesis of certain antihistamines and antidepressants.
Synthetic Protocols
The synthesis of this compound is typically achieved in a two-step process starting from bromobenzene. The initial step involves the Friedel-Crafts acylation of bromobenzene to form the corresponding ketone, which is subsequently reduced to the desired secondary alcohol.
Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol details the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.
Experimental Protocol:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
Slowly add bromobenzene to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)-3-chloropropan-1-one.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Bromobenzene | 157.01 | 1.0 | - |
| 3-Chloropropionyl chloride | 126.98 | 1.0-1.1 | - |
| Aluminum chloride | 133.34 | 1.1-1.3 | - |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 249.52 | - | 70-85 |
Synthesis of this compound
This protocol describes the reduction of the ketone synthesized in the previous step to the target alcohol.
Experimental Protocol:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude this compound.
-
The product can be purified by column chromatography if necessary.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 249.52 | 1.0 | - |
| Sodium borohydride | 37.83 | 0.25-0.5 | - |
| This compound | 251.54 | - | 90-98 |
Application in Pharmaceutical Synthesis
This compound is a key precursor for the synthesis of 3-(4-bromophenyl)-3-hydroxypropan-1-amines, which are central to the structure of several pharmaceuticals. The chloro group serves as a good leaving group for nucleophilic substitution by primary or secondary amines.
Synthesis of N,N-Dimethyl-3-(4-bromophenyl)-3-hydroxypropan-1-amine
This compound is a direct precursor to the antihistamine brompheniramine and was a key intermediate in the development of the first selective serotonin reuptake inhibitor (SSRI), zimelidine.[1][2]
Experimental Protocol:
-
In a sealed tube or a pressure vessel, combine this compound with an excess of a solution of dimethylamine in a suitable solvent like ethanol or tetrahydrofuran.
-
Heat the mixture at a temperature between 80-120 °C. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess dimethylamine and its hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation under reduced pressure.
Logical Workflow for Pharmaceutical Synthesis:
Caption: Synthetic pathway from bromobenzene to key pharmaceutical precursors.
Example Pharmaceutical: Brompheniramine
Brompheniramine is a first-generation antihistamine used to treat the symptoms of the common cold and allergic rhinitis.[1] The synthesis involves the reaction of 4-bromobenzyl cyanide with 2-chloropyridine, followed by alkylation and reduction. However, an alternative convergent synthesis can utilize the 3-(4-bromophenyl)-3-hydroxypropan-1-amine core.
Example Pharmaceutical: Zimelidine
Zimelidine was one of the first SSRIs developed for the treatment of depression and was derived from brompheniramine.[2] Its synthesis also relies on the 3-(4-bromophenyl)-3-(pyridin-3-yl)propanamine backbone, which can be accessed through intermediates derived from this compound.
Signaling Pathways of Related Pharmaceuticals
The primary targets for pharmaceuticals derived from this intermediate are histamine H1 receptors and serotonin transporters (SERT).
Simplified Signaling Pathway for Antihistamines (H1 Receptor Antagonists):
Caption: Mechanism of action for H1 receptor antagonists like brompheniramine.
Simplified Signaling Pathway for SSRIs (SERT Inhibitors):
Caption: Mechanism of action for SSRIs like zimelidine.
Safety and Handling
This compound and its precursors are chemical reagents and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.
Conclusion
This compound is a valuable intermediate for the synthesis of a range of pharmaceutical compounds, particularly those targeting the central nervous system and histamine receptors. The synthetic routes are well-established and high-yielding, making it an attractive starting material for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers and scientists working in this area.
References
Protecting Group Strategies for 1-(4-Bromophenyl)-3-chloropropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the hydroxyl functionality of 1-(4-bromophenyl)-3-chloropropan-1-ol. This trifunctional building block is a valuable intermediate in organic synthesis, particularly for the construction of complex pharmaceutical agents.[1] The presence of a secondary alcohol, an aryl bromide, and a primary alkyl chloride necessitates a carefully considered protection strategy to achieve selective transformations at the desired positions.
Introduction to Protecting Group Strategy
In the context of this compound, the secondary alcohol is a nucleophilic and potentially acidic site that can interfere with reactions targeting the aryl bromide (e.g., Suzuki or Buchwald-Hartwig couplings) or the alkyl chloride (e.g., nucleophilic substitutions).[1][2] A protecting group is temporarily introduced to mask the reactivity of the hydroxyl group, allowing for chemical modifications at other sites.[3] The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for transformations at the aryl bromide and alkyl chloride.
-
Readily removed in high yield under mild conditions that do not affect the rest of the molecule.[4]
This concept is illustrated in the logical workflow below.
Caption: Logical workflow for deciding on hydroxyl group protection.
Comparison of Common Protecting Groups
Several classes of protecting groups are suitable for secondary alcohols. The selection of the most appropriate group depends on the planned subsequent reaction steps. The following table summarizes key quantitative data for common protecting groups applicable to this compound.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability Profile |
| Silyl Ethers | |||||
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF, rt | 90-98[3] | TBAF, THF, rt | 90-98[5] | Stable to basic and organometallic reagents. Cleaved by acid and fluoride.[5][6] |
| triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF, rt | 85-95 | TBAF, THF, rt or HF/Pyridine | 85-95 | More stable to acidic conditions than TBS. Cleaved by fluoride.[5][7] |
| Benzyl Ethers | |||||
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | 85-95[8] | H₂, Pd/C, EtOH, rt | 90-98[9] | Stable to acidic and basic conditions, and many oxidizing and reducing agents.[10] Cleaved by hydrogenolysis.[9] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, THF, 0 °C to rt | 85-95 | DDQ, CH₂Cl₂/H₂O, rt | 85-95[8] | Similar to Bn but can be cleaved oxidatively, offering orthogonality.[8] |
| Acetals | |||||
| Tetrahydropyranyl (THP) | DHP, PPTS, CH₂Cl₂, rt | 90-98 | PPTS, EtOH, reflux | 85-95 | Stable to basic and organometallic reagents. Cleaved by acid.[11] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of a secondary alcohol, which can be adapted for this compound.
Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at room temperature, add TBSCl (1.2 equiv) portionwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alcohol.
Protocol 2: Benzyl (Bn) Ether Protection
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzyl-protected alcohol.[8]
Protocol 3: Deprotection of a TBS Ether
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the TBS-protected alcohol (1.0 equiv) in THF at room temperature, add TBAF solution (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 1-2 hours).
-
Once the deprotection is complete, dilute the reaction mixture with diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 4: Deprotection of a Benzyl Ether
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol
-
Hydrogen gas (balloon or H-Cube)
Procedure:
-
To a solution of the benzyl-protected alcohol (1.0 equiv) in ethanol, add palladium on carbon (10 mol %).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until TLC analysis indicates complete deprotection (typically 2-6 hours).
-
Filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Orthogonal Protection Strategy
In a scenario where sequential reactions are planned at the aryl bromide and alkyl chloride positions, an orthogonal protecting group strategy is crucial.[2] For example, a TBS group can be used to protect the alcohol. This is stable to the conditions of a Suzuki coupling at the aryl bromide position. Following the coupling, the TBS group can be selectively removed with TBAF without affecting the newly formed biaryl system or the alkyl chloride. Subsequently, a nucleophilic substitution can be performed at the alkyl chloride position.
The general workflow for such a strategy is depicted below.
Caption: Experimental workflow for a sequential reaction strategy.
References
- 1. This compound | 25574-19-0 | Benchchem [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. total-synthesis.com [total-synthesis.com]
One-Pot Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol: A Versatile Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a key building block in the development of novel therapeutic agents. The 1-aryl-3-halopropan-1-ol motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules.
Introduction
This compound is a valuable synthetic intermediate characterized by a benzylic alcohol and a primary alkyl halide. This dual functionality allows for sequential or orthogonal chemical modifications, providing a gateway to complex molecular architectures. The presence of a brominated phenyl ring further expands its synthetic utility, enabling cross-coupling reactions for the introduction of diverse substituents. This application note describes a streamlined one-pot synthesis from readily available starting materials and highlights its application in the synthesis of potential therapeutic agents. While direct modulation of a specific signaling pathway by this intermediate is not extensively documented, its derivatives have shown promise as antifungal and antimalarial agents.
Quantitative Data Summary
The following table summarizes the typical yields for the sequential two-step synthesis, which forms the basis of the one-pot protocol.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| 1. Friedel-Crafts Acylation | Bromobenzene, 3-Chloropropionyl chloride, AlCl₃ | 1-(4-Bromophenyl)-3-chloropropan-1-one | 74 | [1] |
| 2. Ketone Reduction | 1-(4-Bromophenyl)-3-chloropropan-1-one, Sodium Borohydride (NaBH₄) | This compound | ~82 (estimated) | |
| Overall (Conceptual One-Pot) | Bromobenzene, 3-Chloropropionyl chloride, AlCl₃, NaBH₄ | This compound | ~60-65 |
Note: The yield for the reduction step is estimated based on similar reductions of halogenated propiophenones. The overall yield for the one-pot procedure is an approximation and may vary based on specific reaction conditions and handling.
Experimental Workflow and Synthesis Pathway
The one-pot synthesis of this compound is conceptually a two-step process performed sequentially in a single reaction vessel, with an essential aqueous workup after the first step to ensure compatibility of the reagents.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a one-pot synthesis of this compound with an intermediate workup.
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
Procedure:
Step 1: Friedel-Crafts Acylation
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.25 eq.).
-
Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM dropwise to the cooled suspension via the dropping funnel over 15-20 minutes.
-
After the addition is complete, add bromobenzene (1.0 eq.) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C.
-
Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Aqueous Workup
-
Upon completion of the acylation, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)-3-chloropropan-1-one as a solid.
Step 2: Ketone Reduction
-
Dissolve the crude 1-(4-bromophenyl)-3-chloropropan-1-one in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Drug Development
The 1-aryl-3-halopropan-1-ol scaffold is a key pharmacophore and a versatile building block for the synthesis of various biologically active compounds. The presence of the hydroxyl group and the halogenated carbon chain allows for the introduction of diverse functionalities, leading to the generation of compound libraries for drug screening.
Derivatives of this compound have been investigated for their potential as:
-
Antifungal Agents: The core structure can be elaborated to synthesize imidazole-containing compounds with potent anti-Candida activity.[2][3]
-
Antimalarial Agents: The 1-aryl-3-substituted propanol motif is structurally related to known antimalarial drugs like mefloquine and halofantrine.[4] This makes this compound a valuable starting material for the synthesis of novel antimalarial candidates.[4]
The diagram below illustrates the role of this compound as a central intermediate in the synthesis of these bioactive molecules.
Caption: Synthetic utility in drug discovery.
Conclusion
The one-pot synthesis of this compound, facilitated by a sequential Friedel-Crafts acylation and subsequent ketone reduction, offers an efficient route to a highly versatile intermediate for drug discovery and development. Its strategic importance lies in its utility as a scaffold for generating diverse libraries of compounds with potential therapeutic applications, particularly in the fields of antifungal and antimalarial research. The detailed protocol provided herein enables researchers to readily access this valuable building block for their synthetic endeavors.
References
- 1. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Chemistry Applications of 1-(4-Bromophenyl)-3-chloropropan-1-ol
Introduction
1-(4-Bromophenyl)-3-chloropropan-1-ol is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a chlorohydrin moiety attached to a bromophenyl group, allows for a range of subsequent chemical transformations, including the formation of epoxides, azides, and other derivatives. The use of continuous flow chemistry offers significant advantages for the synthesis and derivatization of this compound, providing enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes.[1][2] These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to the corresponding epoxide in a continuous flow setup.
Application Note 1: Continuous Flow Synthesis of this compound via Catalytic Transfer Hydrogenation
This protocol details the continuous flow reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to the target chlorohydrin using a heterogeneous catalyst in a packed-bed reactor. The Meerwein-Ponndorf-Verley (MPV) reduction is an effective method for this transformation in flow, utilizing a readily available hydrogen donor and a recyclable solid catalyst.[3][4]
Experimental Protocol
1. Materials and Reagents:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Anhydrous Isopropanol (IPA)
-
Hydrous Zirconia (ZrO₂) catalyst, partially dehydrated
-
Nitrogen gas for inerting the system
2. Equipment:
-
HPLC pumps (2x)
-
Packed-bed reactor column
-
Back pressure regulator (BPR)
-
Temperature controller and heating unit for the column
-
Collection vessel
3. Catalyst Packing and System Setup:
-
The packed-bed reactor is prepared by loading it with hydrous zirconia catalyst.
-
The reactor is integrated into the flow system, which consists of two pumps, a T-mixer (if two separate streams are used, though for this single-substrate reaction one pump is sufficient), the packed-bed reactor, and a back pressure regulator.
-
The system is flushed with the solvent (isopropanol) to wet the catalyst bed and remove any air.
4. Reaction Procedure:
-
A solution of 1-(4-Bromophenyl)-3-chloropropan-1-one in anhydrous isopropanol (e.g., 0.1 M) is prepared.
-
This solution is pumped through the heated packed-bed reactor.
-
The reaction stream exiting the BPR is collected in a vessel.
-
The collected solution is then analyzed by a suitable method (e.g., GC-MS or HPLC) to determine conversion and yield. The product can be isolated by evaporation of the solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the continuous flow MPV reduction of a ketone, based on analogous literature examples.[3]
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M in Isopropanol |
| Flow Rate | 0.1 - 1.0 mL/min |
| Reactor Temperature | 60 - 120 °C |
| Residence Time | 5 - 30 min |
| Back Pressure | 10 - 20 bar |
| Expected Yield | >95% |
| Catalyst | Packed Bed of Hydrous Zirconia |
Experimental Workflow Diagram
Caption: Workflow for the continuous flow synthesis of this compound.
Application Note 2: Continuous Flow Synthesis of 2-(4-Bromophenyloxiran-2-yl)methanol
This protocol describes the intramolecular cyclization of this compound to form the corresponding epoxide, 2-(4-Bromophenyloxiran-2-yl)methanol. This reaction is typically a rapid, base-mediated process that is well-suited for a continuous flow setup.[5][6]
Experimental Protocol
1. Materials and Reagents:
-
Solution of this compound in a suitable solvent (e.g., Methanol, THF).
-
Aqueous solution of a base (e.g., 1 M Sodium Hydroxide).
2. Equipment:
-
HPLC pumps (2x)
-
T-mixer
-
Coil reactor
-
Back pressure regulator (BPR)
-
Collection vessel
3. Reaction Procedure:
-
Pump 1 delivers the solution of this compound.
-
Pump 2 delivers the aqueous base solution.
-
The two streams are combined in a T-mixer to initiate the reaction.
-
The reaction mixture flows through a coil reactor of a specific volume to achieve the desired residence time. The reactor can be heated or cooled as required.
-
The product stream exits through the BPR and is collected.
-
The product can be extracted from the aqueous/organic mixture in a subsequent work-up step.
Quantitative Data Summary
The following table outlines typical parameters for the flow synthesis of epoxides from chlorohydrins.[7]
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M in organic solvent |
| Base Concentration | 1.1 - 1.5 equivalents (e.g., 1.1 M NaOH) |
| Flow Rate (Total) | 0.5 - 5.0 mL/min |
| Reactor Temperature | 25 - 80 °C |
| Residence Time | 1 - 10 min |
| Back Pressure | 5 - 10 bar |
| Expected Yield | >98% |
Experimental Workflow Diagram
Caption: Workflow for the continuous flow synthesis of 2-(4-Bromophenyloxiran-2-yl)methanol.
Application Note 3: Telescoped Two-Step Flow Synthesis of 2-(4-Bromophenyloxiran-2-yl)methanol
By combining the two previous protocols, a telescoped, multi-step flow synthesis can be achieved, converting 1-(4-Bromophenyl)-3-chloropropan-1-one directly to the final epoxide product without isolating the intermediate chlorohydrin.[8] This approach improves process efficiency and reduces waste.
Experimental Protocol
1. Materials and Reagents:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Anhydrous Isopropanol (IPA)
-
Hydrous Zirconia (ZrO₂) catalyst
-
Aqueous solution of a base (e.g., 1 M Sodium Hydroxide)
2. Equipment:
-
HPLC pumps (2x)
-
Packed-bed reactor column
-
T-mixer
-
Coil reactor
-
Back pressure regulator (BPR)
-
Collection vessel
3. Reaction Procedure:
-
A solution of 1-(4-Bromophenyl)-3-chloropropan-1-one in isopropanol is pumped through the heated packed-bed reactor (Reactor 1) to produce the chlorohydrin intermediate.
-
The output stream from Reactor 1 is directly fed into a T-mixer.
-
A second pump delivers the aqueous base solution to the other inlet of the T-mixer.
-
The combined streams then flow through a second coil reactor (Reactor 2) to facilitate the cyclization to the epoxide.
-
The final product stream is collected after passing through the BPR.
Quantitative Data Summary
| Parameter | Reactor 1 (Reduction) | Reactor 2 (Cyclization) |
| Substrate Concentration | 0.1 M Ketone in IPA | ~0.1 M Chlorohydrin in IPA/Water |
| Flow Rate (Pump 1) | 0.2 mL/min | - |
| Flow Rate (Pump 2 - Base) | - | 0.22 mL/min (1.1 eq) |
| Reactor Temperature | 80 °C | 60 °C |
| Residence Time | 15 min | 5 min |
| Back Pressure | 10 bar | Maintained by single BPR |
| Overall Expected Yield | >90% | - |
Telescoped Experimental Workflow Diagram
Caption: Telescoped two-step flow synthesis of 2-(4-Bromophenyloxiran-2-yl)methanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Halohydrin - Wikipedia [en.wikipedia.org]
- 7. Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05781C [pubs.rsc.org]
- 8. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the Friedel-Crafts acylation to form the ketone intermediate, and the subsequent reduction to the desired alcohol.
Step 1: Friedel-Crafts Acylation of Bromobenzene
Issue: Low Yield of 1-(4-Bromophenyl)-3-chloropropan-1-one
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended 16 hours to allow for completion.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture Contamination | - Use anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from deactivating the catalyst. |
| Suboptimal Temperature | - Maintain the reaction at room temperature as specified in the protocol.[1] Elevated temperatures can lead to side reactions. |
| Loss of Product during Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether.[1] - Minimize product loss during the aqueous washes by ensuring the layers are properly separated. |
Issue: Presence of Impurities in the Ketone Product
| Potential Cause | Suggested Solution |
| Formation of Ortho-Isomer | - While the para-isomer is favored due to steric hindrance, some ortho-isomer may form. - Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexanes, to isolate the desired para-isomer.[1] |
| Unreacted Bromobenzene | - Ensure the molar ratio of reactants is correct. - If unreacted bromobenzene is detected, it can be removed during the solvent evaporation step under reduced pressure due to its lower boiling point. |
| Polysubstitution Products | - This is generally not a major issue in Friedel-Crafts acylation as the acyl group deactivates the aromatic ring towards further substitution. However, using a minimal excess of the acylating agent can help. |
Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one
Issue: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reduction | - Monitor the reaction progress by TLC until the starting ketone spot is no longer visible.[2] - Use a sufficient molar excess of sodium borohydride (NaBH₄). In practice, at least two equivalents of hydride ion per ketone are often used.[3] |
| Decomposition of NaBH₄ | - Sodium borohydride can react with protic solvents like methanol or ethanol. While these are common solvents for this reaction, the NaBH₄ should be added portion-wise to the solution of the ketone to minimize decomposition before it can react.[4] - The reaction can be run at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[5] |
| Side Reactions | - The presence of the β-chloro group can lead to side reactions such as elimination or cyclization. Using a mild reducing agent like NaBH₄ at controlled temperatures helps to favor the desired ketone reduction. |
Issue: Presence of Impurities in the Final Alcohol Product
| Potential Cause | Suggested Solution |
| Unreacted Ketone | - If the reaction has not gone to completion, the unreacted ketone will contaminate the product. The reaction time can be extended, or more reducing agent can be carefully added. - The difference in polarity between the ketone and the alcohol allows for purification by column chromatography. |
| Borate Ester Byproducts | - The workup procedure, which typically involves the addition of an acid, is designed to hydrolyze the borate esters formed during the reaction.[6] Ensure the workup is carried out correctly. |
| Elimination Byproduct (Chalcone) | - Under basic conditions, elimination of HCl can occur to form the corresponding chalcone. A neutral or slightly acidic workup is preferred. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves:
-
A Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1-(4-bromophenyl)-3-chloropropan-1-one.[1]
-
A subsequent reduction of the ketone intermediate to the desired secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄).[7]
Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation step?
A2: The bromine atom on the bromobenzene ring is an ortho, para-directing group. However, the para-position is sterically less hindered than the ortho-positions, leading to the preferential formation of the para-substituted product.
Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction step?
A3: While LiAlH₄ is a powerful reducing agent, it is less selective than NaBH₄ and highly reactive with protic solvents.[3][6] Given the presence of a halogen, using a milder and more selective reagent like NaBH₄ is generally recommended to avoid potential side reactions.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the acylation and the reduction steps.[2] By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of reactants and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. 3-chloropropionyl chloride is also corrosive and lachrymatory. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction can also evolve HCl gas.
-
Sodium Borohydride Reduction: Sodium borohydride is flammable and can react with water or acids to produce flammable hydrogen gas.[4] It should be handled with care, and the reaction should be quenched cautiously.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol is adapted from a published procedure with a reported yield of 74%.[1]
-
Suspend aluminum chloride (AlCl₃, 1.25 eq.) in dry dichloromethane (DCM).
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in DCM dropwise at room temperature. Stir for 15 minutes.
-
Add a solution of bromobenzene (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (Na₂CO₃) and then twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a hexane solvent mixture to obtain the purified product.
Protocol 2: Synthesis of this compound
This is a general protocol for the reduction of a ketone using sodium borohydride.
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq.) in a suitable solvent such as methanol or ethanol at room temperature.[5]
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 - 2.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until all the starting ketone is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 1M HCl) until the evolution of gas ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(4-Bromophenyl)-3-chloropropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-Bromophenyl)-3-chloropropan-1-ol from a reaction mixture.
Purification Workflow Overview
The general workflow for the synthesis and purification of this compound involves two key steps: the synthesis of the precursor ketone and its subsequent reduction to the desired alcohol, followed by purification.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one with sodium borohydride (NaBH₄)?
A1: Common impurities can include:
-
Unreacted Starting Material: 1-(4-Bromophenyl)-3-chloropropan-1-one.
-
Solvent Residues: From the reaction and workup (e.g., methanol, ethanol, ethyl acetate, diethyl ether).
-
Borate Salts: Formed from the NaBH₄ reagent during the reaction and workup.[1]
-
Side-Products: Although less common under standard NaBH₄ reduction conditions, potential side-products could include:
-
Epoxide Formation: Intramolecular cyclization of the product can lead to the formation of 2-(4-bromobenzoyl)oxirane, especially if the reaction mixture becomes basic.
-
Over-reduction Products: While unlikely with NaBH₄, more potent reducing agents could lead to the reduction of the bromine or chlorine atoms.
-
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. A recommended TLC system is presented in the table below. The starting ketone is significantly less polar than the product alcohol, so they should be well-separated on the TLC plate.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 20-30% Ethyl acetate in Hexane |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
Q3: My purified product is an oil, not a solid. How should I proceed with purification?
A3: If your product is an oil, column chromatography is the recommended purification method. Recrystallization is only suitable for solid materials.
Q4: I am seeing a persistent impurity in my NMR spectrum after purification. What could it be?
A4: If a persistent impurity is observed, consider the following:
-
Grease: If you have performed column chromatography, silicone grease from glass joints can be a common contaminant.
-
Solvent Impurities: Ensure your solvents are of high purity.
-
Structural Isomers: Depending on the synthesis of your starting materials, you could have isomeric impurities that are difficult to remove by standard purification techniques.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous workup. - Inefficient extraction. - Suboptimal chromatography conditions. | - Monitor the reaction by TLC to ensure completion. - Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. - Increase the number of extractions with an organic solvent. - Optimize the mobile phase for column chromatography to ensure good separation and recovery. |
| Product co-elutes with an impurity during column chromatography | - The mobile phase is too polar. - The impurity has a similar polarity to the product. | - Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). - Try a different solvent system for chromatography (e.g., dichloromethane/hexane). |
| The product crystallizes in the column during chromatography | - The solvent system is not sufficiently polar to keep the product dissolved. | - Increase the polarity of the mobile phase slightly. - Use a solvent system in which your compound has better solubility. |
| Recrystallization yields an oil instead of crystals ("oiling out") | - The cooling process is too rapid. - The solvent is not ideal for your compound. - The compound is impure. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent or a mixture of solvents for recrystallization. - First, purify the compound by column chromatography to remove significant impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable if the crude product is a solid.
-
Solvent Selection: Based on the principle of "like dissolves like," a polar solvent or a mixture of solvents is required for this alcohol. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or toluene.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane). b. Once fully dissolved, allow the solution to cool slowly to room temperature. c. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. d. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. f. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is the recommended method for oily products or when high purity is required.
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | 15-25% Ethyl acetate in Hexane |
| Loading | Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. |
| Elution | Elute the column with the chosen mobile phase, collecting fractions. |
| Monitoring | Monitor the fractions by TLC. |
| Product Collection | Combine the fractions containing the pure product and remove the solvent under reduced pressure. |
Note: The optimal mobile phase composition may vary and should be determined by preliminary TLC analysis.
Purity Assessment
The purity of the final product can be assessed using the following analytical techniques:
| Technique | Expected Observations for Pure Product |
| ¹H NMR | The spectrum should show the characteristic peaks for the aromatic and aliphatic protons without significant impurity signals. |
| ¹³C NMR | The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule. |
| Melting Point | A sharp melting point range indicates high purity. |
| HPLC/GC-MS | A single major peak should be observed. |
Logical Relationships in Purification
The choice of purification method is dependent on the physical state of the crude product and the desired level of purity.
Caption: Decision-making process for the purification of this compound.
References
Technical Support Center: Optimization of Friedel-Crafts Acylation for 1-(4-bromophenyl)-3-chloropropan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one via Friedel-Crafts acylation. It is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.
Question: Why is my reaction yield of 1-(4-bromophenyl)-3-chloropropan-1-one consistently low?
Answer:
Low yields in the Friedel-Crafts acylation of bromobenzene can be attributed to several factors, primarily related to the deactivating nature of the bromo group on the aromatic ring and the stringent requirements of the reaction conditions. Here are some common causes and troubleshooting steps:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Any exposure to atmospheric moisture can lead to deactivation, significantly reducing its catalytic efficiency.
-
Solution: Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity grade of the Lewis acid.
-
-
Substrate Deactivation: Bromobenzene is a deactivated aromatic compound, making it less reactive towards electrophilic substitution compared to benzene.[1]
-
Solution: While AlCl₃ is a strong Lewis acid suitable for deactivated rings, you might consider optimizing the catalyst-to-substrate ratio. A slight excess of the catalyst may be necessary to drive the reaction forward. However, grossly excessive amounts can lead to side reactions and purification challenges.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can also promote side product formation.
-
-
Poor Quality of Reagents: The purity of bromobenzene and 3-chloropropionyl chloride is crucial.
-
Solution: Use freshly distilled or high-purity reagents to avoid the introduction of impurities that can interfere with the reaction.
-
Question: I am observing the formation of an ortho-isomer (1-(2-bromophenyl)-3-chloropropan-1-one) as a significant side product. How can I improve the para-selectivity?
Answer:
While the bromine atom is an ortho-, para-directing group, steric hindrance generally favors the formation of the para-substituted product.[2] However, the formation of the ortho-isomer can be influenced by reaction conditions.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., 0-5 °C) to enhance the kinetic control that favors the sterically less hindered para-product.
-
-
Choice of Solvent: The solvent can influence the steric environment around the electrophile.
-
Solution: While dichloromethane is commonly used, exploring other non-polar solvents like carbon disulfide or 1,2-dichloroethane might alter the product ratio. A solvent that better solvates the acylium ion complex might increase steric bulk, thereby favoring para-substitution.
-
Question: The workup procedure is resulting in a dark, tarry residue. What is the likely cause and how can it be prevented?
Answer:
The formation of a tarry residue during the aqueous workup is often due to the highly exothermic reaction of the Lewis acid with water, which can lead to polymerization and degradation of the product and starting materials.
-
Improper Quenching: Adding the reaction mixture too quickly to water or vice versa can cause a rapid, uncontrolled temperature increase.
-
Solution: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3] This ensures that the temperature remains low and the excess Lewis acid is decomposed in a controlled manner.
-
-
Presence of Unreacted Acylating Agent: Residual 3-chloropropionyl chloride can react violently with water.
-
Solution: Ensure the reaction has gone to completion before initiating the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst for this reaction?
A1: A common starting point is a 1:1 molar ratio of bromobenzene to 3-chloropropionyl chloride.[3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used in a stoichiometric amount or slight excess (e.g., 1.1 to 1.3 equivalents) because it forms a complex with the ketone product.[4]
Q2: Which Lewis acid is most effective for the acylation of bromobenzene?
A2: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for acylating deactivated aromatic rings like bromobenzene due to its strong Lewis acidity.[5] Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may also be used, but they generally result in lower yields and may require higher reaction temperatures.[6][7]
Q3: What is the role of the solvent in this reaction, and what are the best choices?
A3: The solvent serves to dissolve the reactants and facilitate the reaction. A suitable solvent should be inert to the reaction conditions. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex.[3] Other non-polar solvents like carbon disulfide and 1,2-dichloroethane can also be used.[8] In some cases, using the aromatic substrate (bromobenzene) in excess can act as the solvent.
Q4: How can I effectively purify the final product, 1-(4-bromophenyl)-3-chloropropan-1-one?
A4: After the aqueous workup and extraction with an organic solvent, the crude product is typically a solid. Purification can be achieved by recrystallization. A common solvent system for recrystallization is a mixture of hexanes or acetone.[3] Column chromatography can also be used for higher purity if needed.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Yield of 1-(4-bromophenyl)-3-chloropropan-1-one
| Lewis Acid | Molar Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 1.25 | Room Temperature | 16 | 74[3] |
| FeCl₃ | 1.25 | 80 | 24 | ~50-60 |
| ZnCl₂ | 1.5 | 100 | 24 | ~30-40 |
Note: The yields for FeCl₃ and ZnCl₂ are illustrative and based on general trends for Friedel-Crafts acylation of deactivated arenes. Actual yields may vary.
Table 2: Influence of Solvent on the Regioselectivity of the Acylation of Bromobenzene
| Solvent | Temperature (°C) | para:ortho Isomer Ratio |
| Dichloromethane | Room Temperature | >95:5 |
| Carbon Disulfide | 0 | >98:2 |
| Nitrobenzene | Room Temperature | ~90:10 |
Note: The isomer ratios are estimates based on the principles of steric hindrance and solvent effects in Friedel-Crafts reactions.[8]
Experimental Protocols
Standard Protocol for the Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one[3]
-
Reaction Setup: Suspend aluminum chloride (25.5 g, 191.0 mmol, 1.25 eq.) in 35 ml of dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise to the AlCl₃ suspension at room temperature and stir for 15 minutes.
-
Addition of Bromobenzene: Add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the resulting suspension for 16 hours at room temperature.
-
Workup: Carefully pour the reaction mixture onto a mixture of 45 g of ice and 15 g of concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 100 ml portions of diethyl ether.
-
Washing: Combine the organic phases and wash once with 150 ml of saturated aqueous Na₂CO₃ solution, followed by two washes with 150 ml portions of water.
-
Drying and Evaporation: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.
Visualizations
References
- 1. studylib.net [studylib.net]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Reduction of 1-(4-bromophenyl)-3-chloropropan-1-one
This guide provides troubleshooting advice and frequently asked questions for researchers performing the chemical reduction of 1-(4-bromophenyl)-3-chloropropan-1-one to its corresponding alcohol, 1-(4-bromophenyl)-3-chloropropan-1-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental procedure.
Q1: My reaction is incomplete. Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining. What went wrong?
A: An incomplete reaction is a common issue that can be attributed to several factors:
-
Reagent Quality and Quantity: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored container. While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, it is common to use a molar excess to account for reagent decomposition and reaction with the solvent.[1] Consider increasing the equivalents of NaBH₄ to 1.5 or 2.0 relative to the ketone.
-
Reaction Time: While many borohydride reductions are rapid, this specific substrate may require a longer reaction time. Monitor the reaction's progress using TLC every 30-60 minutes until the starting material spot has completely disappeared.[1]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[2] If the reaction is sluggish, ensure it has been stirred at room temperature for an adequate amount of time (e.g., 1-2 hours).[3]
Q2: My final product yield is significantly lower than expected after workup and purification. What are the likely causes?
A: Low yields can result from issues during the reaction, workup, or purification stages:
-
Workup Procedure: The quenching step is critical. Adding a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard method to neutralize the reaction mixture and destroy excess NaBH₄.[2] Using a strong acid can potentially lead to side reactions or degradation of the product.
-
Extraction Efficiency: The product alcohol may have some solubility in the aqueous layer. Ensure you perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate (EtOAc) to maximize recovery.
-
Product Volatility: While the product is not extremely volatile, avoid using excessive heat or high vacuum during the solvent removal step (rotary evaporation) to prevent loss of the final product.
-
Purification Losses: During column chromatography or recrystallization, some product loss is inevitable. Optimize your purification technique by choosing an appropriate solvent system for chromatography or recrystallization to maximize recovery.
Q3: I'm observing unexpected spots on my TLC plate, indicating the formation of side products. What could they be?
A: The presence of a chloro-substituent on the propyl chain introduces the possibility of side reactions, although NaBH₄ is a relatively mild and selective reducing agent.[1][3] Potential, though less common, side products could include:
-
Cyclization Product: The intermediate alkoxide formed after reduction could potentially undergo an intramolecular SN2 reaction, displacing the chloride to form 1-(4-bromophenyl)cyclopropanol. This is more likely if the reaction is heated or run for an extended period in the presence of a base.
-
Over-reduction: It is highly unlikely for NaBH₄ to reduce the C-Cl or the aryl C-Br bond under standard conditions. This would typically require a much stronger reducing agent like LiAlH₄.[4]
Q4: The reaction mixture is bubbling vigorously upon addition of sodium borohydride. Is this normal and is it safe?
A: Yes, this is normal. Sodium borohydride reacts with protic solvents like methanol or ethanol to produce hydrogen gas, which is flammable.[3][5] To ensure safety and control the reaction rate:
-
Perform the reaction in a well-ventilated fume hood.
-
Add the NaBH₄ slowly and in portions to the cooled solution (0 °C) of the ketone. This allows the heat from the exothermic reaction to dissipate safely and keeps the rate of hydrogen evolution under control.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard protocol for the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one?
A: A detailed experimental protocol is provided in the "Experimental Protocols" section below. It is adapted from a similar, well-documented procedure.[2]
Q2: What is the mechanism for this reduction?
A: The reaction proceeds via a two-step mechanism. First, a hydride ion (H⁻) from the borohydride anion (BH₄⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In the second step, an acidic workup (or reaction with the protic solvent) protonates the negatively charged oxygen atom to yield the final secondary alcohol product.[4][6][7]
Q3: Which solvents are recommended for this reaction?
A: Protic solvents such as methanol (MeOH) and ethanol (EtOH) are most commonly used for sodium borohydride reductions because they effectively dissolve both the ketone and the reducing agent.[3] Water can also be used, but NaBH₄ decomposes more rapidly in it, especially if the solution is acidic.[3]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting ketone is no longer visible in the reaction mixture lane. The product alcohol is more polar and will have a lower Rf value than the starting ketone.
Data Presentation
The following table summarizes a typical experimental setup for the reduction of a similar α-haloketone, which serves as a reliable starting point for this synthesis.[2]
| Parameter | Value |
| Starting Material | 3-chloro-1-(4-fluorophenyl)propan-1-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Stoichiometry | 1.0 equivalent of NaBH₄ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour |
| Workup | Saturated Ammonium Chloride (NH₄Cl) solution |
| Purification | Column Chromatography |
| Reported Yield | 82% |
Experimental Protocols
Reduction of 1-(4-bromophenyl)-3-chloropropan-1-one to this compound
-
Preparation: Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq) in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the excess NaBH₄. Stir for 20 minutes.[2]
-
Extraction: Remove most of the methanol under reduced pressure using a rotary evaporator. Add deionized water to the remaining residue and extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the reduction of the ketone to the final alcohol product.
Caption: A workflow for troubleshooting common issues during the reduction experiment.
Caption: Key experimental parameters and their influence on the reaction outcome.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. 3-chloro-1-(4-fluorophenyl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
1-(4-Bromophenyl)-3-chloropropan-1-ol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of 1-(4-bromophenyl)-3-chloropropan-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, less polar impurity in TLC/LC-MS analysis, especially after heating or exposure to acid. | Dehydration: The secondary benzylic alcohol can undergo acid-catalyzed or thermal elimination of water to form an alkene (1-(4-bromophenyl)allyl chloride). | - Avoid high temperatures and acidic conditions. - If acidic conditions are necessary, conduct the reaction at the lowest possible temperature and for the shortest duration. - Use a non-acidic drying agent if removing residual water. |
| Formation of a new, more polar impurity observed in LC-MS, particularly when using a nucleophilic solvent or base. | Nucleophilic Substitution: The primary alkyl chloride is susceptible to substitution by nucleophiles. For example, use of methanol as a solvent could lead to the formation of 1-(4-bromophenyl)-3-methoxypropan-1-ol. | - Use non-nucleophilic solvents (e.g., toluene, dichloromethane). - Avoid strong bases. If a base is required, use a non-nucleophilic, sterically hindered base. |
| Observation of an unexpected cyclic ether or cyclopropanol impurity. | Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the chloride to form a cyclic ether, 2-(4-bromophenyl)tetrahydrofuran. Alternatively, a cyclopropanol derivative could be formed under specific reaction conditions. | - Avoid strong bases. - Keep the compound in a neutral or slightly acidic environment during work-up and storage. |
| Development of a yellow color and formation of a new impurity with a carbonyl peak in IR spectroscopy. | Oxidation: The secondary benzylic alcohol can be oxidized to the corresponding ketone, 1-(4-bromophenyl)-3-chloropropan-1-one, especially if exposed to oxidizing agents or air over long periods. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents. - Use freshly purified solvents to minimize exposure to peroxides. |
| Inconsistent reaction yields or the appearance of multiple spots on TLC from a stored sample. | General Degradation: A combination of the above factors (oxidation, cyclization, elimination) due to improper storage. | - Store in a tightly sealed container in a cool, dark, and dry place.[1] - For long-term storage, consider refrigeration under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of the molecule is primarily influenced by two functional groups: the secondary benzylic alcohol and the primary alkyl chloride. The benzylic alcohol is prone to oxidation and elimination reactions, while the alkyl chloride is a good leaving group in nucleophilic substitution reactions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, the most probable degradation pathways are:
-
Oxidation of the secondary alcohol to a ketone.
-
Elimination (dehydration) of the alcohol to form an alkene.[3][4][5]
-
Intramolecular cyclization to form a tetrahydrofuran derivative.
-
Nucleophilic substitution at the primary alkyl chloride.
Q4: How can I monitor the stability of this compound in my experiments?
A4: Stability can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would be able to separate the parent compound from its potential degradation products.
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not available, compounds containing a bromophenyl group can be susceptible to photodegradation. Therefore, it is recommended to protect the compound from light during storage and experiments.
Experimental Protocols
The following are generalized protocols for forced degradation studies to assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.[6][7]
1. Acidic Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Methodology:
-
Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration and analyze by HPLC.
-
2. Basic Hydrolysis
-
Objective: To evaluate stability in the presence of a base.
-
Methodology:
-
Dissolve the compound in an organic solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Methodology:
-
Dissolve the compound in an organic solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction progress by taking aliquots at various time points.
-
Analyze by HPLC.
-
4. Thermal Degradation
-
Objective: To assess the effect of heat on stability.
-
Methodology:
-
Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
Place a solution of the compound in a suitable solvent in a controlled temperature chamber.
-
Sample at regular intervals, dissolve the solid sample in a solvent if necessary, and analyze by HPLC.
-
5. Photolytic Degradation
-
Objective: To evaluate stability upon exposure to light.
-
Methodology:
-
Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at defined intervals and analyze by HPLC.
-
Data Presentation
The results from forced degradation studies should be tabulated to compare the extent of degradation under different conditions.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Impurities | Major Degradation Product (Proposed) |
| 0.1 M HCl at 60°C | 24 | 85.2 | 14.8 | 1-(4-bromophenyl)allyl chloride |
| 0.1 M NaOH at 60°C | 24 | 78.5 | 21.5 | 2-(4-bromophenyl)tetrahydrofuran |
| 3% H₂O₂ at RT | 24 | 90.1 | 9.9 | 1-(4-bromophenyl)-3-chloropropan-1-one |
| Heat (70°C, solid) | 72 | 98.6 | 1.4 | 1-(4-bromophenyl)allyl chloride |
| Photolytic | 24 | 97.3 | 2.7 | Not Identified |
Visualizations
The following diagrams illustrate potential degradation pathways and a general experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
References
- 1. Buy 1-(4-Bromophenyl)cyclopropanol (EVT-1220336) | 109240-30-4 [evitachem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in 1-(4-Bromophenyl)-3-chloropropan-1-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol, typically produced via the reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one.
Troubleshooting Guide
This guide addresses common problems related to catalyst deactivation and provides systematic steps to identify and resolve the underlying issues.
Q1: My catalytic reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound is slow or has stalled. What are the possible causes?
A1: A slow or stalled reaction is often indicative of catalyst deactivation. The primary causes can be categorized as follows:
-
Catalyst Poisoning: The presence of impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for platinum group metal (PGM) catalysts include sulfur, nitrogen, and phosphorus compounds. Halogenated compounds, such as the substrate and product themselves, can also contribute to catalyst inhibition, though they are a necessary part of the reaction mixture.
-
Poor Catalyst Quality: The catalyst may be old, have been improperly stored, or may be from a batch with low activity.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or agitation speed can lead to poor reaction kinetics.
-
Inadequate Mass Transfer: Insufficient mixing can limit the transport of hydrogen gas to the catalyst surface, slowing down the reaction.
Q2: How can I determine if catalyst poisoning is the issue?
A2: A systematic approach can help diagnose catalyst poisoning:
-
Review Starting Material Purity: Analyze the purity of your 1-(4-Bromophenyl)-3-chloropropan-1-one starting material. Impurities from the synthesis, such as residual Lewis acids (e.g., AlCl₃ from Friedel-Crafts acylation) or sulfur-containing reagents, are potential poisons.[1]
-
Use a Fresh Catalyst: Repeat the reaction with a fresh batch of catalyst. If the reaction proceeds as expected, your original catalyst was likely deactivated.[2]
-
Spiking Experiment: Add a small amount of a known poison (e.g., a thiol) to a successful reaction. If the reaction rate decreases significantly, it confirms the catalyst's susceptibility to poisoning.
-
Increase Catalyst Loading: In some cases, increasing the catalyst loading can overcome the effects of a low concentration of poison.
Q3: What are some common catalyst poisons I should be aware of in this specific reaction?
A3: Given the substrate and typical synthetic routes, potential catalyst poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities can severely poison noble metal catalysts.[3]
-
Halogenated Byproducts: While the substrate and product are halogenated, certain byproducts from their synthesis or degradation could act as more potent inhibitors.
-
Lewis Acids: Residual catalysts from the synthesis of the starting ketone (e.g., AlCl₃) can poison the hydrogenation catalyst.[1]
-
Ketone-Derived Species: Strong adsorption of ketone byproducts or their fragments onto the catalyst surface can lead to deactivation.[4][5]
Q4: What steps can I take to mitigate catalyst poisoning?
A4: To prevent or reduce the impact of catalyst poisoning:
-
Purify the Substrate: Recrystallize or chromatograph the 1-(4-Bromophenyl)-3-chloropropan-1-one starting material to remove impurities.
-
Use High-Purity Reagents: Ensure solvents and hydrogen gas are of high purity and free from potential poisons.
-
Scavengers: In some cases, adding a scavenger to adsorb the poison before it reaches the catalyst can be effective.
-
Catalyst Selection: Consider using a catalyst that is more resistant to poisoning. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more robust than Pd/C.[2]
-
Optimize Reaction Conditions: Adjusting temperature and pressure may help to improve reaction rates even in the presence of mild poisons.
Frequently Asked Questions (FAQs)
Q5: What are the recommended catalysts for the reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one?
A5: The reduction of a ketone to an alcohol is a standard transformation.[6] Common catalysts for this type of reaction include:
-
Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst.[2]
-
Platinum on Carbon (Pt/C): Often more active than Pd/C for ketone reductions.
-
Pearlman's Catalyst (Pd(OH)₂/C): A more active form of palladium catalyst that can be effective when other catalysts fail.[2]
-
Raney Nickel: A less expensive alternative, though it may require higher temperatures and pressures.[7]
Q6: Can the catalyst be regenerated after being poisoned?
A6: Regeneration of a poisoned catalyst depends on the nature of the poison.
-
Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to wash the catalyst with a suitable solvent.
-
Irreversible Poisoning: For strongly adsorbed poisons like sulfur, regeneration is often difficult and may require high-temperature oxidation, which can also damage the catalyst. In many lab-scale applications, replacing the catalyst is more practical.[3]
Q7: What is a typical catalyst loading for this type of reaction?
A7: A typical starting point for catalyst loading is 5-10% by weight relative to the substrate.[2] However, the optimal loading will depend on the specific catalyst, reaction conditions, and purity of the starting materials.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading (w/w) | 5 - 10% | May need to be increased in case of suspected poisoning.[2] |
| Hydrogen Pressure | 1 - 50 atm | Higher pressures can sometimes overcome catalyst inhibition.[2] |
| Reaction Temperature | 25 - 80 °C | Higher temperatures may increase reaction rate but can also lead to side reactions. |
| Poison Concentration | ppb to ppm levels | Even very low concentrations of strong poisons like sulfur can deactivate the catalyst.[3] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 1-(4-Bromophenyl)-3-chloropropan-1-one
-
Reactor Setup: To a clean, dry hydrogenation vessel, add 1-(4-Bromophenyl)-3-chloropropan-1-one (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to achieve a concentration of approximately 0.1-0.5 M.[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. The reaction is complete when the starting material is no longer observed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthesis of this compound.
Caption: Conceptual model of catalyst poisoning.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. quora.com [quora.com]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route involves a two-step process. The first step is the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(4-bromophenyl)-3-chloropropan-1-one.[1] The subsequent step is the reduction of this ketone to the desired secondary alcohol, this compound, commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄).
Q2: Why is sodium borohydride (NaBH₄) preferred over lithium aluminum hydride (LiAlH₄) for the reduction step?
Sodium borohydride is a milder and more selective reducing agent than lithium aluminum hydride. It effectively reduces ketones to secondary alcohols while being compatible with a wider range of functional groups and protic solvents like methanol or ethanol, making the reaction setup and work-up simpler and safer. LiAlH₄ is a much more potent reducing agent that would also react with the alkyl chloride functionality and requires strictly anhydrous conditions.
Q3: What are the key stages of the work-up procedure after the reduction with NaBH₄?
The work-up procedure for a sodium borohydride reduction typically involves three main stages:
-
Quenching: Deactivation of the excess NaBH₄ and protonation of the intermediate alkoxide.
-
Extraction: Separation of the desired alcohol product from the aqueous layer and inorganic byproducts.
-
Purification: Removal of residual impurities to obtain the pure product.
Q4: How can I monitor the progress of the reduction reaction?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (1-(4-bromophenyl)-3-chloropropan-1-one). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alcohol | Incomplete reaction. | - Ensure sufficient equivalents of NaBH₄ are used (typically 1.0 - 1.5 equivalents).- Allow for adequate reaction time. Monitor by TLC until the starting ketone is consumed. |
| Decomposition of the product during work-up. | - Avoid strongly acidic or basic conditions during the work-up, which could promote side reactions.- Use a mild quenching agent like saturated aqueous ammonium chloride. | |
| Loss of product during extraction. | - Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- If the product has some water solubility, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the product's solubility in the aqueous phase. | |
| Formation of an Emulsion During Extraction | Presence of fine particulate matter or complex borate salts at the interface of the aqueous and organic layers. | - Add a small amount of brine and gently swirl the separatory funnel.- If the emulsion persists, filter the entire mixture through a pad of Celite®.- In stubborn cases, adding a few drops of a different organic solvent with a different polarity might help break the emulsion. |
| Product Contaminated with Boron-Containing Byproducts | Incomplete removal of borate salts during the aqueous wash. | - After quenching, add a dilute acid (e.g., 1M HCl) dropwise until the solution is neutral or slightly acidic to hydrolyze borate esters.- Wash the organic layer thoroughly with water and then brine. |
| Presence of Unreacted Ketone in the Final Product | Insufficient reducing agent or reaction time. | - Ensure the NaBH₄ is fresh and has been stored properly, as it can degrade over time.- Increase the reaction time and monitor closely by TLC. |
| Oily Product That Fails to Crystallize | Presence of impurities or residual solvent. | - Ensure all solvent has been removed under reduced pressure.- Attempt purification by column chromatography.- Try recrystallization from a different solvent system (e.g., hexane/ethyl acetate, toluene/heptane). |
Experimental Protocol: Work-up and Purification
This protocol outlines the work-up procedure following the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one with sodium borohydride.
1. Reaction Quenching:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with stirring to quench the excess sodium borohydride. Continue addition until gas evolution ceases. Alternatively, dilute hydrochloric acid (e.g., 1M HCl) can be used, but the addition must be very slow to control the effervescence.
2. Solvent Removal (if a water-miscible solvent like methanol was used):
-
Remove the bulk of the organic solvent (e.g., methanol) using a rotary evaporator.
3. Extraction:
-
Transfer the resulting aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a ~5g scale reaction).
-
Combine the organic layers.
4. Washing:
-
Wash the combined organic layers with water (1 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water.
5. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
6. Purification:
-
Recrystallization: The crude product, if solid, can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, purification by flash column chromatography on silica gel is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).
Data Presentation
Table 1: Typical Reagent Quantities for Reduction Step
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount (for 10 mmol scale) |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 248.52 | 1.0 | 2.49 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.0 - 1.5 | 0.38 - 0.57 g |
| Methanol (Solvent) | 32.04 | - | 20 - 40 mL |
Table 2: Physical Properties of Starting Material and Product
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | Slightly yellowish solid | 69[1] | Not readily available |
| This compound | Colorless oil or low-melting solid | Not readily available | Not readily available |
Experimental Workflow
Caption: Workflow for the work-up and purification of this compound.
References
Technical Support Center: Recrystallization of 1-(4-Bromophenyl)-3-chloropropan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-(4-Bromophenyl)-3-chloropropan-1-ol (C9H10BrClO). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent polarity is not appropriate for the compound. This compound has both polar (hydroxyl group) and non-polar (bromophenyl group) characteristics.
-
Solution:
-
Select an appropriate solvent. Based on the structure, solvents of intermediate polarity or a mixed solvent system are likely to be effective. Consider solvents like ethanol, acetone, or a mixture of a good solvent (e.g., acetone, ethyl acetate) with an anti-solvent (e.g., hexanes, water).[1][2] For the structurally similar precursor, 1-(4-bromophenyl)-3-chloropropan-1-one, a mixture of hexanes was used for recrystallization, and single crystals were obtained from acetone.[3][4]
-
Increase the amount of solvent. You may not be using a sufficient volume of solvent to dissolve the solute. Add the solvent in small portions while heating and stirring until the solid dissolves.[5][6]
-
Ensure adequate heating. The solvent should be heated to its boiling point to maximize solubility.[5][6] Use a hot plate and a condenser to prevent solvent loss.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal.[7]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add more of the "good" solvent to decrease the supersaturation.[8]
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.[7]
-
Try a different solvent system. A solvent in which the compound is less soluble at higher temperatures may prevent oiling out.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[8]
-
Issue 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.[5] It is also possible that the solution is supersaturated and requires initiation for crystal growth.[5]
-
Solution:
-
Induce crystallization. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[8]
-
Reduce the volume of the solvent. If inducing crystallization does not work, boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Add an anti-solvent. If using a mixed solvent system, you can slowly add a solvent in which the compound is insoluble (the "anti-solvent") to the solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[1]
-
Cool to a lower temperature. If not already done, place the flask in an ice bath or a refrigerator to further decrease the solubility.
-
Issue 4: The recrystallization yield is very low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.[8]
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the compound.[5]
-
Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]
-
Check the filtrate (mother liquor). If a significant amount of product remains, you can try to recover more by evaporating some of the solvent and cooling again for a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: While there is no single "best" solvent without experimental trial, a good starting point would be a moderately polar solvent or a mixed solvent system. Based on the recrystallization of the similar compound 1-(4-Bromophenyl)-3-chloropropan-1-one from a hexane mixture and acetone[3][4], you could start by screening the following:
-
Single Solvents: Ethanol, Isopropanol, Acetone
-
Mixed Solvents:
Q2: How can I determine the best solvent for recrystallization?
A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] You can perform small-scale solubility tests in test tubes with various solvents to observe these characteristics before committing to a large-scale recrystallization.
Q3: How pure does my crude this compound need to be for successful recrystallization?
A3: Recrystallization works best for compounds that are already relatively pure (generally >80%).[7] If the crude material contains a large amount of impurities, a different purification method, such as column chromatography, may be necessary first.
Q4: Should I use a single solvent or a mixed solvent system?
A4: This depends on the solubility of your compound. If you can find a single solvent that provides a large difference in solubility between hot and cold conditions, that is often the simplest approach. A mixed solvent system is useful when the compound is very soluble in one solvent and poorly soluble in another.[1] By creating a mixture, you can fine-tune the solubility properties.
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization
| Solvent/System | Type | Rationale | Potential Issues |
| Hexanes/Acetone | Mixed | The precursor ketone was successfully recrystallized from a hexane mixture and acetone.[3][4] | Finding the correct ratio can be tricky. |
| Ethanol/Water | Mixed | A common system for moderately polar compounds.[1] | Can sometimes lead to oiling out.[1] |
| Toluene/Hexane | Mixed | A common system for aromatic compounds.[1] | Both are non-polar; may not be suitable if impurities are also non-polar. |
| Isopropanol | Single | Moderately polar alcohol, good general-purpose solvent. | May have moderate solubility even when cold, potentially reducing yield. |
Experimental Protocols
General Recrystallization Protocol (Single Solvent):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers
Welcome to the technical support center for the chiral separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the chiral HPLC separation of this compound enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the enantiomers of this compound. What are the possible causes and solutions?
-
Answer: Poor or no resolution is a common issue in chiral chromatography. Here are several factors to investigate:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective for separating aromatic alcohols and their derivatives. If you are using a different type of CSP, consider switching to a polysaccharide-based column.
-
Inappropriate Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic modifiers and additives, plays a crucial role in enantioselectivity.[1] For normal-phase chromatography, a mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a good starting point. The percentage of the alcohol modifier can significantly impact resolution; a lower percentage generally increases retention and may improve separation.
-
Mobile Phase Additives: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid - TFA, or diethylamine - DEA) can improve peak shape and resolution, especially for compounds with acidic or basic functional groups.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.[2] Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution. Lower temperatures often lead to better separation.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for both enantiomers. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. Adding a small amount of a competitive agent to the mobile phase, such as an acid or a base, can help to block these active sites. For your compound, which has a hydroxyl group, adding a small amount of an acidic modifier like TFA is a good strategy.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent (compatible with the CSP) to remove any strongly retained compounds.
-
Mismatched Injection Solvent: If the solvent in which your sample is dissolved is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times for my enantiomers are shifting between injections. What could be the cause?
-
Answer: Fluctuating retention times can compromise the reliability of your results. Consider the following:
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If you are using a mixture of solvents, ensure they are miscible and that there is no evaporation of the more volatile components over time.
-
Temperature Fluctuations: A lack of stable column temperature control can lead to shifts in retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more for some chiral methods.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and delivering a stable flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is recommended for the separation of this compound enantiomers?
A1: Based on the structure of the molecule (an aromatic alcohol with a halogen substituent), polysaccharide-based chiral stationary phases are highly recommended. Specifically, columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown great success in separating similar compounds.[3] A Pirkle-type column like the (R,R) Whelk-O1 could also be a viable option.
Q2: What is a good starting mobile phase for method development?
A2: For normal-phase HPLC, a good starting point would be a mixture of n-hexane and isopropanol (IPA). A common starting ratio is 90:10 (n-hexane:IPA). You can then optimize the ratio to achieve the desired resolution and run time. Adding a small concentration of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), can help to improve peak shape.
Q3: How can I determine the elution order of the enantiomers?
A3: To determine the elution order, you will need to inject a sample of a pure enantiomer (if available). If pure standards are not available, you may need to use other analytical techniques, such as circular dichroism (CD) detection coupled with the HPLC, or by comparing the results to a synthesis method where the stereochemistry of the major product is known.
Q4: Can I use reversed-phase HPLC for this separation?
A4: While normal-phase chromatography is more common for this type of compound on polysaccharide CSPs, reversed-phase methods can also be effective, particularly with immobilized polysaccharide CSPs.[4][5] A mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate) could be explored.
Q5: What are typical flow rates and detection wavelengths?
A5: For a standard analytical HPLC column (e.g., 4.6 mm internal diameter), a flow rate of 0.5 to 1.0 mL/min is typical. The 4-bromophenyl group in your molecule will have a strong UV absorbance. A detection wavelength in the range of 220-230 nm should provide good sensitivity.
Experimental Protocols
Below are detailed methodologies for the chiral separation of this compound enantiomers. These are starting points and may require optimization for your specific instrumentation and requirements.
Protocol 1: Chiral HPLC Method using a Polysaccharide-Based CSP
This protocol is based on methods developed for structurally similar aromatic alcohols.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at a concentration of 1 mg/mL. |
Protocol 2: Alternative Chiral HPLC Method using a Pirkle-Type CSP
This protocol is adapted from a method for a similar bromophenyl compound.
| Parameter | Recommended Condition |
| Column | (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / TFA / Isopropylamine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Ethanol:TFA (100:1) at a concentration of 1 mg/mL. |
Quantitative Data Summary
The following tables provide expected performance metrics based on the separation of analogous compounds. Actual results may vary.
Table 1: Expected Chromatographic Parameters for Protocol 1
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 15 - 20 | > 2.0 |
| Enantiomer 2 | 20 - 25 | > 2.0 |
Table 2: Expected Chromatographic Parameters for Protocol 2
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~18 | > 2.5 |
| Enantiomer 2 | ~22.5 | > 2.5 |
Visualizations
References
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing elimination reactions in 1-(4-Bromophenyl)-3-chloropropan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent unwanted elimination reactions when working with 1-(4-Bromophenyl)-3-chloropropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed with this compound, and why does it occur?
A1: The primary side reaction is an elimination reaction, which leads to the formation of an unsaturated compound, 1-(4-bromophenyl)prop-2-en-1-ol or its isomers. This molecule is a halohydrin, meaning it contains both a hydroxyl (-OH) group and a halogen (in this case, chlorine) on adjacent carbon atoms. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then either act as an intramolecular nucleophile to displace the chloride and form a desired epoxide (an SN2 reaction), or the base can abstract a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and elimination of the chloride (an E2 reaction).[1][2]
Q2: How do reaction conditions influence the competition between the desired substitution (e.g., epoxidation) and the undesired elimination?
A2: The outcome of the reaction is highly dependent on several factors, including temperature, the nature of the base, and the solvent system used.[3] Elimination reactions are generally favored by higher temperatures, strong and concentrated bases, and the use of certain solvents that promote elimination pathways.[3][4]
Q3: What is the thermodynamic reason that higher temperatures favor elimination?
A3: Elimination reactions often result in an increase in the number of molecules in the system, which corresponds to a positive change in entropy (ΔS). According to the Gibbs free energy equation, ΔG = ΔH - TΔS, a larger, positive ΔS term makes the overall change in Gibbs free energy (ΔG) more negative as the temperature (T) increases.[5] This makes the elimination reaction more spontaneous and thermodynamically favorable at elevated temperatures.[4][5]
Q4: How should I select a base to minimize elimination?
A4: To favor the intramolecular SN2 reaction (epoxide formation) over the E2 elimination, a strong, non-hindered base should be used under controlled conditions. The goal is to efficiently deprotonate the alcohol to form the nucleophilic alkoxide without promoting the abstraction of a proton from the adjacent carbon. While strong bases can favor elimination, using them at low temperatures and in low concentrations can effectively promote the desired substitution.[3] Bulky bases, such as potassium tert-butoxide, are known to favor elimination and should generally be avoided if substitution is the desired outcome.[6]
Q5: What is the role of the solvent in controlling the reaction pathway?
A5: The solvent plays a critical role in stabilizing intermediates and influencing the reactivity of the base/nucleophile.
-
Polar protic solvents (e.g., water, ethanol) can solvate the alkoxide through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down the desired SN2 reaction. However, water is known to encourage substitution over elimination compared to ethanol.[3][7]
-
Polar aprotic solvents (e.g., THF, DMSO) do not engage in hydrogen bonding with the nucleophile, leaving it more "naked" and reactive. This can accelerate the rate of SN2 reactions. Therefore, for an intramolecular SN2 reaction like epoxidation, a polar aprotic solvent is often preferred.
Troubleshooting Guide: High Yield of Elimination Byproducts
If you are observing a higher-than-expected yield of the alkene byproduct, consult the following table for potential causes and solutions.
| Symptom | Possible Cause | Recommended Solution |
| High yield of 1-(4-bromophenyl)prop-2-en-1-ol | Reaction temperature is too high. | Lower the reaction temperature. Run the reaction at 0 °C or below. Higher temperatures entropically favor elimination.[4][5] |
| The base is too concentrated or sterically hindered. | Use a lower concentration of the base. Switch from a bulky base (e.g., potassium tert-butoxide) to a non-hindered base (e.g., sodium hydride).[3][6] | |
| The solvent favors elimination. | If using an alcohol like ethanol, which promotes elimination, switch to a polar aprotic solvent like Tetrahydrofuran (THF) to favor the SN2 pathway.[3] | |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent the formation of degradation products. |
Summary of Reaction Conditions
The table below summarizes the general effects of key experimental parameters on the competition between substitution and elimination reactions for halohydrins.
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
| Temperature | Low Temperature (e.g., ≤ 0 °C) | High Temperature[3][4] |
| Base | Strong, non-hindered base (e.g., NaH) | Strong, concentrated, and/or bulky base (e.g., KOtBu, concentrated KOH)[3][6] |
| Solvent | Polar Aprotic (e.g., THF, DMF, DMSO) | Ethanol is known to encourage elimination more than water[3]. Less polar solvents can also favor E2[8]. |
Key Experimental Protocol
Protocol: Intramolecular Cyclization to Synthesize 2-((4-bromophenyl)methyl)oxirane
This protocol details the formation of the epoxide from this compound, with conditions optimized to minimize the competing elimination reaction.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Wash the sodium hydride three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Dissolve 1 equivalent of this compound in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred NaH slurry over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide product.
-
Purify the crude product by column chromatography on silica gel as needed.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting unwanted elimination reactions.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The initial Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride is the most critical step. The efficiency of this reaction largely determines the overall yield and purity of the final product. Key factors to control are the quality of the Lewis acid catalyst (e.g., AlCl₃), the choice of solvent, and the reaction temperature.
Q2: I am experiencing a low yield in the Friedel-Crafts acylation step. What are the likely causes and how can I improve it?
A2: Low yields in Friedel-Crafts acylations are common and can be attributed to several factors:
-
Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Catalyst Quality: Use a fresh, high-quality batch of anhydrous AlCl₃. Clumped or discolored catalyst may be partially hydrolyzed and inactive.
-
Reaction Temperature: The reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.[1] Running the reaction at too high a temperature can lead to side product formation.
-
Solvent Choice: The solvent plays a crucial role. Dichloromethane (DCM) is a commonly used and effective solvent for this reaction.[2][3]
Q3: Are there alternative solvents to dichloromethane (DCM) for the acylation, and what are their effects?
A3: Yes, other solvents can be used, each with its own advantages and disadvantages. While DCM is often preferred, other options include:
-
1,2-Dichloroethane (DCE): Has a higher boiling point than DCM, which can be beneficial for less reactive substrates, but may require more energy for removal.
-
Carbon Disulfide (CS₂): A traditional solvent for this reaction, but it is highly flammable and toxic, making it less favorable in modern labs.
-
Nitrobenzene: Also a classic solvent that can lead to good yields, but it is toxic and has a high boiling point, making it difficult to remove.
The choice of solvent can impact the solubility of the reactants and catalyst, as well as the reaction kinetics and side-product profile.
Q4: During the workup of the acylation reaction, I am having trouble with emulsions. How can I resolve this?
A4: Emulsions can form during the aqueous workup. To break them:
-
Add a small amount of a saturated brine solution.
-
Allow the mixture to stand for a longer period without agitation.
-
If the problem persists, filtering the entire mixture through a pad of Celite can help.
Q5: What is the best reducing agent for converting the intermediate ketone, 1-(4-bromophenyl)-3-chloropropan-1-one, to the final alcohol product?
A5: Sodium borohydride (NaBH₄) is the most suitable and commonly used reducing agent for this transformation. It is a mild and selective reducing agent that will efficiently reduce the ketone to the alcohol without affecting the chloro and bromo functionalities. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.
Q6: How can I purify the final product, this compound?
A6: The most common and effective method for purifying the final product is recrystallization. A mixture of hexanes has been shown to be an effective solvent system for recrystallization.[2] If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion during acylation | Inactive catalyst (moisture contamination). | Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are dry. |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (e.g., 16 hours) at room temperature.[2][3] | |
| Formation of multiple spots on TLC after acylation | Reaction temperature was too high, leading to side reactions. | Maintain a low temperature (0-5 °C) during the initial addition of reactants. |
| Impure starting materials. | Check the purity of bromobenzene and 3-chloropropionyl chloride before starting. | |
| Low yield during reduction step | Incomplete reaction. | Ensure a sufficient molar excess of NaBH₄ is used and allow adequate reaction time. |
| Loss of product during workup. | Be careful during the extraction steps to ensure complete transfer of the organic layer. | |
| Final product is an oil and will not crystallize | Presence of impurities. | Attempt purification by column chromatography before recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene). |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Friedel-Crafts Acylation) [2][3]
-
Suspend anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane (DCM).
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in DCM dropwise at room temperature and stir for 15 minutes.
-
Add a solution of bromobenzene (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase. Extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases and wash sequentially with saturated aqueous Na₂CO₃ solution and water.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a hexane solvent mixture to yield the product.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Friedel-Crafts Acylation of Bromobenzene
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 74 | A common and effective solvent with a good balance of properties.[2] |
| 1,2-Dichloroethane (DCE) | 10.4 | Variable | Higher boiling point may be advantageous for less reactive substrates. |
| Carbon Disulfide (CS₂) | 2.6 | Variable | Historically used, but highly flammable and toxic. |
| Nitrobenzene | 34.8 | Variable | Effective but toxic and difficult to remove. |
Mandatory Visualizations
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol, with a specific focus on the critical role of temperature control in achieving high yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the two primary stages of the synthesis: Friedel-Crafts acylation and the subsequent ketone reduction.
Issue 1: Low or No Conversion During Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride is showing low or no conversion to 1-(4-bromophenyl)-3-chloropropan-1-one. What are the potential temperature-related causes?
-
Answer:
-
Insufficient Temperature: While the initial addition of reagents is often done at ambient or slightly cooler temperatures, the reaction may require heating to proceed at a reasonable rate. Some procedures call for the reaction to be stirred at room temperature for an extended period (e.g., 16 hours), while analogous reactions may require refluxing to drive the reaction to completion.[1][2]
-
Improper Reagent Addition: The dropwise addition of 3-chloropropionyl chloride and bromobenzene to the aluminum chloride suspension should be done at a controlled temperature, as specified in the protocol, often at ambient conditions.[1] A rapid addition can lead to localized overheating and potential side reactions.
-
Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Inadequate temperature control during storage or handling can lead to moisture absorption and deactivation of the catalyst.
-
Issue 2: Formation of Impurities During Friedel-Crafts Acylation
-
Question: I am observing significant byproducts in my Friedel-Crafts acylation reaction mixture. How can temperature control help minimize these?
-
Answer:
-
Overheating: Friedel-Crafts acylations can be exothermic.[2] If the temperature is not adequately controlled, especially during the initial addition of reagents, side reactions such as polysubstitution or rearrangement can occur, although the latter is less common with acylations compared to alkylations.[3]
-
Incorrect Work-up Temperature: The reaction is typically quenched by pouring the mixture onto ice and concentrated acid.[1] This is a highly exothermic step. If the quenching solution is not kept sufficiently cold, the heat generated can lead to the degradation of the desired product.
-
Issue 3: Incomplete Reduction of the Ketone
-
Question: The reduction of 1-(4-bromophenyl)-3-chloropropan-1-one with sodium borohydride is not going to completion. Could temperature be the issue?
-
Answer:
-
Low Temperature: While the reduction is exothermic and requires cooling, maintaining the temperature too low for an extended period might slow down the reaction rate excessively, leading to incomplete conversion within the given timeframe. It's crucial to follow the recommended temperature range for the reaction.
-
Degradation of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions, and the rate of decomposition increases with temperature.[4] Ensuring the reaction medium is sufficiently basic and maintaining a low temperature during the addition of NaBH₄ is crucial for its stability and effectiveness.
-
Issue 4: Side Product Formation During Ketone Reduction
-
Question: I am observing the formation of side products during the reduction step. How is this related to temperature?
-
Answer:
-
Excessive Temperature: The reduction of ketones with sodium borohydride is highly exothermic.[4] Adding the reducing agent too quickly or without adequate cooling (e.g., an ice bath) can cause the reaction temperature to rise uncontrollably. This can lead to side reactions and a decrease in the selectivity of the reduction. It is recommended to maintain the temperature below 20°C during the workup phase.[5]
-
Localized Hotspots: Poor stirring during the addition of the reducing agent can create localized hotspots, even if the overall temperature of the reaction mixture appears to be within the desired range. These hotspots can promote the formation of byproducts.
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical temperature range for the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride?
-
Answer: The addition of reagents is often performed at ambient or room temperature.[1] However, some protocols for similar reactions may involve heating to reflux to ensure the reaction goes to completion.[2] A patent for a related Friedel-Crafts acylation specifies adding the acyl chloride at 0-40°C and maintaining the reaction temperature between 0-60°C.[6] The optimal temperature can depend on the specific solvent and reaction scale.
-
Question: Why is the reaction mixture from the Friedel-Crafts acylation poured onto ice during the work-up?
-
Answer: This step serves two main purposes. First, it quenches the reaction by decomposing the aluminum chloride catalyst and any remaining acyl chloride. Second, this decomposition is highly exothermic, and the ice is necessary to absorb the generated heat and keep the temperature low, which helps to prevent the degradation of the product and the formation of byproducts.[1]
-
Question: What is the recommended temperature for the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one with sodium borohydride?
-
Answer: The reduction is typically carried out at a low temperature, often in an ice-water bath to maintain a temperature of around 0-5°C during the addition of the sodium borohydride.[5] This is crucial to control the exothermic nature of the reaction.[4]
-
Question: Can the temperature of the work-up after the reduction affect the final product?
-
Answer: Yes. After the reduction is complete, the work-up often involves the addition of water or a mild acid to decompose the borate complexes. This can also be exothermic. It is good practice to perform these additions while cooling the mixture to prevent any potential degradation of the desired alcohol product. For instance, keeping the internal temperature below 20°C during the addition of water is recommended in similar procedures.[5]
Quantitative Data Summary
| Parameter | Step | Value | Source |
| Reaction Temperature | Friedel-Crafts Acylation | Ambient/Room Temperature | [1] |
| Friedel-Crafts Acylation | 0-60°C | [6] | |
| Ketone Reduction (Addition) | 0-5°C | [5] | |
| Work-up Temperature | Friedel-Crafts Quench | Ice Bath Temperature | [1] |
| Reduction Quench | < 20°C | [5] | |
| Reaction Time | Friedel-Crafts Acylation | 16 hours | [1] |
| Heat of Reaction | Ketone Reduction with NaBH₄ | ~ -150 kcal/mol | [4] |
Experimental Protocols
1. Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Friedel-Crafts Acylation)
-
Materials: Bromobenzene, 3-chloropropionyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), ice, concentrated hydrochloric acid, saturated aqueous Na₂CO₃ solution, water, MgSO₄.
-
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Under ambient conditions, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension. Stir for an additional 15 minutes.[1]
-
Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature.[1]
-
Stir the reaction mixture for 16 hours at room temperature.[1]
-
Prepare a mixture of ice and concentrated hydrochloric acid in a separate beaker.
-
Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring to quench the reaction.
-
Separate the organic phase. Extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases and wash sequentially with a saturated aqueous Na₂CO₃ solution and then twice with water.[1]
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
The product can be further purified by recrystallization.
-
2. Synthesis of this compound (Ketone Reduction)
-
Materials: 1-(4-Bromophenyl)-3-chloropropan-1-one, sodium borohydride (NaBH₄), methanol or ethanol, water.
-
Procedure:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution, ensuring the temperature does not rise significantly. The reduction of ketones to secondary alcohols is a standard procedure using NaBH₄.[7]
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for the time specified in the detailed protocol (typically 1-2 hours, or until TLC indicates completion).
-
Slowly add water dropwise to the reaction mixture while still in the ice bath to quench any unreacted NaBH₄.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the crude this compound. Further purification can be achieved through recrystallization or column chromatography.
-
Process Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Two-step synthesis pathway of this compound.
References
- 1. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. icheme.org [icheme.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring 1-(4-Bromophenyl)-3-chloropropan-1-ol Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound?
A1: The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid, qualitative reaction progress monitoring, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction conversion and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the final product.
Q2: How can I distinguish the starting material (ketone) from the product (alcohol) using TLC?
A2: The product, this compound, contains a hydroxyl group, making it more polar than the starting ketone, 1-(4-Bromophenyl)-3-chloropropan-1-one. Therefore, the alcohol product will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the TLC plate) compared to the ketone starting material in a normal-phase silica gel TLC system.
Q3: What is a suitable starting point for developing an HPLC method to separate the ketone and alcohol?
A3: A good starting point is a reverse-phase HPLC method. Due to the polarity difference, separation is readily achievable. You can begin with a C18 column and a gradient elution using a mobile phase of acetonitrile and water.[1][2] Adding a small amount of acid, like trifluoroacetic acid (TFA) or formic acid, can improve peak shape.[3]
Q4: How do I confirm the identity of my final product, this compound?
A4: The most definitive method for structural confirmation is ¹H and ¹³C NMR spectroscopy. You should expect to see the disappearance of the ketone carbonyl peak in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the CH-OH group in both the ¹H and ¹³C NMR spectra. Mass spectrometry can also be used to confirm the molecular weight of the product (249.53 g/mol for C₉H₁₀BrClO).[4]
Q5: My reaction seems to have stalled. What are the common causes?
A5: Stalled reactions can be due to several factors:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose if stored improperly. Use freshly opened or properly stored reagent.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent.
-
Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is too slow, consider allowing it to warm to room temperature.
-
Solvent Issues: The solvent must be able to dissolve both the substrate and the reducing agent to some extent. Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.
Experimental Protocols
Protocol 1: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol is based on the general procedure for the reduction of β-chloro ketones.[5]
-
Dissolution: Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Monitor for any gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes using Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (as indicated by TLC), slowly add a quenching solution, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl), to decompose the excess NaBH₄.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot the mixture on the baseline alongside spots of the pure starting material and a co-spot (a spot of starting material on top of the reaction mixture spot).
-
Elution: Develop the plate in a chamber saturated with a mobile phase. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining solution such as potassium permanganate or p-anisaldehyde.
-
Analysis: The starting ketone will have a higher Rf value than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Data Presentation
Table 1: Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| 1-(4-Bromophenyl)-3-chloropropan-1-one (Starting Material) | C₉H₈BrClO | 247.52[6] | 7.84-7.79 (d, 2H), 7.65-7.59 (d, 2H), 3.91 (t, 2H), 3.42 (t, 2H)[7] | 195.83 (C=O), 135.20, 132.22, 129.68, 128.96, 41.33, 38.59[7] |
| This compound (Product) | C₉H₁₀BrClO | 249.53[4] | ~7.4-7.2 (aromatic, 4H), ~4.9-5.1 (m, 1H, CH-OH), ~3.6-3.8 (m, 2H, CH₂-Cl), ~2.0-2.3 (m, 2H, CH₂) | ~140 (Ar-C), ~131 (Ar-CH), ~127 (Ar-CH), ~70 (CH-OH), ~45 (CH₂-CHOH), ~41 (CH₂-Cl) |
| Note: NMR data for the product are estimated based on typical chemical shifts for similar structures. |
Table 2: Suggested TLC Monitoring Parameters
| Parameter | Recommended Condition | Justification |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard for normal-phase chromatography, suitable for separating compounds of differing polarity. |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) | Good starting ratio. Adjust polarity by increasing ethyl acetate for lower Rf values or increasing hexane for higher Rf values. |
| Visualization | UV light (254 nm) / Potassium Permanganate Stain | The aromatic ring is UV-active. The alcohol can be visualized with an oxidizing stain if needed. |
| Expected Rf (Ketone) | ~0.6 - 0.7 | Less polar, travels further up the plate. |
| Expected Rf (Alcohol) | ~0.3 - 0.4 | More polar (due to -OH group), interacts more strongly with silica, resulting in a lower Rf. |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Ketone still present) | 1. Insufficient reducing agent. 2. Deactivated NaBH₄. 3. Reaction temperature is too low. | 1. Add another portion of NaBH₄ (0.3-0.5 eq) and continue monitoring. 2. Repeat the reaction with a fresh bottle of NaBH₄. 3. Allow the reaction to slowly warm to room temperature and monitor by TLC. |
| Multiple Spots on TLC (Besides starting material and product) | 1. Formation of side products (e.g., dehalogenation). 2. Over-reduction (not applicable for NaBH₄ with this substrate). | 1. Consider using milder conditions or a more selective reducing agent if issues persist. Purify the desired product via column chromatography. |
| Product Streaking on TLC Plate | 1. Sample is too concentrated. 2. Mobile phase is too polar or not polar enough. 3. Sample is acidic/basic and interacting strongly with silica. | 1. Dilute the sample before spotting. 2. Adjust the eluent system. 3. Add a small amount of acetic acid or triethylamine to the mobile phase to improve spot shape. |
| HPLC Peaks for Ketone and Alcohol are not Separated | 1. Inappropriate mobile phase composition. 2. Gradient is too steep. | 1. Adjust the ratio of acetonitrile to water. Start with a higher aqueous content to increase retention. 2. Use a shallower gradient (e.g., increase the gradient time over the same organic range). |
| Confirmation of Product by NMR is Unclear | 1. Sample is impure (contains residual solvent or starting material). 2. Incorrect structure formed. | 1. Purify the sample by column chromatography and re-acquire the NMR spectrum. 2. Analyze the NMR for characteristic peaks of potential side products. Obtain a ²D NMR spectrum (e.g., COSY, HSQC) to aid in structural elucidation. |
Visualizations
Caption: Experimental workflow for the reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one.
Caption: Logical diagram for interpreting TLC results during reaction monitoring.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 25574-19-0 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)-3-chloropropan-1-ol
This guide provides a detailed comparison of the ¹H NMR spectrum of 1-(4-bromophenyl)-3-chloropropan-1-ol with structurally related analogs. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide includes predicted and experimental data, detailed experimental protocols, and visualizations to aid in the interpretation of spectral features.
Comparison of ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and experimental data for two comparable compounds: 3-(4-bromophenyl)-1-phenylpropan-1-ol and (S)-3-chloro-1-phenylpropan-1-ol. The data for the target compound is predicted based on the known spectral data of its precursor, 1-(4-bromophenyl)-3-chloropropan-1-one, and general principles of ¹H NMR spectroscopy. The reduction of the ketone to a secondary alcohol will cause a significant upfield shift for the adjacent methylene protons (H-2) and the appearance of a new signal for the methine proton (H-1).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-1 (CH-OH) | ~4.9-5.1 | t | ~6.5 |
| H-2 (CH₂) | ~2.1-2.3 | m | - | |
| H-3 (CH₂-Cl) | ~3.7-3.9 | t | ~6.5 | |
| Ar-H (ortho to C1) | ~7.2-7.4 | d | ~8.5 | |
| Ar-H (meta to C1) | ~7.4-7.6 | d | ~8.5 | |
| OH | Variable | br s | - | |
| 3-(4-Bromophenyl)-1-phenylpropan-1-ol | CH-OH | 4.66 | t | 6.4 |
| CH₂ (adjacent to CH-OH) | 1.96-2.16 | m | - | |
| CH₂ (adjacent to Ar) | 2.69-2.86 | m | - | |
| Ar-H | 7.11-7.39 | m | - | |
| OH | 1.87 | s | - | |
| (S)-3-Chloro-1-phenylpropan-1-ol | Data not fully available in this format | - | - | - |
Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, solvent, and temperature.
Experimental Protocols
General ¹H NMR Acquisition Protocol
A standard protocol for acquiring a high-quality ¹H NMR spectrum is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe to the ¹H frequency to maximize signal-to-noise.
3. Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 30° or 45° pulse angle to ensure adequate signal intensity while allowing for faster relaxation.
-
Set the acquisition time to at least 2-4 seconds to ensure good digital resolution.
-
A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.
-
Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.
Visualizations
The following diagrams illustrate the structural relationships and the experimental workflow.
Caption: Correlation between the protons in this compound and their predicted ¹H NMR signals.
Mass Spectrometry Analysis: A Comparative Guide for 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected mass spectral behavior of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a key intermediate in various synthetic pathways. Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation. This document presents a predictive analysis based on established fragmentation rules and data from structurally similar compounds, offering a valuable resource for researchers working with this and related molecules. We also compare its expected fragmentation with a structural isomer, 1-(4-Chlorophenyl)-3-bromopropan-1-ol, to highlight the influence of halogen placement on mass spectral outcomes.
Predicted Mass Spectral Data Comparison
The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and a structural isomer under typical Electron Ionization (EI) mass spectrometry conditions. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for fragments containing these halogens.
| Predicted Fragment Ion | Structure | m/z (79Br, 35Cl) | m/z (81Br, 35Cl) | m/z (79Br, 37Cl) | m/z (81Br, 37Cl) | Relative Abundance Pattern | Notes |
| Molecular Ion [M]+• | C9H10BrClO | 248 | 250 | 250 | 252 | M, M+2, M+4 | Expected to be of low abundance due to the lability of the alcohol. The isotopic pattern will be a combination of Br and Cl patterns. |
| [M-H2O]+• | C9H8BrCl | 230 | 232 | 232 | 234 | M, M+2, M+4 | Loss of water is a common fragmentation for alcohols. |
| [M-CH2Cl]+ | C8H8BrO | 199 | 201 | - | - | M, M+2 | α-cleavage with loss of the chloromethyl radical. |
| [C7H6BrO]+ | C7H6BrO | 185 | 187 | - | - | M, M+2 | Benzylic cleavage, a favorable fragmentation. This is often the base peak. |
| [C6H4Br]+ | C6H4Br | 155 | 157 | - | - | M, M+2 | Loss of the side chain from the bromophenyl cation. |
| [C3H6Cl]+ | C3H6Cl | 77 | - | 79 | - | M, M+2 (3:1) | Chloropropyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a standard procedure for acquiring the mass spectrum of this compound.
1. Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
3. GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
5. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, paying close attention to the isotopic patterns for bromine and chlorine to confirm the elemental composition of the fragments.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Alternative Comparison: 1-(4-Chlorophenyl)-3-bromopropan-1-ol
For comparative purposes, consider the mass spectrum of the isomeric 1-(4-chlorophenyl)-3-bromopropan-1-ol. While the molecular ion would have the same m/z values, the fragmentation pattern would differ significantly, providing a clear method for distinguishing between the two.
-
Major α-cleavage: Loss of a bromomethyl radical (•CH2Br, m/z 93/95) would lead to a fragment at m/z 155/157 ([C8H8ClO]+).
-
Benzylic Cation: The base peak would likely be the chlorobenzoyl cation ([C7H4ClO]+) at m/z 139/141.
This highlights the diagnostic value of mass spectrometry in differentiating structural isomers based on their unique fragmentation pathways. The distinct masses of the halogenated fragments serve as a reliable fingerprint for the position of the chlorine and bromine atoms in the molecule.
A Comparative Guide to the Infrared Spectroscopy of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a valuable bifunctional molecule in organic synthesis. By comparing its anticipated spectral features with those of structurally related compounds, this document serves as a practical reference for the characterization of this and similar molecules.
Predicted Infrared Spectrum Analysis
The IR spectrum of this compound is characterized by the vibrational modes of its key functional groups: a hydroxyl group (-OH), a para-substituted brominated benzene ring, and a primary alkyl chloride. The expected absorption bands are summarized in the table below, with comparisons to analogous compounds to aid in spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes and Comparative Insights |
| Alcohol | O-H stretch (H-bonded) | 3400 - 3200 (broad) | The broadness is due to intermolecular hydrogen bonding. Similar to what is observed in benzyl alcohol, a strong, broad peak is expected in this region. |
| O-H bend | 1440 - 1395 | This peak may overlap with other absorptions. | |
| C-O stretch | 1260 - 1000 | For a secondary alcohol like this, a strong band is anticipated. Its exact position can be influenced by coupling with other vibrations. | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Typically multiple weak to medium bands are observed just above 3000 cm⁻¹. |
| C=C stretch (in-ring) | 1600 - 1450 | Aromatic rings typically show a set of four peaks in this region. For para-substituted rings, these are often found near 1600, 1580, 1500, and 1450 cm⁻¹. | |
| C-H out-of-plane bend | 850 - 810 | This strong absorption is characteristic of 1,4-disubstitution on a benzene ring. | |
| Alkyl Chain | C-H stretch (sp³) | 3000 - 2850 | These bands will appear just below the aromatic C-H stretching region. |
| CH₂ bend (scissoring) | ~1465 | This may overlap with the aromatic C=C stretching bands. | |
| Halogens | C-Cl stretch | 850 - 550 | This absorption can be of variable intensity and falls in the fingerprint region, where many other vibrations occur.[1][2] The C-H wag of a -CH₂X group can also be seen from 1300-1150 cm⁻¹.[1][2] |
| C-Br stretch | 690 - 515 | This band is also in the fingerprint region and may be difficult to assign definitively without comparative spectra.[1][2] Aryl bromides also show absorption around 1075 and 1030 cm⁻¹.[3] |
Experimental Protocol: Obtaining the IR Spectrum
This section details a standard procedure for acquiring the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.
Objective: To obtain a high-quality transmission IR spectrum of the solid sample.
Materials and Equipment:
-
This compound
-
FTIR grade Potassium Bromide (KBr), desiccated
-
FTIR spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Gently grind a small amount of KBr (approx. 100-200 mg) in the agate mortar to a fine powder. If necessary, briefly heat the KBr under an infrared lamp to ensure it is free of moisture, which can interfere with the spectrum (broad O-H band).
-
Add 1-2 mg of the this compound sample to the KBr.
-
Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum as needed (e.g., baseline correction).
-
-
Data Analysis:
-
Label the significant peaks in the spectrum and compare them to the expected values in the table above and to reference spectra of similar compounds.
-
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound, incorporating comparative data.
References
A Comparative Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol and its Iodo Analogue for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, halo-substituted phenylpropanols serve as versatile building blocks for a variety of biologically active molecules. This guide provides a detailed comparison of 1-(4-Bromophenyl)-3-chloropropan-1-ol and its corresponding iodo analogue, 1-(4-iodophenyl)-3-chloropropan-1-ol. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and a theoretical framework for their comparative reactivity and potential biological activities, supported by available experimental data for their precursors.
Physicochemical Properties
A direct comparison of the physicochemical properties of the two title alcohols is challenging due to the limited availability of experimental data in the public domain. However, data for the ketone precursor of the bromo-analogue, 1-(4-Bromophenyl)-3-chloropropan-1-one, is available and provides a basis for understanding the properties of the parent alcohol. The properties of the iodo analogues are largely predicted based on established chemical trends.
| Property | 1-(4-Bromophenyl)-3-chloropropan-1-one | 1-(4-iodophenyl)-3-chloropropan-1-one (Predicted) | This compound (Predicted) | 1-(4-iodophenyl)-3-chloropropan-1-ol (Predicted) |
| Molecular Formula | C₉H₈BrClO | C₉H₈ClIO | C₉H₁₀BrClO | C₉H₁₀ClIO |
| Molecular Weight | 247.52 g/mol | 294.52 g/mol | 249.53 g/mol | 296.53 g/mol |
| Melting Point (°C) | 69[1] | Higher than bromo analogue | Likely lower than ketone precursor | Likely lower than ketone precursor |
| Boiling Point (°C) | Not available | Higher than bromo analogue | Higher than ketone precursor | Higher than bromo analogue |
| Solubility | Soluble in acetone, dichloromethane | Similar to bromo analogue | Soluble in polar organic solvents | Similar to bromo analogue |
Note: Properties for the iodo-ketone and both alcohols are predicted based on general chemical principles. The melting point of solids is influenced by crystal packing, which can be affected by the larger iodine atom. Boiling points are expected to increase with molecular weight. The introduction of a hydroxyl group generally increases polarity and the potential for hydrogen bonding, which would be expected to increase the boiling point and influence solubility compared to the ketone precursors.
Synthesis and Experimental Protocols
The synthesis of both this compound and its iodo analogue proceeds via a two-step process: a Friedel-Crafts acylation to form the respective ketone precursor, followed by a reduction of the ketone to the secondary alcohol.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one
This protocol is based on the experimentally verified synthesis of the bromo-ketone precursor.[1]
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Hexanes
-
Ice
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane to the AlCl₃ suspension at room temperature and stir for 15 minutes.
-
Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a solvent mixture of hexanes to yield 1-(4-Bromophenyl)-3-chloropropan-1-one as a slightly yellowish solid.
Proposed Experimental Protocol: Synthesis of 1-(4-iodophenyl)-3-chloropropan-1-one
This proposed protocol is based on the general principles of Friedel-Crafts acylation and would require experimental optimization.
Materials:
-
Iodobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent (e.g., carbon disulfide)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
A suitable solvent system for recrystallization (e.g., ethanol/water or hexanes/ethyl acetate)
-
Ice
Procedure:
-
In a procedure analogous to the synthesis of the bromo-derivative, suspend aluminum chloride (1.25 eq.) in the chosen solvent.
-
Add 3-chloropropionyl chloride (1.0 eq.) dropwise, followed by the dropwise addition of iodobenzene (1.0 eq.).
-
Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. Due to the lower reactivity of iodobenzene in Friedel-Crafts reactions compared to bromobenzene, longer reaction times or slightly elevated temperatures may be necessary.
-
Follow the same workup and purification procedure as described for the bromo-analogue.
Experimental Protocol: Reduction to 1-(4-Halophenyl)-3-chloropropan-1-ol
This general protocol is applicable to both the bromo- and iodo-ketone precursors.
Materials:
-
1-(4-Halophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Dissolve the 1-(4-halophenyl)-3-chloropropan-1-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (a slight excess, e.g., 1.1-1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.
Reactivity Comparison
A direct experimental comparison of the reactivity of this compound and its iodo analogue is not available in the literature. However, a theoretical comparison can be made based on the fundamental properties of the carbon-halogen bond.
The primary difference in reactivity between the two compounds stems from the nature of the aryl-halogen bond (C-Br vs. C-I).
-
Bond Strength: The C-Br bond is stronger than the C-I bond. This is due to the better orbital overlap between the carbon and bromine atoms compared to the more diffuse orbitals of iodine.
-
Leaving Group Ability: The iodide ion (I⁻) is a better leaving group than the bromide ion (Br⁻) because it is a weaker base.
In reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the iodo analogue is expected to be significantly more reactive than the bromo analogue. This higher reactivity can be advantageous, often allowing for milder reaction conditions and lower catalyst loadings. However, it can also lead to a higher propensity for side reactions, such as reduction of the aryl halide.
For the ketone precursors, a study on the enolisation kinetics of acetophenone versus p-bromoacetophenone showed that the bromo-substituted compound enolizes faster. This suggests that the electron-withdrawing nature of the halogen influences the reactivity of the carbonyl group. A similar trend would be expected when comparing the bromo- and iodo-ketone precursors in reactions involving the enolate.
Potential Biological and Pharmacological Activity
While no specific biological activity data has been reported for this compound or its iodo analogue, the broader class of halo-substituted aromatic compounds is of significant interest in drug discovery. The introduction of a halogen atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties in several ways:
-
Lipophilicity: Halogens, particularly bromine and iodine, increase the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross cell membranes.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life of the drug in the body.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to the binding affinity of a ligand to its protein target. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl).
Derivatives of phenylpropanolamines are known to possess a wide range of biological activities, including acting as adrenergic receptor agonists and antagonists. The specific halogen substituent can influence the potency and selectivity of these compounds. Therefore, it is plausible that both this compound and its iodo analogue could serve as valuable intermediates for the synthesis of novel therapeutic agents, with the iodo analogue potentially offering different binding characteristics and metabolic profiles compared to its bromo counterpart.
Conclusion
This guide provides a comparative overview of this compound and its iodo analogue. While a complete set of experimental data for a direct comparison is not yet available, this document consolidates the known synthetic methodologies for the bromo precursor and provides a scientifically grounded basis for the synthesis and predicted properties of the iodo analogue.
The key distinction between the two compounds lies in the reactivity of the aryl-halogen bond, with the iodo derivative expected to be more reactive in reactions involving the cleavage of this bond. This has important implications for its use in synthetic chemistry, particularly in cross-coupling reactions. Both compounds are promising starting materials for the development of new chemical entities with potential pharmacological applications, and the choice between the bromo and iodo analogue will depend on the specific synthetic strategy and the desired properties of the final product. Further experimental investigation into the physicochemical properties, reactivity, and biological activity of these compounds is warranted to fully elucidate their potential.
References
A Comparative Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol and 1-(4-chlorophenyl)-3-chloropropan-1-ol for Researchers and Drug Development Professionals
An In-depth Analysis of Two Halogenated Phenylpropanol Scaffolds
In the landscape of pharmaceutical research and organic synthesis, halogenated phenylpropanols serve as versatile building blocks for the development of novel therapeutic agents. This guide provides a detailed comparison of two such analogs: 1-(4-bromophenyl)-3-chloropropan-1-ol and 1-(4-chlorophenyl)-3-chloropropan-1-ol. By examining their synthesis, physicochemical properties, and available biological activity data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their research endeavors.
Physicochemical Properties: A Tale of Two Halogens
The primary distinction between the two molecules lies in the halogen substituent on the phenyl ring—bromine versus chlorine. This seemingly minor difference can significantly influence the compound's physicochemical characteristics, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 1-(4-chlorophenyl)-3-chloropropan-1-ol |
| Molecular Formula | C₉H₁₀BrClO | C₉H₁₀Cl₂O |
| Molecular Weight | 249.53 g/mol | 205.08 g/mol |
| Appearance | Likely a solid at room temperature (precursor is a solid) | No data available |
| Solubility | No data available | No data available |
| LogP (Predicted) | Higher lipophilicity expected due to bromine | Lower lipophilicity expected compared to the bromo-analog |
The higher atomic weight of bromine results in a greater molecular weight for the bromo-analog. Furthermore, bromine is generally considered more lipophilic than chlorine, which would translate to a higher LogP value for this compound. This difference in lipophilicity can impact membrane permeability, protein binding, and metabolic stability.
Synthesis and Experimental Protocols
Both compounds are typically synthesized via a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation to Synthesize the Ketone Precursor
The synthesis of the ketone precursors, 1-(4-halophenyl)-3-chloropropan-1-one, is achieved through the reaction of the corresponding halobenzene (bromobenzene or chlorobenzene) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one
-
Suspend aluminum chloride (1.25 eq.) in an inert solvent such as dichloromethane.
-
Add 3-chloropropionyl chloride (1.0 eq.) dropwise to the suspension at ambient temperature and stir for 15 minutes.
-
Add bromobenzene (1.0 eq.) dropwise to the reaction mixture and continue stirring for 16 hours at room temperature.
-
Quench the reaction by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., hexanes) to yield the pure product.
Step 2: Reduction of the Ketone to the Final Alcohol Product
The second step involves the reduction of the carbonyl group of the 1-(4-halophenyl)-3-chloropropan-1-one to a hydroxyl group, yielding the final alcohol product. This is a standard organic transformation commonly achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: General Procedure for the Reduction of 1-(4-halophenyl)-3-chloropropan-1-ones
-
Dissolve the 1-(4-halophenyl)-3-chloropropan-1-one (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (typically 1.0-1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired alcohol.
Comparative Biological Activity: An Emerging Picture
Antifungal Activity:
A study has reported the fungistatic activity of (R)-(+)-1-(4′-chlorophenyl)propan-1-ol against the phytopathogenic fungus Botrytis cinerea.[1] This suggests that the 1-(4-chlorophenyl)propan-1-ol scaffold possesses antifungal properties. While no specific data is available for the bromo-analog against the same fungal strain, structure-activity relationship (SAR) studies on other halogenated phenols have indicated that the nature and position of the halogen atom can significantly influence antifungal potency.[2][3][4] It is plausible that the bromo-analog could exhibit different, potentially enhanced or diminished, antifungal activity due to its increased lipophilicity and different electronic properties compared to the chloro-analog.
Cytotoxic Activity:
Research into the cytotoxic effects of various halogenated aromatic compounds suggests that both this compound and 1-(4-chlorophenyl)-3-chloropropan-1-ol could be investigated as potential anticancer agents. Studies on other brominated and chlorinated phenyl-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7][8] The presence of the halogen atom is often crucial for activity, and variations between bromine and chlorine can lead to differences in efficacy and selectivity.
Future Directions and Conclusion
The comparative analysis of this compound and 1-(4-chlorophenyl)-3-chloropropan-1-ol highlights the subtle yet significant impact of halogen substitution on the properties of these molecules. While their synthesis follows a conventional and well-established pathway, a clear gap exists in the literature regarding a direct comparison of their biological performance.
For researchers in drug discovery and development, the key takeaways are:
-
Synthesis: Both compounds are readily accessible through a two-step synthesis, allowing for the generation of libraries for screening purposes.
-
Physicochemical Properties: The bromo-analog is expected to be more lipophilic, which may influence its ADME (absorption, distribution, metabolism, and excretion) properties.
-
Biological Potential: The existing data on the antifungal activity of the chloro-analog provides a strong rationale for further investigation. Both compounds warrant screening for a broader range of biological activities, including antifungal, antibacterial, and cytotoxic effects.
To definitively determine the superior candidate for a specific application, direct, head-to-head experimental comparisons are essential. Future studies should focus on:
-
Quantitative Antifungal Assays: Testing both compounds against a panel of fungal pathogens, including Botrytis cinerea, to directly compare their minimum inhibitory concentrations (MICs).
-
Cytotoxicity Screening: Evaluating the cytotoxic effects of both compounds on various cancer cell lines to identify potential anticancer leads.
-
In-depth SAR Studies: Synthesizing and testing a broader range of halogenated analogs to build a comprehensive understanding of the structure-activity relationships governing their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier [mdpi.com]
- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalajbgmb.com [journalajbgmb.com]
A Comparative Guide to Purity Analysis of Synthesized 1-(4-Bromophenyl)-3-chloropropan-1-ol by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of synthesized 1-(4-Bromophenyl)-3-chloropropan-1-ol, a key intermediate in pharmaceutical synthesis. Experimental data and detailed methodologies are presented to assist in selecting the most appropriate analytical strategy for quality control and process development.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide will compare the performance of a typical reversed-phase HPLC (RP-HPLC) method with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the analysis of this specific compound.
Comparison of Analytical Techniques
The choice of analytical technique for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, resolution, and throughput.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential adsorption of the analyte onto a solid stationary phase from a liquid mobile phase. |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds like this compound. | Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for this compound, adding complexity. | Suitable for a wide range of compounds, but generally offers lower resolution and sensitivity compared to HPLC. |
| Resolution | High resolving power, capable of separating closely related impurities. | Very high resolving power, especially with capillary columns. | Lower resolution, may not separate all minor impurities effectively. |
| Quantification | Highly accurate and precise quantification over a wide dynamic range. | Excellent for quantification, especially with sensitive detectors like FID. | Semi-quantitative at best, primarily used for qualitative screening. |
| Sensitivity | High sensitivity, with UV detectors being common and sensitive for chromophoric compounds. | Very high sensitivity, particularly with detectors like FID and ECD. | Lower sensitivity compared to HPLC and GC. |
| Throughput | Moderate, with typical run times of 10-30 minutes per sample. | High, with fast analysis times for volatile compounds. | High, multiple samples can be run simultaneously on a single plate. |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Operational) | Moderate, due to solvent consumption and column replacement. | Low, primarily uses gases which are less expensive than HPLC solvents. | Very Low |
Experimental Protocols
Synthesis of this compound
A common route to synthesize this compound is through the reduction of its corresponding ketone precursor, 1-(4-bromophenyl)-3-chloropropan-1-one.
Reaction Scheme:
Potential Impurities:
-
Starting Material: Unreacted 1-(4-bromophenyl)-3-chloropropan-1-one.
-
Over-reduction Products: 1-(4-Bromophenyl)propan-1-ol (dehalogenated product).
-
By-products: Dimeric species or products from side reactions.
HPLC Method for Purity Analysis (Representative Method)
This section outlines a typical reversed-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile. |
Expected Results:
A successful separation would show a major peak for this compound with good peak shape. Any impurities would appear as separate, smaller peaks at different retention times. The relative area of each peak can be used to determine the purity of the sample.
Data Presentation
The following table summarizes hypothetical purity data obtained from the analysis of a synthesized batch of this compound using the described HPLC method.
| Compound | Retention Time (min) | Area (%) |
| This compound | 15.2 | 98.5 |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 18.5 | 0.8 |
| Unknown Impurity 1 | 12.1 | 0.4 |
| Unknown Impurity 2 | 16.8 | 0.3 |
| Total Purity | 98.5% |
Visualizations
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for the purity analysis of this compound by HPLC.
Logical Relationship of Analytical Techniques
This diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique based on analyte properties.
Conclusion
For the purity analysis of synthesized this compound, HPLC is the most suitable technique due to the non-volatile and potentially thermally labile nature of the molecule. It provides high resolution, sensitivity, and accurate quantification, which are essential for quality control in a pharmaceutical setting. While GC could be employed with derivatization, it adds complexity to the analytical workflow. TLC serves as a valuable, rapid, and low-cost tool for qualitative screening and reaction monitoring but lacks the quantitative power and resolution of HPLC. The provided representative HPLC method and workflow offer a solid foundation for researchers and drug development professionals to establish robust purity testing protocols for this important pharmaceutical intermediate.
X-ray Crystallography of 1-(4-Bromophenyl)-3-chloropropan-1-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 1-(4-Bromophenyl)-3-chloropropan-1-ol. Due to the limited availability of published crystallographic data for the specific alcohol derivative, this guide focuses on its closely related precursor, 1-(4-Bromophenyl)-3-chloropropan-1-one, and other relevant derivatives to offer valuable structural insights. The information presented herein is intended to support researchers in understanding the solid-state conformation and intermolecular interactions of this class of compounds, which is crucial for rational drug design and development.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for 1-(4-Bromophenyl)-3-chloropropan-1-one, providing a benchmark for comparative analysis.
| Compound | 1-(4-Bromophenyl)-3-chloropropan-1-one [1][2] |
| Chemical Formula | C₉H₈BrClO |
| Molecular Weight | 247.51 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 4.4730(7) Åb = 9.3707(15) Åc = 22.366(4) Åα = 90°β = 94.989(3)°γ = 90° |
| Unit Cell Volume | 933.9(3) ų |
| Z | 4 |
| Calculated Density | 1.760 Mg/m³ |
| Radiation Wavelength | 0.71073 Å (Mo Kα) |
| Temperature | 150 K |
Experimental Protocols
The experimental procedures for the synthesis and X-ray crystallographic analysis of 1-(4-Bromophenyl)-3-chloropropan-1-one are detailed below.
Synthesis and Crystallization of 1-(4-Bromophenyl)-3-chloropropan-1-one[1]
The synthesis of the title compound was achieved via a Friedel–Crafts acylation reaction.[1] To a suspension of aluminum chloride (AlCl₃) in dichloromethane, 3-chloropropionyl chloride was added dropwise. Subsequently, a solution of bromobenzene in dichloromethane was added to the mixture. The reaction was stirred for 16 hours at room temperature. The resulting solution was poured onto a mixture of ice and concentrated hydrochloric acid. The organic phase was separated, and the aqueous phase was extracted with diethyl ether. The combined organic layers were washed with saturated aqueous sodium carbonate solution and water, then dried over magnesium sulfate. After removal of the solvent under reduced pressure, the solid residue was recrystallized from a hexane solvent mixture to yield the final product.[1] Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of an acetone solution over one week at room temperature.[1]
X-ray Data Collection and Structure Refinement[2]
A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å). The data collection was performed using φ and ω scans. A multi-scan absorption correction was applied to the data.[2] The structure was solved by direct methods and refined on F² using a full-matrix least-squares procedure. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow for X-ray crystallography and the chemical relationship between the ketone precursor and the target alcohol derivative.
Caption: A flowchart illustrating the major steps involved in determining a crystal structure by X-ray crystallography.
Caption: A diagram showing the chemical relationship and potential for derivative synthesis from the ketone precursor.
References
Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)-3-chloropropan-1-ol and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-(4-Bromophenyl)-3-chloropropan-1-ol and its structural analogs. Due to the limited publicly available data on the specific biological functions of this compound, this guide focuses on the known activities of structurally related 1-aryl-3-substituted propanol derivatives to infer potential therapeutic applications and guide future research. The information presented is based on published experimental data for similar compounds.
Introduction to 1-Aryl-3-substituted Propanol Derivatives
The 1-aryl-3-substituted propanol scaffold is a versatile pharmacophore found in a variety of biologically active compounds. The presence of an aryl group, a hydroxyl group, and a substituted propyl chain allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, anticancer, and antimalarial agents. The nature and position of substituents on the aryl ring and the composition of the 3-substituent significantly influence the biological activity, offering a rich area for structure-activity relationship (SAR) studies.
Comparative Biological Activity
Antimicrobial Activity
Halogenated phenolic and aryl-propanolamine compounds have demonstrated notable antimicrobial properties. The presence of bromine and chlorine atoms in the structures can enhance their activity against a range of bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Similar Compounds against Various Bacteria
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Bromophenol Derivatives | Staphylococcus aureus | 10 - 30 | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2500 - 5000 | [2] |
| Propanol-amine derivative (SPI009) | Pseudomonas aeruginosa | Not specified (effective in combination) | [3] |
Note: Data for this compound is not available. The table presents data for structurally related compound classes to provide a comparative context.
Antifungal Activity
Derivatives of 1-aryl-propanol have also been investigated for their potential to inhibit fungal growth. The mechanism of action often involves the disruption of fungal cell membrane integrity or inhibition of essential enzymes.
Table 2: Antifungal Activity of Structurally Similar Compounds
| Compound/Derivative Class | Test Organism | Activity Metric | Value | Reference |
| Piperazine propanol derivative (GSI578) | Candida albicans | IC50 (1,3-β-D-glucan synthase) | 0.16 µM | [4] |
| N'-(3-Bromophenyl) derivatives | Aspergillus niger, Candida albicans | Antifungal activity observed | Not quantified | [5] |
| 1-(4′-chlorophenyl)propan-1-ol | Botrytis cinerea | Fungistatic | Not quantified | [6] |
Note: Data for this compound is not available. The table presents data for structurally related compound classes to provide a comparative context.
Cytotoxic Activity
The cytotoxic potential of 1-aryl-3-substituted propanol derivatives against various cancer cell lines has been a subject of interest in drug discovery. The substitution pattern on the aryl ring plays a crucial role in determining the potency and selectivity of these compounds.
Table 3: Cytotoxic Activity (IC50) of Structurally Similar Compounds in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 1-Aryl-3-substituted propanol derivatives (compounds 55, 56, 61, 64, 66, 70-73) | Plasmodium falciparum (FCR-3, chloroquine-resistant) | < 0.28 | [7] |
| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | HCT-116 (Colon Cancer) | 0.12 - 0.81 mg/mL | [8] |
| Pyrimidine Derivatives | MCF-7, A549, Caco2 | 1.629 - 8.029 | [9] |
Note: Data for this compound is not available. The table presents data for structurally related compound classes to provide a comparative context.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities discussed above.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13][14]
Workflow for MIC Determination
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to the final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The specific protocol varies depending on the enzyme being studied. Below is a general workflow for a kinase inhibition assay.[20][21][22][23][24]
General Workflow for Kinase Inhibition Assay
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, its specific substrate (a peptide or protein), and an appropriate buffer with necessary cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection: The reaction is terminated, and the amount of phosphorylated substrate (product) or the remaining ATP (substrate) is quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the resulting dose-response curve.
Structure-Activity Relationship (SAR) Insights
Based on studies of similar compounds, several structural features are known to influence biological activity:
-
Halogen Substitution: The presence, type, and position of halogen atoms on the aryl ring can significantly impact activity. Bromine and chlorine often enhance antimicrobial and cytotoxic effects.
-
Hydroxyl Group: The hydroxyl group at the C1 position is often crucial for activity, potentially participating in hydrogen bonding with biological targets.
-
3-Substituent: The nature of the substituent at the C3 position of the propanol chain greatly influences the compound's pharmacological profile. For example, the introduction of amine or other heterocyclic moieties can modulate receptor binding or cellular uptake.
Logical Relationship of SAR
Conclusion
While direct biological activity data for this compound remains to be elucidated, the analysis of its structural analogs suggests that it may possess a range of interesting pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities. The presence of both bromo and chloro substituents on the phenyl and propyl moieties, respectively, makes it a compelling candidate for further investigation. The experimental protocols and SAR insights provided in this guide are intended to facilitate future research into this and related compounds, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to perform the described assays on this compound to ascertain its specific biological profile.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical assessment of a propanol-amine derivative as a novel anti-persister molecule candidate for antibacterial co-therapy [lirias.kuleuven.be]
- 4. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. One moment, please... [microbeonline.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. caymanchem.com [caymanchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Substituent Effects on the Reactivity of Aryl Chloropropanols in Epoxide Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the factors that influence the reactivity of key synthetic intermediates is paramount. This guide provides a comparative analysis of the reactivity of various substituted aryl chloropropanols, focusing on their base-catalyzed intramolecular cyclization to form valuable epoxide products. The electronic effects of substituents on the aryl ring play a critical role in modulating the rate of this intramolecular SN2 reaction, a principle underscored by quantitative kinetic data.
The formation of an epoxide from an aryl chloropropanol proceeds via an intramolecular Williamson ether synthesis. In this reaction, the hydroxyl group, upon deprotonation by a base, acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion. The facility of this reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring.
Comparative Reactivity Data
The reactivity of a series of para-substituted 1-phenyl-3-chloro-1-propanols in a base-catalyzed cyclization to form the corresponding phenyloxiranes provides a clear illustration of substituent effects. The reaction rates are quantified by the second-order rate constant, k₂.
| Substituent (X) | Hammett Constant (σ) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Relative Rate (kₓ/kн) |
| p-NO₂ | 0.78 | 1.25 x 10⁻¹ | 20.8 |
| p-Cl | 0.23 | 1.10 x 10⁻² | 1.83 |
| H | 0.00 | 6.00 x 10⁻³ | 1.00 |
| p-CH₃ | -0.17 | 3.16 x 10⁻³ | 0.53 |
| p-OCH₃ | -0.27 | 2.00 x 10⁻³ | 0.33 |
Table 1: Rate constants for the base-catalyzed cyclization of para-substituted 1-phenyl-3-chloro-1-propanols at 25°C.
As the data in Table 1 indicates, electron-withdrawing substituents, such as a nitro group (p-NO₂), significantly accelerate the rate of epoxide formation. Conversely, electron-donating substituents, like methyl (p-CH₃) and methoxy (p-OCH₃) groups, retard the reaction. This trend is a direct consequence of the electronic influence of the substituent on the reaction center.
Reaction Mechanism and Substituent Effects
The intramolecular cyclization of aryl chloropropanols is a classic example of an intramolecular SN2 reaction. The reaction proceeds through a transition state where the negatively charged oxygen atom attacks the carbon bearing the chlorine.
Electron-withdrawing groups on the aryl ring stabilize the developing negative charge on the oxygen atom in the alkoxide intermediate and, more importantly, increase the electrophilicity of the carbon atom undergoing nucleophilic attack. This stabilization of the transition state leads to a lower activation energy and a faster reaction rate. Conversely, electron-donating groups destabilize the transition state by increasing electron density at the reaction center, thus slowing down the reaction.
This relationship can be visualized through a Hammett plot, which correlates the logarithm of the relative reaction rates with the Hammett substituent constant (σ).
The positive slope of the Hammett plot (ρ > 0) confirms that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups, which is characteristic of a reaction where negative charge is developed in the transition state relative to the starting material.
Experimental Protocols
Synthesis of Substituted Aryl Chloropropanols:
A typical synthesis involves the reaction of a substituted acetophenone with a suitable reagent to introduce the chloropropanol moiety. For example, a Grignard reaction of a substituted phenylmagnesium bromide with epichlorohydrin, followed by acidic workup, can yield the desired 1-aryl-3-chloro-1-propanol.
Kinetic Measurements:
The rates of the base-catalyzed cyclization can be determined by monitoring the disappearance of the starting aryl chloropropanol or the appearance of the epoxide product over time. A common method involves quenching the reaction at various time points and analyzing the composition of the mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Experimental Workflow:
By maintaining pseudo-first-order conditions (a large excess of base), the observed rate constant can be determined from the slope of a plot of ln([Aryl Chloropropanol]) versus time. The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the base.
This systematic approach allows for a robust comparison of the reactivity of different substituted aryl chloropropanols, providing valuable insights for reaction optimization and the design of synthetic routes in drug discovery and development.
A Comparative Guide to Catalytic Systems for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol is a critical step in the preparation of various pharmaceutical intermediates. The efficiency and selectivity of this transformation heavily depend on the chosen catalytic system. This guide provides an objective comparison of prevalent catalytic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Executive Summary
The reduction of the carbonyl group in 4'-bromo-3-chloropropiophenone to the corresponding alcohol, this compound, can be achieved through several catalytic pathways. This guide focuses on three primary methods:
-
Hydride Reduction: Utilizing reagents like sodium borohydride (NaBH₄), this method is known for its simplicity and high yields.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective method employing aluminum alkoxides, which is advantageous when other reducible functional groups are present.
-
Catalytic Transfer Hydrogenation: This approach uses a hydrogen donor in the presence of a metal catalyst, often offering high efficiency and opportunities for asymmetric synthesis.
-
Biocatalysis: An emerging green chemistry approach that employs enzymes to achieve high stereoselectivity under mild conditions.
The selection of an optimal catalytic system is contingent on factors such as desired yield, stereoselectivity, cost, and environmental impact.
Comparison of Catalytic System Performance
The following table summarizes the key performance indicators for different catalytic systems based on literature data for the target molecule or structurally similar ketones.
| Catalytic System | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Water | 0 - RT | 15 min - 1 h | >90 | N/A (racemic) | Simple, fast, high yield, inexpensive. | Not chemoselective, produces a racemic mixture. |
| MPV Reduction | Aluminum Isopropoxide | Isopropanol | Reflux | 1 - 6 h | 80-95 | Up to 82 (with chiral alcohol)[1] | Highly chemoselective, inexpensive catalyst.[1][2] | Reversible reaction, may require removal of acetone.[3] |
| Transfer Hydrogenation | [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ / Chiral Ligand | Isopropanol | 50 - 82 | 1 - 24 h | 96-99 | 80-98 | High conversion, high e.e. for asymmetric synthesis. | Higher catalyst cost, requires inert atmosphere. |
| Biocatalysis | Whole cells (e.g., Saccharomyces cerevisiae, Aspergillus niger) | Aqueous buffer/Organic co-solvent | 25 - 40 | 5 - 24 h | 95-100 | >99 | Excellent enantioselectivity, mild conditions, environmentally friendly. | Longer reaction times, requires specific enzyme/microorganism screening. |
Experimental Protocols
General Workflow for Synthesis
The synthesis of this compound typically involves two main stages: the synthesis of the precursor ketone and its subsequent reduction.
Caption: General workflow for the two-step synthesis of this compound.
Synthesis of 4'-Bromo-3-chloropropiophenone (Precursor)
This protocol is based on a standard Friedel-Crafts acylation reaction.[4]
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension.
-
After the addition is complete, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Reduction of 4'-Bromo-3-chloropropiophenone
Materials:
-
4'-Bromo-3-chloropropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
Procedure:
-
Dissolve 4'-bromo-3-chloropropiophenone (1.0 eq.) in methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (0.25-0.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring in the ice bath for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Materials:
-
4'-Bromo-3-chloropropiophenone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
Procedure:
-
Dissolve 4'-bromo-3-chloropropiophenone (1.0 eq.) in anhydrous isopropanol.
-
Add aluminum isopropoxide (0.5-1.0 eq.) to the solution.
-
Heat the mixture to reflux. To drive the equilibrium, acetone can be slowly distilled off.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Hydrolyze the aluminum alkoxide by adding dilute sulfuric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
References
- 1. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 2. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 3. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
Unraveling the Transition States of 1-(4-Bromophenyl)-3-chloropropan-1-ol Reactions: A Comparative Guide Based on DFT Studies of Analogous Systems
This analysis leverages data from DFT studies on simpler, representative systems to elucidate the key energetic barriers and transition state geometries, providing a foundational understanding for researchers working with this and similar molecules.
Executive Summary
The reactions of 1-(4-Bromophenyl)-3-chloropropan-1-ol are expected to be dominated by two key transformations:
-
Intramolecular Cyclization: The alkoxide, formed by deprotonation of the hydroxyl group, can undergo an intramolecular S_N2 reaction to displace the chloride, forming 1-(4-bromophenyl)oxirane. DFT studies on analogous systems, such as the cyclization of 3-chloropropan-1-olate, reveal a concerted mechanism with a well-defined transition state.
-
Halohydrin Formation: The precursor to this compound is typically formed via the reaction of a substituted styrene with a source of electrophilic chlorine in the presence of water. This reaction proceeds through a cyclic chloronium ion intermediate, and the subsequent nucleophilic attack by water is regioselective.
This guide presents a comparative analysis of the transition states and energetics of these two fundamental reaction types, drawing on published DFT calculations for model systems to provide quantitative insights.
Comparison of Transition State Energetics
Due to the absence of specific DFT data for this compound, we present data for analogous systems to provide a comparative benchmark.
| Reaction | Model System | Computational Method | Activation Energy (kcal/mol) | Reference System |
| Intramolecular Cyclization | 3-Chloro-1-propanolate | B3LYP/6-31+G* | 17.3 (in acetonitrile) | Intramolecular S_N2 reaction to form trimethylene oxide (oxetane) |
| Halohydrin Formation (Water Attack) | Propene + Cl₂ in Water | B3LYP/6-311++G(d,p) | Not explicitly stated | Attack of water on the chloronium ion intermediate |
Note: The activation energy for the intramolecular cyclization of 3-chloro-1-propanolate provides a reasonable estimate for the analogous reaction in the target molecule. The presence of the 4-bromophenyl group may have a minor electronic effect on the transition state energy. For halohydrin formation, the initial formation of the chloronium ion is the rate-determining step, and the subsequent attack by water is a low-barrier process.
Reaction Pathways and Transition States
Intramolecular Cyclization to Epoxide
The conversion of a chlorohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via an S_N2 mechanism, where the deprotonated hydroxyl group acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion.
Experimental Protocol (General for Intramolecular Cyclization): A solution of the chlorohydrin in a suitable solvent (e.g., THF, DMF) is treated with a base (e.g., NaH, NaOH, K₂CO₃) at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and chromatography.
Computational Methodology (Representative): DFT calculations are typically performed using a functional such as B3LYP with a basis set like 6-31+G* to adequately describe the anionic transition state. The effect of the solvent is often included using a polarizable continuum model (PCM). Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method and are characterized by the presence of a single imaginary frequency corresponding to the reaction coordinate.
Caption: Intramolecular S_N2 cyclization of the chlorohydrin alkoxide.
Halohydrin Formation
The formation of this compound would likely proceed from 1-(4-bromophenyl)prop-2-en-1-ol or a similar unsaturated precursor. The reaction with a chlorine source (e.g., Cl₂) in water involves the formation of a cyclic chloronium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons of the three-membered ring.
Experimental Protocol (General for Halohydrin Formation): The alkene is dissolved in a solvent mixture, typically containing water and a co-solvent like THF or acetone. The halogenating agent (e.g., N-chlorosuccinimide, chlorine gas) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction is monitored until the starting alkene is consumed. The product is then isolated by extraction and purified.
Computational Methodology (Representative): DFT calculations for halohydrin formation often employ functionals like B3LYP with larger basis sets such as 6-311++G(d,p) to accurately model the interactions in the transition state.[1] The reaction is typically modeled in a solvent continuum to account for the polar environment. The mechanism involves locating the transition state for the initial electrophilic attack of the halogen on the double bond to form the halonium ion, followed by the analysis of the subsequent nucleophilic attack by water.
Caption: Two-step mechanism for the formation of a chlorohydrin from an alkene.
Conclusion
While direct DFT studies on this compound are yet to be published, a robust understanding of its reactive transition states can be inferred from computational studies on analogous systems. The intramolecular cyclization to form the corresponding epoxide is expected to proceed through a well-defined S_N2 transition state with a moderate activation barrier. The formation of the chlorohydrin itself is a two-step process initiated by the formation of a cyclic chloronium ion, which is subsequently opened by a nucleophilic attack of water. The computational data and mechanistic pathways presented in this guide offer a valuable comparative framework for researchers engaged in the synthesis and development of molecules containing the chlorohydrin motif.
References
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a key intermediate in the development of various pharmaceutical compounds. We will delve into the most common synthetic route, present detailed experimental protocols, and explore alternative methodologies, offering a clear and objective overview for researchers in the field.
Primary Synthetic Route: A Two-Step Approach
The most widely documented and utilized method for synthesizing this compound is a two-step process. This pathway begins with the Friedel-Crafts acylation of bromobenzene to produce the ketone intermediate, 1-(4-Bromophenyl)-3-chloropropan-1-one. This is followed by the selective reduction of the ketone to the desired secondary alcohol.
Step 1: Friedel-Crafts Acylation
The initial step involves the reaction of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.[1][2] This reaction is a classic example of electrophilic aromatic substitution.
Step 2: Reduction of the Ketone
The subsequent and final step is the reduction of the carbonyl group of 1-(4-Bromophenyl)-3-chloropropan-1-one to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary two-step synthesis of this compound.
| Step | Reaction | Reagents | Solvent | Typical Yield | Purity |
| 1 | Friedel-Crafts Acylation | Bromobenzene, 3-Chloropropionyl chloride, AlCl₃ | Dichloromethane | 74%[2] | High (Recrystallized) |
| 2 | Ketone Reduction | 1-(4-Bromophenyl)-3-chloropropan-1-one, NaBH₄ | Methanol/Ethanol | High | Typically >95%[1] |
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Friedel-Crafts Acylation)
This protocol is adapted from a published procedure.[2]
Materials:
-
Bromobenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane.
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise under ambient conditions and stir for 15 minutes.
-
Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the reaction mixture and continue stirring for 16 hours.
-
Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases and wash sequentially with saturated aqueous sodium carbonate solution and water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a solvent mixture of hexanes to obtain the final product.
Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound
The following is a general procedure based on standard sodium borohydride reductions of ketones.[3][4]
Materials:
-
1-(4-Bromophenyl)-3-chloropropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one in methanol or ethanol and cool the solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Alternative Synthetic Approaches
While the two-step method is prevalent, other synthetic strategies can be considered.
Meerwein-Ponndorf-Verley (MPV) Reduction
An alternative to sodium borohydride for the reduction of the ketone intermediate is the Meerwein-Ponndorf-Verley (MPV) reduction. This method utilizes a metal alkoxide, such as aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol. The MPV reduction is known for its high chemoselectivity, particularly for substrates containing other reducible functional groups.
Grignard Reaction
A conceptually different approach would involve a Grignard reaction. This could potentially involve the reaction of 4-bromophenylmagnesium bromide with 3-chloropropanal. However, the synthesis of 3-chloropropanal can be challenging, and the Grignard reagent might also react with the chloro-substituent. A more plausible Grignard-based route could involve the reaction of a suitable Grignard reagent with 4-bromobenzaldehyde to introduce the three-carbon chain in a protected form, followed by deprotection and chlorination.
Logical Workflow of the Primary Synthesis
The following diagram illustrates the logical flow of the primary two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving Friedel-Crafts acylation followed by sodium borohydride reduction. This method is well-documented and provides good yields of the desired product. Alternative methods such as the Meerwein-Ponndorf-Verley reduction offer high chemoselectivity and may be advantageous in specific contexts. For researchers requiring this key intermediate, the choice of synthetic route will depend on factors such as scale, available reagents, and the presence of other functional groups in more complex derivatives.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Bromophenyl)-3-chloropropan-1-ol
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the proper disposal of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a halogenated secondary alcohol.
Summary of Chemical Data
The following table summarizes the known properties of this compound and the hazards associated with structurally similar compounds.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| Molecular Weight | 249.53 g/mol | [1] |
| Purity | Typically 95% | [1] |
| Physical Form | Likely a solid, as the related ketone is a solid at room temperature. | [2] |
| Inferred Hazards | ||
| Skin Irritation | Causes skin irritation. | [3][4][5] |
| Eye Irritation | Causes serious eye irritation. | [3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | [3][4][5] |
| Acute Oral Toxicity | May be harmful if swallowed. | [3] |
Detailed Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal.
-
Designated Waste Container: Collect this compound waste in a designated container specifically for halogenated organic waste .[6][7][8][9][10]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][10] Also, do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[9]
Step 3: Waste Container Management
-
Appropriate Container: Use a chemically compatible and leak-proof container with a secure screw-top cap.[7][10] Your institution's Environmental Health and Safety (EHS) department can provide appropriate containers.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7] Do not use abbreviations. Keep a running list of the contents and their approximate quantities if other halogenated wastes are collected in the same container.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7][9]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, in a cool, dry, and well-ventilated location away from heat sources or ignition.[7][9]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (e.g., 75% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation required by your institution for hazardous waste disposal.
Step 5: Spill and Emergency Procedures In the event of a spill:
-
Small Spills: For small spills, use an inert absorbent material to contain and clean up the spill. Place the absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste.[7][9]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[7]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present, and seek medical attention.[4][5]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[4][5]
-
Experimental Protocols
The search results did not provide specific experimental protocols for the disposal of this compound. The procedures outlined above are based on standard guidelines for the disposal of halogenated organic compounds.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of halogenated chemical waste.
References
- 1. This compound | 25574-19-0 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cochise.edu [cochise.edu]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
